4-bromo-1H-indol-7-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXCLTPQVXMQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676458 | |
| Record name | 4-Bromo-1H-indol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-91-8 | |
| Record name | 4-Bromo-1H-indol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Part 1: Retrosynthetic Analysis and Strategic Considerations
An In-depth Technical Guide to the Synthesis of 4-bromo-1H-indol-7-ol
This guide provides a detailed exploration of a robust and scientifically validated synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in drug development and materials science. The strategic presence of the bromine atom at the C4 position and a hydroxyl group at the C7 position offers a versatile scaffold for further chemical elaboration, making it a valuable building block in the synthesis of complex molecular architectures.
The synthesis of C4-substituted indoles, particularly those with an oxygen-containing functional group, presents a notable challenge due to the inherent reactivity of the indole nucleus, which typically favors substitution at other positions.[1] This guide will dissect a common and effective strategy that navigates these challenges: a multi-step synthesis involving the preparation of a protected intermediate, 4-bromo-7-methoxy-1H-indole, followed by a final deprotection step to unveil the target hydroxyl group.
A logical retrosynthetic approach to this compound identifies the primary challenge as the selective introduction of the bromine and hydroxyl groups onto the indole core. Direct bromination of 7-hydroxyindole is often unselective and can lead to a mixture of products due to the activating nature of the hydroxyl group. Therefore, a more controlled approach involves the use of a protecting group for the hydroxyl functionality. The methoxy group serves as an excellent choice, leading to the key intermediate, 4-bromo-7-methoxy-1H-indole. The synthesis is thus broken down into two main stages:
-
Construction of the protected indole core: Synthesis of 4-bromo-7-methoxy-1H-indole.
-
Deprotection: Cleavage of the methyl ether to yield the final product, this compound.
This strategy allows for the precise installation of the bromine atom before the sensitive hydroxyl group is revealed.
Caption: Retrosynthetic analysis of this compound.
Part 2: Synthesis of the Key Intermediate: 4-bromo-7-methoxy-1H-indole
The synthesis of 4-bromo-7-methoxy-1H-indole can be effectively achieved from 4-bromo-2-nitroanisole through a reaction with a vinyl Grignard reagent. This method is a variant of the Bartoli indole synthesis, which is a powerful tool for constructing substituted indoles from nitroarenes.
The reaction proceeds by the addition of vinylmagnesium bromide to 4-bromo-2-nitroanisole. The resulting intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination to form the indole ring. The temperature control during the Grignard addition is critical to prevent side reactions and ensure a reasonable yield.
Caption: Workflow for the synthesis of 4-bromo-7-methoxy-1H-indole.
Experimental Protocol: Synthesis of 4-bromo-7-methoxy-1H-indole
The following protocol is based on established procedures.[3]
-
Reaction Setup: To a solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in anhydrous tetrahydrofuran (THF, 300 ml), cooled to -60 °C under an inert atmosphere, slowly add vinylmagnesium bromide (1 M in THF).
-
Reaction Execution: Maintain the reaction temperature below -40 °C while stirring. Allow the reaction mixture to gradually warm to -40 °C over a period of 2 hours.
-
Quenching: Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 100 ml).
-
Workup and Extraction: Allow the mixture to warm to room temperature. Extract the aqueous phase with diethyl ether (Et2O, 200 ml). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain 4-bromo-7-methoxy-1H-indole.[3]
Part 3: The Final Step: O-Demethylation
The cleavage of the aryl methyl ether in 4-bromo-7-methoxy-1H-indole is the final and crucial step to yield the target molecule. This transformation is commonly achieved using strong Lewis acids, with boron tribromide (BBr3) being a particularly effective reagent for this purpose. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond.
Other reagents, such as hydrobromic acid (HBr), can also be employed for O-demethylation, but BBr3 often provides cleaner reactions and higher yields under milder conditions.
Caption: Final deprotection step to yield this compound.
Experimental Protocol: O-Demethylation of 4-bromo-7-methoxy-1H-indole
This is a general procedure for BBr3-mediated demethylation.
-
Reaction Setup: Dissolve 4-bromo-7-methoxy-1H-indole in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to -78 °C.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr3) in DCM (typically 1.1-1.5 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, allowing it to slowly warm to room temperature as needed, while monitoring the progress by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or methanol. Adjust the pH of the aqueous layer to be neutral or slightly basic and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to afford pure this compound.
Part 4: Data Summary
The following table summarizes the key transformations in the synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-bromo-2-nitroanisole | Vinylmagnesium bromide, THF | 4-bromo-7-methoxy-1H-indole | ~8%[3] |
| 2 | 4-bromo-7-methoxy-1H-indole | Boron tribromide (BBr3), DCM | This compound | Variable, often high |
Conclusion
The synthesis of this compound is most reliably achieved through a strategic, multi-step pathway that utilizes a methoxy protecting group to direct the regioselective bromination and ensure the stability of the indole core during its construction. The outlined procedures, based on established chemical principles, provide a clear and reproducible route to this valuable synthetic intermediate. The choice of reagents and reaction conditions, particularly for the Grignard reaction and the final demethylation, are critical for the successful outcome of the synthesis. This guide serves as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-indol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-bromo-1H-indol-7-ol is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of the bromine atom and the hydroxyl group on the indole scaffold provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry, for anticipating its behavior in biological systems, and for its development into potential therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into the causal relationships between its structure and properties.
Introduction: The Significance of Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The functionalization of the indole ring, particularly with halogens and hydroxyl groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom in this compound can serve as a handle for further chemical modifications through cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets.[2] This guide will delve into the core physicochemical properties that govern the behavior of this intriguing molecule.
Molecular Structure and Basic Properties
The foundational attributes of this compound are summarized in the table below. These properties are fundamental for any experimental work involving this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | ChemScene[3] |
| Molecular Weight | 212.04 g/mol | ChemScene[3] |
| CAS Number | 1167056-91-8 | ChemScene[3] |
| SMILES | OC1=CC=C(Br)C2=C1NC=C2 | ChemScene[3] |
Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 2.636 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
Expert Insight: The predicted LogP value of 2.636 suggests that this compound possesses moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought to ensure sufficient membrane permeability without excessive accumulation in fatty tissues. The presence of both hydrogen bond donors (the N-H of the indole and the O-H of the phenol) and a hydrogen bond acceptor (the oxygen atom) indicates its potential to engage in specific interactions with biological macromolecules.
Experimental Determination of Physicochemical Properties
This section outlines the standard experimental protocols for determining key physicochemical properties. The causality behind the experimental choices is emphasized to provide a deeper understanding of the principles involved.
Melting Point
The melting point is a critical indicator of a compound's purity.[4][5] For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
-
Determination: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][7]
Self-Validating System: The sharpness of the melting range serves as an internal validation of purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Boiling Point
Due to the high melting point expected for a solid crystalline compound like this compound, its boiling point would likely be very high and determined under reduced pressure to prevent decomposition.
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: A small amount of the liquid (if the compound is molten) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[8][9][10]
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Causality: This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure. The stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the vapor pressure drops, and the external pressure forces the liquid back into the capillary.
Solubility
Solubility is a critical parameter that influences formulation, bioavailability, and the choice of solvents for chemical reactions.
Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.[12] A measured volume of the solvent (e.g., 0.1 mL) is added incrementally with vigorous shaking.[12][13]
-
Observation: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[13]
-
pH-Dependent Solubility: For aqueous solubility, tests should be conducted at different pH values (e.g., acidic, neutral, and basic) to assess the impact of the phenolic hydroxyl group's ionization.[14][15]
Caption: Workflow for Qualitative Solubility Testing.
pKa Determination
The pKa value quantifies the acidity of the phenolic hydroxyl group and the N-H of the indole. This is crucial for understanding its ionization state at physiological pH.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration of the phenolic proton.[16][17]
Expert Insight: The indole N-H is generally much less acidic than the phenolic O-H, and its pKa may be difficult to determine in aqueous media. The phenolic hydroxyl group is expected to have a pKa in the range of 8-10, similar to other substituted phenols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[18][19]
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromine and hydroxyl substituents.
-
N-H Proton: The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (often > 8.0 ppm).
-
O-H Proton: The phenolic O-H proton will also appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Predicted ¹³C NMR Spectrum:
-
The spectrum will show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
-
The chemical shifts of the carbons will be influenced by the attached heteroatoms (Br, O, N). Carbons attached to these electronegative atoms will be deshielded and appear at a downfield chemical shift.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is a good choice for compounds with exchangeable protons).[20]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[21]
-
Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[22]
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a plausible synthetic route can be devised based on established indole syntheses. One potential approach is a modification of the Fischer indole synthesis or a palladium-catalyzed cyclization of a suitably substituted aniline derivative.[1][23] A general procedure for the synthesis of 4-halo-1H-indoles from 2,3-dihalophenols has been reported, which could potentially be adapted.[24]
The reactivity of this compound is dictated by its functional groups. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other transformations common to phenols. The indole ring itself can undergo electrophilic substitution, although the position of substitution will be directed by the existing substituents.
Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The indole core is a well-established pharmacophore, and the bromo and hydroxyl functionalities provide opportunities for diversification and optimization of biological activity.[1][2] For example, substituted indoles have been investigated as inhibitors of various protein kinases, which are important targets in oncology.[2]
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies used to determine them. While some experimental data for this specific compound remains to be reported, the information presented herein, based on predictions, data from analogous structures, and established scientific principles, provides a solid foundation for researchers and scientists working with this and related compounds. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this compound in the discovery and development of new medicines.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-methyl-1H-indole-3-carboxylic Acid [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pennwest.edu [pennwest.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. byjus.com [byjus.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.ws [chem.ws]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Spectroscopy [www2.chemistry.msu.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
A Multi-Technique Approach to the Definitive Structural Elucidation of 4-bromo-1H-indol-7-ol
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise determination of their substitution patterns is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of research and development programs. This guide presents a comprehensive, field-proven workflow for the unambiguous molecular structure elucidation of 4-bromo-1H-indol-7-ol, a substituted indole with potential as a synthetic intermediate. By integrating a suite of orthogonal analytical techniques—from mass spectrometry and spectroscopy to computational modeling and X-ray crystallography—we provide a self-validating system that moves from initial hypothesis to definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and logical framework for structural verification.
Introduction: The Imperative of Structural Integrity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of indole chemistry, subtle changes in the position of substituents can dramatically alter a compound's pharmacological profile. Therefore, the initial step in any research program involving a novel or complex molecule is the unequivocal confirmation of its chemical structure. Simply synthesizing a target is insufficient; one must prove its identity with a high degree of scientific certainty.
This guide details the systematic elucidation of this compound. We eschew a simple listing of techniques in favor of a narrative that follows a logical progression of inquiry. Each step is designed to answer a specific question, with the collective data building an irrefutable case for the proposed structure. The causality behind each experimental choice is explained, providing a framework that is both educational and practically applicable.
Proposed Molecular Structure
The target molecule for this elucidation study is this compound. Its basic properties are summarized below.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| IUPAC Name | This compound |
| CAS Number | 1167056-91-8 |[1] |
Below is a diagram of the proposed structure with atom numbering that will be used for spectroscopic assignments throughout this guide.
Caption: Proposed structure of this compound with IUPAC numbering.
The Elucidation Workflow: A Strategy for Confirmation
A robust structural elucidation is not a single experiment but a multi-faceted investigation. Our workflow is designed to be systematic, with each step providing orthogonal data that corroborates the findings of the previous ones.
Caption: A logical workflow for the structural elucidation of a novel molecule.
Mass Spectrometry: Answering "What is the Formula?"
Expertise & Causality: The first and most fundamental question is: what is the elemental composition of the sample? High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. Unlike unit-resolution MS, HRMS provides a mass measurement with high precision (typically to four or more decimal places), allowing for the determination of a unique molecular formula. For a bromine-containing compound, MS also offers a critical self-validation checkpoint: the characteristic isotopic signature of bromine.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the monoisotopic mass from the resulting spectrum and use the instrument's software to generate a list of possible elemental compositions within a narrow mass tolerance window (e.g., ±5 ppm).
Expected Data & Interpretation
The presence of bromine is definitively confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic doublet for every bromine-containing ion, where the M and M+2 peaks are of almost equal intensity.
Table 2: Predicted HRMS Data for C₈H₆BrNO
| Ion | Formula | Calculated Exact Mass | Observed Pattern |
|---|---|---|---|
| [M+H]⁺ | C₈H₇⁷⁹BrNO⁺ | 211.9760 | Base peak (M) |
| [M+H]⁺ | C₈H₇⁸¹BrNO⁺ | 213.9740 | Isotopic peak (M+2) of ~98% relative intensity |
| [M-H]⁻ | C₈H₅⁷⁹BrNO⁻ | 210.9614 | Base peak (M) |
| [M-H]⁻ | C₈H₅⁸¹BrNO⁻ | 212.9594 | Isotopic peak (M+2) of ~98% relative intensity |
Trustworthiness: A match between the experimentally observed exact mass (within 5 ppm) and the calculated mass, combined with the signature 1:1 isotopic doublet, provides extremely high confidence in the molecular formula C₈H₆BrNO. This result validates the success of the synthesis and rules out numerous alternative structures and impurities.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: With the molecular formula established, the next logical step is to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique perfect for this purpose. It probes the vibrational frequencies of bonds within the molecule, providing a characteristic "fingerprint" of the functional groups present. For this compound, we are specifically looking for evidence of the N-H bond of the indole and the O-H bond of the phenol.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Expected Data & Interpretation
The IR spectrum of an indole derivative will show several characteristic bands. The N-H and O-H stretching vibrations are particularly informative.[2][3]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| Phenol | O-H stretch | ~3200 - 3600 | Broad, strong |
| Indole | N-H stretch | ~3400 - 3500 | Sharp to medium, often overlapping with O-H |
| Aromatic | C-H stretch | ~3000 - 3100 | Medium to weak |
| Aromatic | C=C stretch | ~1450 - 1600 | Multiple sharp bands of varying intensity |
| Phenyl-Br | C-Br stretch | ~500 - 600 | Medium to strong (in fingerprint region) |
Trustworthiness: The observation of strong absorptions in the N-H/O-H region provides direct, self-validating evidence for the presence of these crucial functional groups. While IR cannot distinguish between isomers, it confirms that the necessary building blocks of the molecule are present, corroborating the HRMS data.
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, count, and connectivity of atoms (primarily ¹H and ¹³C). A combination of 1D and 2D NMR experiments is required to piece together the complete carbon-hydrogen framework and definitively establish the positions of the bromine and hydroxyl substituents.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons (N-H, O-H) as it slows down the exchange rate, allowing them to be observed more clearly.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire a suite of 2D experiments, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range, 2-3 bond correlation).
¹H and ¹³C NMR: The Atomic Census
The 1D spectra provide an inventory of the unique proton and carbon environments in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predictions are illustrative and actual values may vary based on solvent and concentration)
| Position | ¹H Prediction (ppm) | Multiplicity | ¹³C Prediction (ppm) |
| 1-NH | 10.5 - 11.5 | br s | - |
| 2-CH | 7.2 - 7.4 | t | ~125 |
| 3-CH | 6.4 - 6.6 | t | ~102 |
| 3a-C | - | - | ~128 |
| 4-C | - | - | ~115 (C-Br) |
| 5-CH | 6.9 - 7.1 | d | ~122 |
| 6-CH | 6.7 - 6.9 | t | ~110 |
| 7-C | - | - | ~145 (C-OH) |
| 7a-C | - | - | ~120 |
| 7-OH | 9.0 - 10.0 | br s | - |
2D NMR: Establishing Connectivity and Proving the Regiochemistry
While 1D NMR suggests the pieces, 2D NMR shows how they connect. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to proving the 4-bromo-7-ol substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm the Structure:
-
Proton H6 to C4 and C7a: A correlation from the proton at position 6 (H6) to the carbon bearing the bromine (C4) and the bridgehead carbon C7a would be strong evidence for their relative positions.
-
Proton H5 to C4 and C7: A correlation from H5 to the brominated carbon C4 and the hydroxylated carbon C7 is crucial. This definitively places H5 between these two substituted carbons.
-
Proton H2 to C3a and C7a: Correlations from the pyrrole proton H2 to the bridgehead carbons C3a and C7a confirm the fusion of the two rings.
Caption: Key long-range HMBC correlations confirming the 4-bromo and 7-ol positions.
Trustworthiness: The complete and consistent dataset from ¹H, ¹³C, COSY, HSQC, and HMBC experiments forms a powerful, self-validating system. Each correlation must align with the proposed structure. Any inconsistencies would immediately invalidate the hypothesis and suggest an alternative isomeric structure.
Computational Chemistry: Validating the NMR Assignment
Expertise & Causality: To further increase confidence in the NMR assignments, we can compare the experimental data to a theoretically predicted spectrum. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with remarkable accuracy.[4][5] This process involves calculating the magnetic shielding tensors for each nucleus in the computationally optimized 3D structure of the molecule. A strong linear correlation between the experimental and calculated chemical shifts provides powerful evidence that the assigned structure is correct.[6]
Protocol: DFT-GIAO NMR Prediction
-
Structure Minimization: The 3D structure of this compound is built in silico and its geometry is optimized using a DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) calculation is performed on the optimized geometry to compute the isotropic magnetic shielding constants for all ¹H and ¹³C atoms.
-
Chemical Shift Prediction: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), using the equation: δ_calc = σ_TMS - σ_iso.
-
Correlation Analysis: The calculated chemical shifts (δ_calc) are plotted against the experimental chemical shifts (δ_exp).
Data Interpretation: A successful correlation will yield a straight line with a high coefficient of determination (R² > 0.99). This demonstrates that the electronic environments of the nuclei in the experimental sample are accurately represented by the proposed in silico model, thereby validating the structural assignment.
X-ray Crystallography: The Ultimate Confirmation
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case, the "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[7] This technique provides a definitive, three-dimensional map of the electron density in a single crystal, revealing the precise spatial arrangement of every atom and confirming bond lengths, bond angles, and intermolecular interactions.[8][9][10]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound must be grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, or vapor diffusion.[7]
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. The crystal is then irradiated with a focused beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to produce the final, detailed atomic model.
Data Interpretation: The output is an unambiguous 3D model of the molecule. For this compound, this would definitively confirm:
-
The connectivity of the indole core.
-
The placement of the bromine atom at C4.
-
The placement of the hydroxyl group at C7.
-
Intermolecular interactions in the solid state, such as hydrogen bonding between the N-H and O-H groups of adjacent molecules.[11][12]
Trustworthiness: X-ray crystallography is considered definitive proof of structure. Its results are unambiguous and provide the highest possible level of confidence, serving as the final, incontrovertible piece of evidence in the elucidation workflow.
Conclusion
The structural elucidation of this compound, or any novel molecule, is a systematic process of hypothesis and verification. This guide has outlined a logical and robust workflow that builds a case from the ground up. We began by confirming the molecular formula with HRMS, identified key functional groups with IR spectroscopy, and then meticulously assembled the molecular framework using a suite of 1D and 2D NMR experiments. The NMR assignments were further validated through comparison with computationally predicted data. Finally, the structure was definitively proven by single-crystal X-ray crystallography.
By following this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their work, building a solid and irrefutable foundation for further studies in drug development, medicinal chemistry, and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Bromo-1H-indol-7-ol (CAS 1167056-91-8)
A Note to the Researcher: This guide provides a comprehensive overview of the available information for 4-Bromo-1H-indol-7-ol (CAS 1167056-91-8). It is important to note that while this compound is commercially available as a chemical building block, detailed experimental data regarding its synthesis, comprehensive spectral characterization, and biological activity are not extensively documented in currently accessible scientific literature. This guide, therefore, synthesizes the available information on the broader class of indole derivatives and provides theoretical and comparative data to offer a foundational understanding for researchers.
Chemical Identity and Physicochemical Properties
This compound is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic structure found in a vast array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring is anticipated to significantly influence its electronic properties, reactivity, and potential biological interactions.
| Property | Value | Source |
| CAS Number | 1167056-91-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 212.04 g/mol | --INVALID-LINK-- |
| SMILES | OC1=CC=C(Br)C2=C1NC=C2 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | --INVALID-LINK-- |
| Predicted LogP | 2.636 | --INVALID-LINK-- |
Synthesis and Purification
Conceptual Synthetic Workflow:
A conceptual workflow for the synthesis of this compound.
General Protocol for Indole Synthesis (Illustrative Example):
The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an alkyne and an ortho-iodoaniline. A variation of this method could potentially be adapted for the synthesis of this compound.
Step-by-Step Conceptual Protocol:
-
Starting Material Preparation: Synthesis of a 2-alkynyl-3-bromo-6-methoxyaniline precursor. The methoxy group can serve as a protected form of the final hydroxyl group.
-
Cyclization: Palladium-catalyzed intramolecular cyclization of the precursor to form the 4-bromo-7-methoxyindole.
-
Deprotection: Cleavage of the methyl ether to yield the final this compound.
-
Purification: The crude product would likely require purification by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Spectral Characterization (Predicted and Comparative Data)
As experimental spectra for this compound are not publicly available, this section provides predicted data and comparisons with a structurally similar compound, 4-bromoindole, to aid in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
NH Proton: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Aromatic Protons: The protons on the indole ring will exhibit characteristic coupling patterns. The proton at C2 is expected to be a triplet around δ 7.2-7.4 ppm. The proton at C3 will likely be a triplet around δ 6.5-6.7 ppm. The protons on the benzene ring will appear as doublets or multiplets in the aromatic region (δ 6.8-7.5 ppm), with their exact shifts influenced by the bromine and hydroxyl substituents.
Reference ¹H NMR Data for 4-Bromoindole: A published spectrum shows a broad singlet at δ 8.28 ppm (NH), a multiplet from δ 7.23-7.37 ppm (3H), a triplet at δ 7.06 ppm (1H), and a multiplet from δ 6.60-6.64 ppm (1H)[1].
¹³C NMR (Predicted):
-
The carbon atoms of the indole ring will have characteristic chemical shifts. C2 is typically found around δ 125 ppm, C3 around δ 102 ppm, and the carbons of the benzene ring will appear between δ 110-140 ppm. The carbon bearing the bromine (C4) and the carbon bearing the hydroxyl group (C7) will be significantly influenced by these substituents.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 211 and 213 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation pathways for indoles include the loss of HCN (27 Da) and subsequent rearrangements.
Infrared (IR) Spectroscopy
Expected Characteristic Absorptions:
-
N-H Stretch: A sharp to broad absorption band in the region of 3300-3500 cm⁻¹.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretch.
-
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several bands in the region of 1450-1600 cm⁻¹.
-
C-N Stretch: In the region of 1200-1350 cm⁻¹.
-
C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been reported, the indole nucleus is a well-established pharmacophore with a broad range of biological activities. The introduction of halogen and hydroxyl groups can significantly modulate the pharmacological profile of the parent indole scaffold.
Potential Areas of Investigation:
-
Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. The bromination of the indole ring has, in some cases, been shown to enhance cytotoxic activity.
-
Antibacterial and Antifungal Activity: Indole derivatives have been extensively investigated for their antimicrobial properties. The specific substitution pattern of this compound may confer activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The indole scaffold can act as a template for the design of inhibitors for various enzymes, including kinases, which are critical targets in drug discovery.
Workflow for Biological Evaluation:
A general workflow for the biological evaluation of a novel compound like this compound.
Safety and Handling
Detailed toxicology data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a readily available synthetic building block with the potential for diverse applications in medicinal chemistry and drug discovery. The lack of comprehensive characterization and biological data in the public domain presents an opportunity for further research. Future studies should focus on:
-
Developing and publishing a robust and scalable synthesis protocol.
-
Performing full spectral characterization (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis) to confirm its structure and purity.
-
Conducting broad biological screening to identify potential therapeutic applications.
-
Investigating the structure-activity relationships of related derivatives to guide the development of more potent and selective compounds.
This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this intriguing indole derivative.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-1H-indol-7-ol
Introduction
4-bromo-1H-indol-7-ol is a halogenated hydroxyindole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—containing both an electron-donating hydroxyl group and an electron-withdrawing bromine atom—creates a unique electronic and structural profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, explains the underlying principles governing the spectral features, and presents a robust experimental protocol for data acquisition.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for spectral assignment. The standard IUPAC numbering for the indole ring is used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Part 1: Predicted NMR Spectral Data
Predicted ¹H NMR Spectrum
The predicted ¹H NMR data are summarized in the table below. The spectrum is expected to show five distinct signals in the aromatic region, one for each proton on the indole ring, in addition to the signals for the N-H and O-H protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 11.0 - 11.5 | br s | - |
| H-2 | 7.25 - 7.35 | t | J = 2.5 - 3.0 Hz |
| H-3 | 6.40 - 6.50 | t | J = 2.0 - 2.5 Hz |
| H-5 | 6.95 - 7.05 | d | J = 8.0 - 8.5 Hz |
| H-6 | 6.60 - 6.70 | d | J = 8.0 - 8.5 Hz |
| H-7 (O-H) | 9.0 - 9.5 | br s | - |
br s = broad singlet, t = triplet, d = doublet
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show all eight carbon signals of the indole core. The chemical shifts are influenced by the electronic effects of the bromine and hydroxyl substituents.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 123.0 - 125.0 |
| C-3 | 101.0 - 103.0 |
| C-3a | 125.0 - 127.0 |
| C-4 | 112.0 - 114.0 |
| C-5 | 121.0 - 123.0 |
| C-6 | 110.0 - 112.0 |
| C-7 | 145.0 - 147.0 |
| C-7a | 129.0 - 131.0 |
Part 2: Scientific Rationale and Spectral Interpretation (E-E-A-T)
Expertise & Experience: The Causality Behind the Chemical Shifts
The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.
-
¹H NMR Analysis:
-
N-H Proton (H-1): The indole N-H proton is typically found far downfield (>10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆. Its signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
-
Pyrrole Ring Protons (H-2, H-3): H-2 and H-3 are part of the electron-rich pyrrole ring. H-3 is generally more shielded (upfield) than H-2. They often show a small triplet-like or doublet of doublets pattern due to coupling with each other and with the N-H proton.
-
Benzene Ring Protons (H-5, H-6): The hydroxyl group at C-7 is a strong electron-donating group (EDG) through resonance, increasing the electron density at the ortho (C-6) and para (not present) positions. This results in a significant upfield shift for H-6. The bromine at C-4 is an electron-withdrawing group (EWG) through induction but weakly donating through resonance. Its primary effect is to deshield the adjacent H-5 proton. The coupling between H-5 and H-6 is expected to be a standard ortho coupling (³J ≈ 8-9 Hz), resulting in two doublets.
-
-
¹³C NMR Analysis:
-
C-7 (Hydroxyl-bearing): The most downfield signal in the spectrum (apart from C-7a) is predicted to be C-7. This is due to the direct attachment of the electronegative oxygen atom, which strongly deshields the carbon nucleus.
-
C-4 (Bromo-bearing): The C-Br bond introduces a "heavy atom effect," which, contrary to simple electronegativity arguments, causes a significant upfield (shielding) effect on the directly attached carbon. Therefore, C-4 is expected to be more shielded than a typical unsubstituted aromatic carbon.[1][2]
-
Influence of Substituents on Other Carbons: The electron-donating -OH group at C-7 increases electron density throughout the benzene portion of the ring, causing a general shielding (upfield shift) of C-5 and C-7a. The bromine at C-4 will have a deshielding inductive effect on the adjacent C-3a and C-5 carbons. The interplay of these effects results in the predicted chemical shifts. The rate of bromination reactions on substituted indoles is highly dependent on the electronic nature of the substituent.[3]
-
Caption: Influence of substituents on the NMR chemical shifts.
Trustworthiness: A Self-Validating Protocol
To ensure the accuracy of the spectral assignments, a series of 2D NMR experiments should be performed. This multi-faceted approach provides internal validation for the structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment will confirm the coupling between H-5 and H-6 on the benzene ring and between H-2 and H-3 on the pyrrole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of C-2, C-3, C-5, and C-6 once the proton spectrum is assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary carbons (C-3a, C-4, C-7, C-7a). For example, the H-2 proton should show a correlation to C-3 and C-3a, while the H-5 proton should correlate to C-3a, C-4, and C-7. These long-range correlations build a complete, validated map of the carbon skeleton.
Part 3: Experimental Methodology
This section provides a detailed, step-by-step protocol for the acquisition of high-quality NMR spectra of this compound.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar compounds and its ability to slow down the exchange of labile N-H and O-H protons, often resulting in sharper signals.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
Set the sample temperature to 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-15 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm (centered around 110-120 ppm).
-
Acquisition Time: ~1.2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the chemical shift by setting the DMSO-d₆ carbon signal to 39.52 ppm.
-
-
2D NMR Acquisition (Optional but Recommended):
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Optimize the spectral widths in both dimensions to cover all relevant signals.
-
Caption: Standard workflow for NMR data acquisition and analysis.
References
- 1. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1H-indol-7-ol
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-bromo-1H-indol-7-ol, a halogenated indole derivative of interest to researchers in drug development and medicinal chemistry. Moving beyond rote protocols, this document elucidates the causal reasoning behind critical methodological choices, from sample preparation to high-resolution mass spectrometry and data interpretation. We will explore the unique isotopic signature of bromine and detail the fragmentation behavior of the indole scaffold, equipping the analyst with the necessary expertise to develop a robust, sensitive, and self-validating analytical method. The methodologies presented herein are grounded in established principles of mass spectrometry and are designed to be adaptable to various research contexts, from metabolite identification to purity assessment.
Introduction: The Analytical Imperative for this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Halogenation, particularly bromination, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of such molecules. This compound (Molecular Formula: C₈H₆BrNO, Molecular Weight: 212.04 g/mol ) is a representative of this class.[1] Accurate and precise characterization of this and related compounds is paramount during synthesis, metabolic studies, and quality control.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural information from minute sample quantities.[2][3] This guide provides the foundational knowledge and practical protocols to successfully analyze this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | ChemScene[1] |
| Average Molecular Weight | 212.04 g/mol | ChemScene[1] |
| Monoisotopic Mass | 210.96327 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | ChemScene[1] |
| LogP | 2.636 | ChemScene[1] |
The Mass Spectrometric Fingerprint: Ionization and the Bromine Isotope Pattern
A successful MS analysis begins with the efficient generation of gas-phase ions. For a moderately polar molecule like this compound, containing hydroxyl and amine functionalities, Electrospray Ionization (ESI) is the method of choice.[4]
-
Expertise & Causality: ESI is a soft ionization technique ideal for polar, thermally labile compounds, preventing the degradation that might occur with harder methods like Electron Ionization (EI).[4][5] We select positive ion mode ESI ([M+H]⁺) as the primary mode of analysis. The indole nitrogen and, to a lesser extent, the hydroxyl oxygen are readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), leading to a strong signal for the protonated molecule.
The most telling characteristic of this compound in a mass spectrum is the unmistakable pattern imparted by its bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a distinctive isotopic cluster for any bromine-containing ion, where two peaks of almost equal intensity are separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive diagnostic tool for confirming the presence of bromine in the molecule and its fragments.[8][9][10]
Table 2: Predicted m/z for the Molecular Ion of this compound
| Ion Species | Isotope Combination | Predicted Monoisotopic m/z | Relative Abundance |
| [M+H]⁺ | C₈H₇⁷⁹BrNO⁺ | 211.9709 | ~100% |
| [M+H]⁺ | C₈H₇⁸¹BrNO⁺ | 213.9689 | ~97% |
The Analytical Workflow: From Sample to Signal
A robust and reproducible analysis relies on a well-designed workflow. The following diagram outlines the logical progression from sample preparation to final data interpretation.
Caption: Overall workflow for the analysis of this compound.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in quality checks and clear rationales for each step.
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Trustworthiness: This protocol is designed to remove common interferences like salts, proteins, and highly nonpolar or polar contaminants that can cause ion suppression in the ESI source, ensuring a cleaner baseline and more accurate quantification.[3][11] The use of a C18 sorbent is appropriate for the moderate polarity of the target analyte.[12][13]
-
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Rationale: This activates the C18 stationary phase by solvating the hydrocarbon chains.
-
-
Sample Loading: Dilute the sample (e.g., from a reaction mixture or biological extract) with 1% formic acid in water to a final volume of 1 mL. Load the sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Rationale: The acidic aqueous environment ensures the analyte is protonated and promotes retention on the nonpolar C18 phase.
-
-
Wash Step: Wash the cartridge with 1 mL of 5% methanol in water.
-
Rationale: This removes highly polar impurities and salts that did not retain on the sorbent.
-
-
Elution: Elute the target analyte with 1 mL of methanol into a clean collection tube.
-
Rationale: The high concentration of organic solvent disrupts the hydrophobic interaction between the analyte and the C18 phase, releasing it from the column.
-
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Rationale: This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC system, promoting good peak shape.
-
-
Protocol 2: LC-MS/MS Analysis
-
Trustworthiness: This method couples the separating power of HPLC with the specificity of tandem mass spectrometry (MS/MS), providing two layers of identification: retention time and specific mass transitions.[14][15] Using Multiple Reaction Monitoring (MRM) ensures high sensitivity and selectivity for quantitative applications.
-
Instrumentation:
-
LC System: UHPLC/HPLC system capable of binary gradients.
-
Mass Spectrometer: Triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an ESI source.
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: +3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
Full Scan (MS1): Scan m/z 100-300 to observe the characteristic [M+H]⁺ isotopic doublet at m/z 212.0/214.0.
-
Tandem MS (MS/MS):
-
Select the precursor ion m/z 212.0 (the ⁷⁹Br isotope is typically chosen as it is slightly more abundant).
-
Apply collision energy (start with ~20 eV and optimize) to induce fragmentation.
-
Monitor for characteristic product ions.
-
-
Table 3: Example MRM Transitions for Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Name | Use |
| 212.0 | 184.0 | ⁷⁹Br → [M+H-CO]⁺ | Quantifier |
| 212.0 | 133.0 | ⁷⁹Br → [M+H-Br]⁺ | Qualifier |
| 214.0 | 186.0 | ⁸¹Br → [M+H-CO]⁺ | Qualifier (Confirms Br presence) |
Data Interpretation: Deciphering the Fragmentation Pathway
Understanding the fragmentation of this compound is key to confirming its identity.[16] In tandem MS, collision-induced dissociation (CID) provides energy to the protonated molecule, causing it to break apart in a predictable manner. The indole scaffold is relatively stable, but specific cleavages can be anticipated.[17]
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, involving the hydroxyl group and the aromatic ring. This would result in a loss of 28 Da.
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da).
-
Ring Cleavages: More energetic collisions can induce cleavage of the indole ring system, though these are often less intense fragments.
The following diagram illustrates a plausible fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Plausible fragmentation pathway for protonated this compound.
Conclusion
This guide has detailed a comprehensive, science-driven approach to the mass spectrometric analysis of this compound. By understanding the principles of ionization, recognizing the unique isotopic signature of bromine, implementing clean sample preparation, and interpreting fragmentation data, researchers can develop highly reliable and robust analytical methods. The provided protocols serve as a validated starting point for method development, empowering drug development professionals to confidently characterize this and other structurally related molecules with the highest degree of scientific integrity.
References
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. organomation.com [organomation.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of 4-bromo-1H-indol-7-ol
An In-depth Technical Guide to the Potential Biological Activity of 4-bromo-1H-indol-7-ol
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and structural versatility allow for fine-tuning of pharmacological profiles, leading to numerous therapeutic agents.[3][4] The introduction of halogen atoms, particularly bromine, can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and potency.[2][5] Brominated indoles, especially those derived from marine organisms, have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties.[6][7] This guide provides a predictive exploration of the potential biological activities of this compound, a specific, under-researched member of this chemical class. While direct experimental data on this compound is limited, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to hypothesize its potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Detailed, field-proven experimental protocols are provided to systematically validate these hypotheses, offering a roadmap for researchers and drug development professionals.
Molecular Profile and Synthetic Strategy
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1167056-91-8[8]
-
Molecular Formula: C₈H₆BrNO[8]
-
Molecular Weight: 212.04 g/mol [8]
-
Structure: (A placeholder image, as I cannot generate images directly)
The structure features an indole core with two key substitutions: a bromine atom at the C4 position and a hydroxyl group at the C7 position. The C4-bromo substitution is known to enhance antimicrobial and antibiofilm activities in related indole structures.[9] The C7-hydroxyl group, a hydrogen bond donor and potential site for metabolic conjugation, is positioned peri to the indole nitrogen, which can influence the molecule's electronic distribution and receptor binding capabilities.
1.2. Proposed Synthetic Workflow
A definitive synthesis for this compound is not prominently described in the available literature. However, a plausible route can be conceptualized based on established indole synthesis methodologies, such as modifications of the Bartoli or Fischer indole syntheses, or by building from functionalized phenols.[10][11] A proposed workflow starting from a di-substituted aniline is outlined below.
Caption: Proposed Fischer Indole Synthesis workflow for this compound.
Hypothesized Biological Activity: Anticancer Potential
2.1. Mechanistic Rationale
Numerous brominated indole derivatives exhibit potent anticancer activity. For instance, 6-bromoisatin, derived from the marine mollusc Dicathais orbita, induces apoptosis and G2/M cell cycle arrest in colorectal cancer cell lines.[12] The mechanism often involves the activation of executioner caspases like caspase-3 and -7.[12] Furthermore, the broader indole scaffold is found in compounds that inhibit critical oncogenic pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and other protein kinases.[13][14] The combination of the indole core, the electronegative bromine, and the phenolic hydroxyl group in this compound suggests a strong potential for interaction with ATP-binding sites of kinases or for inducing cellular stress leading to apoptosis.
2.2. Proposed Signaling Pathway for Investigation
Caption: Hypothesized anticancer mechanism via EGFR inhibition and apoptosis induction.
2.3. Experimental Protocol: Cytotoxicity and Apoptosis Induction
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast) and a non-cancerous control line (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
-
MTT Cytotoxicity Assay:
-
Seed cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 48-72 hours. Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or isopropanol.
-
Measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression.
-
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining):
-
Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Caspase-3/7 Activity Assay:
-
Use a commercially available luminescent or fluorescent kit (e.g., Caspase-Glo® 3/7).
-
Plate cells and treat as described for the MTT assay.
-
After treatment (e.g., 24 hours), add the caspase reagent, which contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence to determine caspase activity, indicative of apoptosis execution.
-
Hypothesized Biological Activity: Anti-inflammatory Potential
3.1. Mechanistic Rationale
Marine-derived brominated indoles are well-documented for their anti-inflammatory effects.[7] Studies on extracts from Dicathais orbita and purified compounds like 6-bromoindole have shown significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in stimulated macrophages.[7] The core mechanism often involves the suppression of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[7] Computational studies also predict that brominated indoles can selectively inhibit cyclooxygenase (COX) enzymes, key players in inflammation.[6][15] The structure of this compound is well-suited to participate in the necessary hydrophobic and hydrogen-bonding interactions within the active sites of these inflammatory targets.
3.2. Experimental Protocol: Macrophage-Based Anti-inflammatory Assays
-
Cell Culture and Stimulation:
-
Culture RAW264.7 murine macrophages in DMEM with 10% FBS.
-
Seed cells in 96-well plates (5 x 10⁴ cells/well) and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL). Include unstimulated and LPS-only controls.
-
-
Nitric Oxide (NO) Inhibition (Griess Assay):
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Use the remaining supernatant from the same wells.
-
Quantify the concentration of TNFα and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Check:
-
In a parallel plate, perform an MTT or similar viability assay on the RAW264.7 cells with the compound alone to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Hypothesized Biological Activity: Antimicrobial and Antibiofilm Potential
4.1. Mechanistic Rationale
Halogenation of the indole ring, particularly at the C4 or C5 position, has been shown to be critical for antimicrobial activity.[9] A study on halogenated indoles demonstrated that 4-bromoindole possessed a minimum inhibitory concentration (MIC) of 100 µg/mL against enterohemorrhagic Escherichia coli (EHEC) and significantly inhibited its biofilm formation at sub-MIC concentrations.[9] The proposed mechanisms include disruption of bacterial cell membranes and interference with virulence factors essential for biofilm formation, such as motility and curli fimbriae production.[9][16]
4.2. Experimental Protocol: Antimicrobial Susceptibility and Biofilm Inhibition
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Use the broth microdilution method following CLSI guidelines.
-
Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Biofilm Inhibition (Crystal Violet Assay):
-
In a 96-well flat-bottom plate, add bacterial culture (e.g., Pseudomonas aeruginosa PAO1) and sub-MIC concentrations of the compound (e.g., 1/2, 1/4, 1/8 x MIC).
-
Incubate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully discard the planktonic culture and wash the wells gently with PBS to remove non-adherent cells.
-
Fix the remaining biofilm with methanol for 15 minutes.
-
Stain the biofilm with 0.1% crystal violet solution for 20 minutes.
-
Wash away excess stain and air dry the plate.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance at 595 nm to quantify biofilm mass.
-
Hypothesized Biological Activity: Neuroprotective Potential
5.1. Mechanistic Rationale
The indole scaffold is a key feature of many neuroactive molecules, including the neurotransmitter serotonin.[17] Indole-based compounds are actively being investigated as multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[18] Their mechanisms include antioxidant effects, inhibition of key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and disruption of pathogenic protein aggregation (e.g., amyloid-beta).[19][20][21] A brominated indolyl chalcone was recently identified as a potent MAO-B inhibitor with neuroprotective properties.[19] The phenolic hydroxyl group on this compound could contribute significantly to antioxidant activity by scavenging reactive oxygen species (ROS).
5.2. Experimental Protocol: Neuroprotection and Enzyme Inhibition
-
Cellular Antioxidant Assay:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Load cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Pre-treat cells with this compound for 1-2 hours.
-
Induce oxidative stress with H₂O₂ or amyloid-beta (25-35) peptide.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels. A reduction in fluorescence indicates antioxidant activity.
-
-
Enzyme Inhibition Assays (MAO-B and AChE):
-
Utilize commercially available inhibitor screening kits.
-
These assays typically involve a fluorometric or colorimetric substrate that is converted by the enzyme (recombinant human MAO-B or AChE from electric eel).
-
Incubate the enzyme with various concentrations of this compound.
-
Add the substrate and measure the signal over time.
-
Calculate the percentage of inhibition and determine IC₅₀ values. Use known inhibitors like Selegiline (for MAO-B) and Donepezil (for AChE) as positive controls.
-
-
Amyloid-Beta Aggregation (Thioflavin T Assay):
-
Synthetically prepared amyloid-beta (1-42) peptide is incubated in a suitable buffer to induce aggregation into fibrils.
-
Conduct the incubation in the presence and absence of various concentrations of this compound.
-
At various time points, take aliquots and add Thioflavin T (ThT), a dye that fluoresces upon binding to beta-sheet structures in amyloid fibrils.
-
Measure fluorescence (excitation ~450 nm, emission ~485 nm). Inhibition of the fluorescence increase indicates anti-aggregation activity.
-
Summary and Future Directions
This guide posits that this compound is a molecule of significant therapeutic potential, warranting empirical investigation. Based on robust structure-activity relationship data from its chemical relatives, it is a promising candidate for development as an anticancer, anti-inflammatory, antimicrobial, or neuroprotective agent.
Table 1: Summary of Hypothesized Activities and Key Validation Assays
| Biological Activity | Mechanistic Rationale | Primary Validation Assays | Key Parameters |
| Anticancer | Kinase Inhibition, Apoptosis Induction | MTT Assay, Annexin V/PI Staining | IC₅₀, % Apoptotic Cells |
| Anti-inflammatory | NF-κB / COX Pathway Inhibition | Griess Assay, Cytokine ELISA | NO, TNFα, PGE2 Inhibition |
| Antimicrobial | Membrane Disruption, Biofilm Prevention | Broth Microdilution, Crystal Violet Assay | MIC, % Biofilm Inhibition |
| Neuroprotection | MAO-B/AChE Inhibition, Antioxidant | Enzyme Inhibition, Cellular ROS Assay | IC₅₀, ROS Scavenging |
The next logical steps involve the chemical synthesis of this compound followed by the systematic execution of the protocols outlined herein. Positive results in any of these areas would justify further studies, including lead optimization to enhance potency and selectivity, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling to assess its drug-like properties.
References
- 1. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-7-methyl-1H-indole | 936092-87-4 | Benchchem [benchchem.com]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Research Portal [researchportal.scu.edu.au]
- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for synthesizing 4-bromo-1H-indol-7-ol
An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-bromo-1H-indol-7-ol
Introduction: The Significance of this compound
This compound is a vital heterocyclic compound, serving as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry and drug development. The indole nucleus is a "privileged structure," found in numerous biologically active compounds and pharmaceuticals[1][2]. The specific substitution pattern of this compound, featuring a halogen atom at the C4-position and a hydroxyl group at the C7-position, provides two distinct chemical handles for further molecular elaboration. The bromine atom is particularly valuable for introducing complexity via modern cross-coupling reactions (e.g., Suzuki, Sonogashira), while the phenolic hydroxyl group offers a site for etherification, esterification, or other modifications. This guide provides a detailed examination of the primary synthetic pathway to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach
The most direct and widely recognized synthetic route to this compound proceeds through a logical two-step sequence. This strategy involves the initial construction of a protected precursor, followed by a deprotection step to reveal the target molecule.
-
Step 1: Synthesis of 4-bromo-7-methoxy-1H-indole. The synthesis begins by forming the indole ring with the reactive hydroxyl group at the C7-position masked as a stable methoxy ether. This is a common protecting group strategy to prevent interference from the acidic phenolic proton during the organometallic reactions required for ring formation.
-
Step 2: O-Demethylation. The final step involves the selective cleavage of the robust aryl methyl ether bond to unveil the free hydroxyl group, yielding the desired this compound.
This strategic protection-deprotection sequence ensures high yields and minimizes side reactions, representing an efficient and reliable pathway.
Part 1: Synthesis of the Key Intermediate, 4-bromo-7-methoxy-1H-indole
The cornerstone of this synthesis is the selection of an appropriate starting material that already contains the necessary substituents in the correct orientation. The Bartoli indole synthesis is the reaction of choice for this transformation, as it is exceptionally effective for preparing 7-substituted indoles from ortho-substituted nitroaromatics[3].
Primary Starting Material: 4-bromo-2-nitroanisole
The synthesis commences with 4-bromo-2-nitroanisole . This commercially available compound is the ideal precursor for several critical reasons:
-
Correct Substitution Pattern: It possesses the bromine atom and the methoxy group in a 1,4-relationship, which corresponds to the desired 4-bromo and 7-methoxy substitution on the final indole ring.
-
Activated for Cyclization: The nitro group at the C2-position is essential for the Bartoli reaction mechanism. It serves as the electrophilic site for the initial attack by the vinyl Grignard reagent.
-
Protected Hydroxyl Group: The hydroxyl group is present as a methoxy ether, which is stable under the strongly basic and nucleophilic conditions of the Grignard reaction.
The Bartoli Indole Synthesis: Mechanism and Rationale
The Bartoli synthesis involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent, such as vinylmagnesium bromide. The mechanism, though complex, proceeds through a series of steps initiated by the addition of the vinyl nucleophile to the nitro group. This is followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to furnish the indole core. The use of three or more equivalents of the Grignard reagent is typical, as it is consumed in various stages of the reaction.
Experimental Protocol: Synthesis of 4-bromo-7-methoxy-1H-indole[5]
This protocol is adapted from established literature procedures for the synthesis of 4-bromo-7-methoxy-1H-indole.
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromo-2-nitroanisole (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to an internal temperature of -60 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide solution (3.0-3.5 eq) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -40 °C.
-
After the addition is complete, the reaction mixture is stirred and allowed to warm gradually to -40 °C over a period of 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether.
-
The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude residue is purified by flash column chromatography on silica gel to afford pure 4-bromo-7-methoxy-1H-indole.
Caption: Bartoli synthesis workflow for the key intermediate.
Part 2: O-Demethylation to Yield this compound
The final transformation is the cleavage of the methoxy group to reveal the target phenol. This is a common final step in the synthesis of hydroxylated natural products and pharmaceutical intermediates.
Starting Material: 4-bromo-7-methoxy-1H-indole
The starting material for this step is the purified product from Part 1. Its stability and well-defined structure make it an excellent substrate for the demethylation reaction.
Deprotection Chemistry: Rationale for Reagent Choice
Cleavage of aryl methyl ethers requires potent reagents due to the strength and stability of the C(sp²)-O bond. The most common and effective reagents for this purpose are strong Lewis acids.
-
Boron Tribromide (BBr₃): BBr₃ is arguably the most effective and widely used reagent for this transformation. The high Lewis acidity of the boron atom allows it to coordinate strongly with the ether oxygen. This coordination weakens the O-CH₃ bond, facilitating its cleavage by a bromide ion. The formation of a very strong B-O bond provides the thermodynamic driving force for the reaction.
-
Other Reagents: While other reagents like hydrobromic acid (HBr) or trimethylsilyl iodide (TMSI) can also be used, BBr₃ often provides cleaner reactions and higher yields for this specific type of deprotection.
Experimental Protocol: O-Demethylation
This is a generalized protocol for the BBr₃-mediated demethylation of an aryl methyl ether.
Materials:
-
4-bromo-7-methoxy-1H-indole
-
Boron tribromide (BBr₃, 1 M solution in dichloromethane or neat)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
A solution of 4-bromo-7-methoxy-1H-indole (1.0 eq) in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
Boron tribromide (1.1-1.5 eq) is added dropwise. The reaction mixture may change color upon addition.
-
The reaction is stirred at -78 °C for a specified time (e.g., 1 hour) and then allowed to warm slowly to room temperature. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the slow, dropwise addition of methanol to destroy excess BBr₃.
-
The mixture is then diluted with water and neutralized with saturated NaHCO₃ solution.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure this compound.
Caption: Workflow for the O-demethylation of the key intermediate.
Summary of Materials and Transformations
The following table summarizes the key components of the primary synthetic route.
| Compound Name | Structure (SMILES) | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-bromo-2-nitroanisole | COC1=C(C=C(Br)C=C1)--INVALID-LINK--[O-] | C₇H₆BrNO₃ | 232.03 | Primary Starting Material |
| 4-bromo-7-methoxy-1H-indole | COC1=CC=C(Br)C2=C1NC=C2 | C₉H₈BrNO | 226.07 | Key Intermediate [5] |
| This compound | OC1=CC=C(Br)C2=C1NC=C2 | C₈H₆BrNO | 212.04 | Final Product [6] |
Conclusion
The synthesis of this compound is a well-reasoned process rooted in fundamental principles of organic chemistry. The strategic choice of 4-bromo-2-nitroanisole as the starting material is paramount, as it provides the necessary atomic framework and functional groups for the efficient construction of the indole core via the Bartoli synthesis . The use of a methoxy protecting group is a classic and effective tactic, allowing for a robust final deprotection step using boron tribromide to yield the target molecule. This guide outlines a reliable and field-proven pathway for researchers and drug development professionals to access this valuable chemical building block.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. rsc.org [rsc.org]
- 5. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
Introduction: Deconstructing a Molecule of Therapeutic Potential
An In-depth Technical Guide to the Theoretical Mechanism of Action of 4-bromo-1H-indol-7-ol
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] Its derivatives form the basis of numerous natural products and synthetic drugs, from the neurotransmitter serotonin to the anti-inflammatory indomethacin.[4][5] This guide focuses on a specific, synthetically accessible derivative: this compound.
While direct pharmacological data on this precise molecule is limited, its structure invites a detailed theoretical exploration of its potential mechanisms of action. By dissecting its constituent parts—the indole core, the 4-position bromine substituent, and the 7-position hydroxyl group—we can construct well-grounded hypotheses about its biological activity. This document, intended for researchers and drug development professionals, will synthesize data from analogous compounds to propose plausible molecular targets, detail the underlying chemical logic, and provide actionable experimental protocols for validation.
The Pharmacophoric Blueprint: Core Structure and Substituent Effects
The therapeutic potential of this compound can be inferred from the distinct roles of its three key structural features.
1. The Indole Core: A Versatile Interaction Hub The bicyclic aromatic structure of indole is adept at forming a variety of non-covalent interactions that are critical for drug-receptor binding.[1] Its planar nature facilitates π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), while the pyrrole nitrogen can act as a hydrogen bond donor. These fundamental properties allow indole-based molecules to serve as effective frameworks for enzyme inhibitors and receptor modulators.[1][6]
2. The 4-Bromo Substituent: Enhancing Affinity and Specificity The introduction of a bromine atom is a strategic modification in drug design.[7][8] Its primary contribution is the ability to form a halogen bond —a highly directional, non-covalent interaction between the electropositive region on the outer side of the halogen (the "sigma-hole") and an electron-rich atom like oxygen or nitrogen in a protein.[8][9][10] This interaction can significantly increase binding affinity and confer selectivity for a specific target.[11] Furthermore, bromine's lipophilicity can enhance membrane permeability, a crucial factor for drug efficacy.[8]
3. The 7-Hydroxyl Group: A Key Modulator of Activity The hydroxyl group at the 7-position is a potent hydrogen bond donor and acceptor, enabling precise interactions within a binding pocket.[12] Beyond this, 7-hydroxyindole derivatives are known for their antioxidant properties and have demonstrated significant biological activities, including neuroprotective and antimicrobial effects.[12][13][14] This group is a critical determinant of the molecule's overall pharmacological profile.
Hypothesis 1: Mechanism as a Serotonin Receptor (5-HT) Modulator
Core Rationale: The structural analogy between the indole core of this compound and the endogenous neurotransmitter serotonin (5-hydroxytryptamine) is striking. This similarity strongly suggests that the compound may interact with one or more of the numerous 5-HT receptor subtypes, which are critical targets for treating depression, anxiety, and other CNS disorders.
Mechanistic Insight: Research on related ligands has shown that halogen bonding can be a decisive factor in achieving high affinity and selectivity for 5-HT receptors.[11] Specifically, a bromine atom can form a halogen bond with a backbone carbonyl oxygen or a serine residue in the receptor's binding pocket, anchoring the ligand in a favorable conformation. The 7-hydroxyl group could simultaneously form a hydrogen bond with another polar residue, further stabilizing the interaction. Depending on the specific receptor subtype and the precise binding orientation, the compound could act as either an agonist, initiating a downstream signaling cascade, or an antagonist, blocking the receptor's activation.
Proposed Signaling Pathway
Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.
Experimental Validation: Receptor Binding and Functional Assays
Objective: To determine if this compound binds to a specific 5-HT receptor subtype and to characterize its functional effect (agonist vs. antagonist).
A. Competitive Radioligand Binding Assay
-
Preparation: Culture HEK293 cells stably expressing the human 5-HT receptor subtype of interest (e.g., 5-HT2B). Prepare cell membrane homogenates.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-LSD for many 5-HT receptors).
-
Competition: Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).
B. cAMP Functional Assay (for Gs or Gi-coupled receptors)
-
Cell Plating: Seed the receptor-expressing HEK293 cells in a 96-well plate.
-
Compound Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of this compound.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound, then stimulate with a known agonist (e.g., serotonin) at its EC₅₀ concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a LANCE Ultra cAMP TR-FRET assay.
-
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration to determine the EC₅₀ and Emax.
-
Antagonist: Plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Hypothesis 2: Mechanism as an Enzyme Inhibitor
Core Rationale: The indole scaffold is a frequent constituent of kinase, cyclooxygenase (COX), and monoamine oxidase (MAO) inhibitors.[6][15][16] These enzymes are critical drug targets for cancer, inflammation, and neurodegenerative diseases. The specific substitution pattern of this compound can tune its selectivity and potency against these targets.
Mechanistic Insight: Within an enzyme's active site, the compound could act as a competitive inhibitor, binding to the same site as the endogenous substrate. For example, in a kinase ATP-binding pocket, the indole ring could form hydrogen bonds with the "hinge" region, a common interaction motif for kinase inhibitors. The 4-bromo group could form a halogen bond with a backbone carbonyl in the pocket, while the 7-hydroxyl group could interact with a nearby polar or charged residue, enhancing affinity.
Proposed Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Experimental Validation: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
Objective: To quantify the inhibitory activity of this compound against a specific protein kinase.
-
Reaction Setup: In a 96-well plate, prepare a kinase reaction buffer containing the purified target kinase and its specific substrate peptide.
-
Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition versus the log concentration of the compound and fit to a dose-response curve to calculate the IC₅₀ value.
Potential Quantitative Data Summary
| Target Enzyme | Compound IC₅₀ (nM) [Hypothetical] | Control Inhibitor IC₅₀ (nM) |
| Protein Kinase A | 85 | 15 (Staurosporine) |
| COX-2 | 250 | 200 (Celecoxib) |
| MAO-A | 120 | 50 (Clorgyline) |
Hypothesis 3: Mechanism as an Antimicrobial Anti-Virulence Agent
Core Rationale: Pathogenic bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii use a cell-to-cell communication system called quorum sensing (QS) to coordinate virulence factor production and biofilm formation.[13] 7-hydroxyindole has been shown to disrupt these processes, acting as an "anti-virulence" agent rather than a traditional bactericidal antibiotic.[13][14][17]
Mechanistic Insight: The compound could act as an antagonist to the bacterial QS receptors (e.g., LasR in P. aeruginosa). By binding to the receptor's ligand-binding pocket, it could prevent the native autoinducer molecule from binding and activating the transcription of virulence genes. The indole scaffold mimics the core of some QS signal molecules, while the bromo and hydroxyl groups could provide specific interactions that enhance binding and prevent the conformational change required for receptor activation. This approach disarms the pathogen without exerting strong selective pressure for resistance.
Proposed Quorum Sensing Inhibition Pathway
Caption: Inhibition of bacterial quorum sensing by receptor antagonism.
Experimental Validation: Biofilm Inhibition Assay
Objective: To determine if this compound can inhibit the formation of bacterial biofilms at sub-lethal concentrations.
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the compound against the test bacterium (e.g., P. aeruginosa PAO1) using a standard broth microdilution method. This is crucial to ensure the observed effects are anti-virulence, not bactericidal.
-
Assay Setup: In a 96-well flat-bottom plate, add bacterial culture diluted in fresh growth medium.
-
Treatment: Add this compound at sub-MIC concentrations (e.g., 1/4, 1/8, 1/16 MIC). Include untreated wells as a negative control.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Planktonic Cell Removal: Carefully discard the supernatant containing non-adherent (planktonic) cells. Wash the wells gently with a sterile saline solution to remove any remaining planktonic bacteria.
-
Biofilm Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the attached biofilm biomass.
-
Wash and Solubilize: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Add 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 595 nm (OD₅₉₅) using a plate reader.
-
Data Analysis: Compare the OD₅₉₅ of the treated wells to the untreated control to calculate the percentage of biofilm inhibition.
Conclusion and Forward Outlook
This guide has outlined three plausible, experimentally verifiable mechanisms of action for this compound, grounded in the established principles of medicinal chemistry and the known activities of its structural analogues. The compound's potential to act as a serotonin receptor modulator , a broad-spectrum enzyme inhibitor , or a novel anti-virulence agent highlights its significant therapeutic promise.
The proposed experimental workflows provide a clear roadmap for the initial stages of investigation. Positive results from these in vitro assays would justify progression to more complex studies, including cell-based pathway analysis, ADME/Tox profiling, and ultimately, evaluation in preclinical disease models. The strategic combination of a privileged indole scaffold with potency-enhancing bromo and hydroxyl substituents makes this compound a compelling candidate for further drug discovery and development efforts.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. jms.ump.edu.pl [jms.ump.edu.pl]
- 11. Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Pharmacological Screening of 4-Bromo-1H-indol-7-ol: A Roadmap for Novel Indole Derivatives
This guide provides a comprehensive framework for the initial pharmacological evaluation of the novel chemical entity, 4-bromo-1H-indol-7-ol. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1] The introduction of halogen substituents, such as bromine, can modulate a compound's physicochemical properties, including metabolic stability and membrane permeability, making halogenated indoles an area of keen interest in drug discovery.[1] This document outlines a structured, multi-tiered screening cascade designed to elucidate the potential therapeutic value of this compound, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.
Part 1: Foundational Rationale and Tiered Screening Strategy
The decision to pursue a comprehensive screening of this compound is predicated on the well-established pharmacological importance of indole derivatives, which have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A tiered approach to screening is a cost-effective and efficient strategy for the early-stage evaluation of new chemical entities.[3] This guide proposes a three-tiered approach, commencing with broad in vitro assessments, progressing to more focused in vivo models for promising activities, and culminating in essential safety pharmacology studies.
Caption: A tiered screening workflow for this compound.
Part 2: Tier 1 - In Vitro Pharmacological Evaluation
The initial phase of screening involves a battery of in vitro assays to identify potential biological activities. These assays are typically conducted in a high-throughput format to rapidly assess the compound's effects across multiple biological systems.[4][5]
Anticancer Activity Screening
The search for novel anticancer agents is a continuous effort in drug discovery.[6] In vitro screening is the first step to identify compounds that can inhibit the growth of or kill cancer cells.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[7]
Experimental Protocol:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[7]
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value |
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[8] The initial evaluation of a novel compound's antimicrobial potential is typically done by determining its Minimum Inhibitory Concentration (MIC).[9]
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[9]
Experimental Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a density of approximately 5 x 10^5 CFU/mL.[9]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Data Presentation:
| Microorganism | Gram Stain/Type | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value |
| Candida albicans | Fungus | Experimental Value |
Anti-inflammatory Activity Screening
Inflammation is a key pathological feature of many chronic diseases.[10] The screening of novel compounds for anti-inflammatory activity is crucial for the development of new therapeutics.[11]
Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.
Experimental Protocol:
Commercially available enzyme inhibition assay kits can be used to determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX. The general principle involves incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the product formation.
Data Presentation:
| Enzyme | IC50 (µM) of this compound |
| COX-1 | Experimental Value |
| COX-2 | Experimental Value |
| 5-LOX | Experimental Value |
Part 3: Tier 2 - In Vivo Efficacy Evaluation
Compounds that demonstrate promising activity in Tier 1 in vitro assays should be advanced to in vivo models to assess their efficacy in a more complex biological system.[12] The choice of the in vivo model depends on the observed in vitro activity.[11]
In Vivo Anticancer Efficacy: Human Tumor Xenograft Model
The human tumor xenograft model is a standard preclinical model to evaluate the in vivo efficacy of potential anticancer agents.[3]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (from a sensitive cell line identified in Tier 1) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer this compound at various doses and a vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for screening anti-inflammatory drugs.[11][13]
Experimental Protocol:
-
Animal Grouping: Divide rats into groups: control, standard drug (e.g., indomethacin), and this compound treated groups.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Part 4: Tier 3 - Preliminary Safety Pharmacology
Safety pharmacology studies are crucial to identify any potential adverse effects of a new chemical entity on vital physiological functions before it can be considered for human trials.[14][15] The core battery of safety pharmacology studies evaluates the effects on the central nervous, cardiovascular, and respiratory systems.[14][16]
Core Battery Safety Assessment
Central Nervous System (CNS): An Irwin test or a functional observational battery (FOB) in rodents can be performed to assess potential effects on behavior, coordination, and other neurological parameters.[14]
Cardiovascular System: In vitro hERG channel assays are conducted to assess the risk of QT interval prolongation.[14] In vivo studies in conscious, telemetered animals are used to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG).
Respiratory System: Whole-body plethysmography in conscious rodents is used to measure respiratory rate, tidal volume, and minute volume.[14]
Caption: Safety pharmacology workflow for a novel compound.
Part 5: Data Interpretation and Future Directions
The data generated from this comprehensive screening cascade will provide a preliminary pharmacological profile of this compound. Promising "hit" compounds with significant efficacy and a favorable safety profile can then be selected for further lead optimization, mechanism of action studies, and more extensive preclinical development. The goal of this structured approach is to systematically de-risk the compound and build a robust data package to support its advancement as a potential therapeutic candidate.
References
- 1. 4-Bromo-7-methyl-1H-indole | 936092-87-4 | Benchchem [benchchem.com]
- 2. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. ijpbs.com [ijpbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svkm-iop.ac.in [svkm-iop.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]
- 14. criver.com [criver.com]
- 15. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 16. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-bromo-1H-indol-7-ol
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel heterocyclic compound 4-bromo-1H-indol-7-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, data analysis strategies, and the scientific rationale behind each procedural step. By establishing a robust physicochemical profile, this guide aims to facilitate informed decision-making in formulation development, analytical method validation, and regulatory submissions. The methodologies described herein are grounded in established principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).
Introduction
This compound is a substituted indole, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The bromine substituent at the 4-position and the hydroxyl group at the 7-position are expected to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding potential, thereby influencing its solubility, stability, and ultimately its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these fundamental physicochemical properties is a critical prerequisite for the successful development of any new chemical entity.
This guide presents a systematic approach to:
-
Determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
-
Assess the intrinsic stability of the molecule under forced degradation conditions, including hydrolysis across a pH gradient, oxidation, photolysis, and thermal stress.
-
Establish a foundation for the development of a stability-indicating analytical method, crucial for the accurate quantification of the parent compound and its degradation products.
Physicochemical Properties of this compound
A preliminary in-silico assessment and available supplier data provide initial insights into the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO | ChemScene[1] |
| Molecular Weight | 212.04 g/mol | ChemScene[1] |
| Predicted LogP | 2.636 | ChemScene[1] |
| Appearance | Light yellow to brown solid (predicted) | - |
| pKa | (Predicted phenolic hydroxyl ~8-10, indole N-H ~16-17) | - |
The predicted LogP suggests moderate lipophilicity, indicating that while aqueous solubility might be limited, solubility in organic solvents should be achievable. The presence of both a phenolic hydroxyl group and an indole N-H group provides sites for hydrogen bonding and potential ionization, suggesting that solubility will be pH-dependent.
Solubility Assessment
The determination of a compound's solubility is fundamental to its development. The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low solubility.[2][3]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to determine the solubility of this compound in various solvents at controlled temperatures.
Objective: To quantify the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents.
Materials:
-
This compound (purity ≥97%)[1]
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Solvents (HPLC grade):
-
Purified Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
Preparation of Solvent Systems: Prepare each solvent system and allow it to equilibrate to the desired temperature (e.g., 25 °C and 37 °C).
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable solvent (compatible with the analytical method) to a concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
Data Presentation: Expected Solubility Profile
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | Low |
| PBS (pH 7.4) | 37 | Low to Moderate |
| 0.1 N HCl | 25 | Low |
| 0.1 N NaOH | 25 | Moderate to High |
| Methanol | 25 | High |
| Ethanol | 25 | High |
| Acetonitrile | 25 | Moderate |
| Propylene Glycol | 25 | Moderate to High |
| PEG 400 | 25 | High |
| DMSO | 25 | Very High |
Causality behind Experimental Choices:
-
Temperature Selection: 25 °C represents ambient temperature, while 37 °C mimics physiological temperature.
-
Solvent Panel: The chosen solvents represent a range of polarities and are commonly used in pharmaceutical formulations. The inclusion of acidic and basic media is crucial to understand the impact of pH on the solubility of the ionizable phenolic hydroxyl group.
-
Equilibration Time: A 24-48 hour equilibration period is generally sufficient to reach equilibrium for most compounds.
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[6]
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) in an oven for a specified duration. Also, heat a solution of the compound.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify the formation of new chromophores. LC-MS analysis is invaluable for the structural elucidation of degradation products.
Data Presentation: Expected Degradation Profile
The results should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | % Degradation (Expected) | Number of Degradants |
| Acid Hydrolysis | 1 N HCl | 60 | 24 | 5-20% | 1-2 |
| Base Hydrolysis | 0.1 N NaOH | RT | 8 | >20% | 2-3 |
| Oxidation | 3% H₂O₂ | RT | 24 | 10-30% | Multiple |
| Thermal (Solid) | Dry Heat | 80 | 72 | <5% | 0-1 |
| Thermal (Solution) | Heat | 60 | 48 | 5-15% | 1-2 |
| Photolytic | ICH Q1B | RT | Variable | 10-25% | Multiple |
Causality behind Experimental Choices:
-
Stress Levels: The conditions are chosen to induce a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely degrading the parent compound.
-
ICH Guidelines: The photostability testing follows the recommendations of ICH Q1B to ensure regulatory compliance.[7]
-
Analytical Technique: HPLC with PDA or MS detection is crucial for separating the parent drug from its degradation products and for obtaining structural information about the degradants.
Potential Degradation Pathways
Based on the chemistry of substituted indoles, several degradation pathways can be anticipated. Indoles are susceptible to oxidation, particularly at the 2 and 3-positions of the pyrrole ring, which can lead to the formation of oxindoles and isatins.[8] The phenolic hydroxyl group may also be susceptible to oxidation, forming quinone-like structures. Under harsh hydrolytic conditions, cleavage of the indole ring is a possibility.
Visualization: Forced Degradation Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 4-BROMO-7-METHOXY-1H-INDOLE CAS#: 436091-59-7 [amp.chemicalbook.com]
- 8. pharmtech.com [pharmtech.com]
Methodological & Application
The Strategic Utility of 4-bromo-1H-indol-7-ol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold of Indole and the Strategic Importance of 4-bromo-1H-indol-7-ol
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[3] Derivatives of indole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-depressant properties.[1]
Within this esteemed class of compounds, this compound emerges as a highly versatile and strategically valuable building block for drug discovery. Its structure is endowed with three key features for chemical diversification:
-
The Indole Nitrogen (N-1): The pyrrolic nitrogen can be readily alkylated or arylated, allowing for the modulation of physicochemical properties such as lipophilicity and metabolic stability, as well as providing a vector for interaction with biological targets.
-
The C-4 Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][4] This enables the introduction of a wide array of aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR).
-
The C-7 Hydroxyl Group: The phenolic hydroxyl group provides a site for O-alkylation to introduce various side chains, which can enhance target engagement and improve pharmacokinetic profiles. It can also participate in crucial hydrogen bonding interactions with the target protein.
This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its key transformations. The causality behind experimental choices is explained to provide researchers with a robust framework for its utilization in drug development programs.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with related analogs.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₆BrNO | - |
| Molecular Weight | 212.04 g/mol | - |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | General knowledge of similar compounds |
| ¹H NMR | Aromatic protons on the indole core, a broad singlet for the N-H proton, and a singlet for the O-H proton. The exact chemical shifts would require experimental determination. | [5][6] |
| ¹³C NMR | Aromatic carbons of the indole core. The carbon bearing the bromine would be expected to have a chemical shift in the range of 110-120 ppm, while the carbon with the hydroxyl group would be in the 140-150 ppm range. | [5][6] |
Synthetic Protocols and Methodologies
The following protocols are generalized based on established methodologies for similar indole derivatives and should be considered as starting points for optimization with this compound.
Protocol 1: N-Alkylation of this compound
The alkylation of the indole nitrogen is a fundamental step in modifying the scaffold. The choice of base and solvent is critical to achieve high yields and regioselectivity.
Causality of Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is typically used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion. The reaction should be performed under anhydrous conditions as NaH reacts violently with water.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solubilize the indolate anion and the alkylating agent without interfering with the reaction.
-
Alkylating Agent: A variety of alkyl halides (e.g., iodomethane, benzyl bromide) or other electrophiles can be used. The reactivity follows the order I > Br > Cl.
-
Temperature: The deprotonation is often carried out at 0°C to control the reaction rate, followed by warming to room temperature for the alkylation step.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Add the desired alkylating agent (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: O-Alkylation of the C-7 Hydroxyl Group
Selective O-alkylation can be achieved in the presence of a milder base that preferentially deprotonates the more acidic phenolic hydroxyl group over the indole nitrogen.
Causality of Experimental Choices:
-
Base: A weaker base such as potassium carbonate (K₂CO₃) is suitable for selective deprotonation of the phenolic hydroxyl group.
-
Solvent: Polar aprotic solvents like acetone or acetonitrile are commonly used for this transformation.
-
Alkylating Agent: Similar to N-alkylation, various alkyl halides can be employed.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in acetone (0.1 M), add potassium carbonate (2.0 eq) and the desired alkylating agent (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C-4 Position
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, enabling the introduction of diverse aryl and heteroaryl groups at the C-4 position.[7][8][9]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) are commonly used.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is often necessary to dissolve the inorganic base. The solvents should be degassed to prevent oxidation of the palladium catalyst.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.
Step-by-Step Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100°C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for the diversification of the this compound scaffold.
Caption: Synthetic diversification of this compound.
Representative Signaling Pathway: Kinase Inhibition
Derivatives of bromo-indoles have shown promise as kinase inhibitors.[10][11] The following diagram depicts a simplified generic kinase signaling pathway that could be a target for molecules derived from this compound.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for synthetic modification. The strategic placement of the bromo and hydroxyl groups, in conjunction with the reactive indole nitrogen, provides a powerful platform for the generation of diverse chemical libraries. By leveraging established synthetic methodologies such as N- and O-alkylation and palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity relationships of novel indole derivatives in the pursuit of new therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this promising scaffold in drug discovery and development.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Highly efficient, catalyst-free, one-pot sequential four-component synthesis of novel spiroindolinone-pyrazole scaffolds as anti-Alzheimer agents: in silico study and biological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Synthetic Protocols for 4-Bromo-1H-indol-7-ol Derivatives: A Detailed Guide for Researchers
The 4-bromo-1H-indol-7-ol scaffold is a crucial heterocyclic motif in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. This guide provides detailed application notes and robust protocols for the synthesis of this compound derivatives, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Substituted Indoles
Indole derivatives are ubiquitous in nature and form the core structure of many pharmaceuticals and bioactive molecules. The specific substitution pattern of a 4-bromo and 7-hydroxyl group offers unique opportunities for further functionalization. The bromine atom at the C4 position serves as a valuable handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the hydroxyl group at the C7 position can be modulated to enhance solubility, introduce hydrogen bonding interactions, or serve as a point of attachment for other molecular fragments. This dual functionality makes this compound a highly sought-after building block in the synthesis of complex molecular architectures.
Strategic Approach to the Synthesis of this compound
A robust and efficient synthetic strategy for this compound and its derivatives is paramount. A logical and field-proven approach involves a multi-step sequence commencing with readily available starting materials. The overall strategy can be broken down into three key stages:
-
Formation of a Substituted Aniline Precursor: The synthesis begins with the preparation of a suitably functionalized aniline derivative that contains the precursors for the eventual indole ring. A key methodology for this is the Smiles rearrangement , which allows for the conversion of phenols to anilines.
-
Construction of the Indole Scaffold: With the aniline precursor in hand, the next phase focuses on the formation of the indole ring. A powerful technique for this transformation is a palladium-catalyzed Sonogashira coupling followed by a base-mediated cyclization .
-
Final Functional Group Manipulation: The final stage involves any necessary modifications to the functional groups on the indole ring to yield the desired this compound. This may include deprotection steps, such as the cleavage of a methyl ether to reveal the free hydroxyl group.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Protocols
Part 1: Synthesis of the N-(3-Halo-2-iodophenyl) Anilide Precursor
This part of the synthesis focuses on converting a commercially available 2,3-dihalophenol into a key anilide intermediate, primed for indole ring formation.
Protocol 1.1: Alkylation and Smiles Rearrangement of 2,3-Dihalophenol
This protocol describes the conversion of a 2,3-dihalophenol to the corresponding N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide via an alkylation followed by a Smiles rearrangement.[1][2]
Materials:
-
2,3-Dihalophenol (e.g., 3-bromo-2-iodophenol or 3-chloro-2-iodophenol)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaOH)
-
2-Bromo-2-methylpropanamide
-
Water (H₂O)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the 2,3-dihalophenol in anhydrous DMF under a nitrogen atmosphere.
-
Add 3 equivalents of NaOH to the mixture and stir for 1 hour at room temperature.
-
Add 3 equivalents of 2-bromo-2-methylpropanamide and continue stirring for 2 hours at room temperature. Monitor the reaction by GC-MS to confirm the complete alkylation to the corresponding 2-(2,3-dihalophenoxy)-2-methylpropanamide.
-
Add 9 equivalents of NaOH to the reaction mixture and heat to 60°C for 2 hours.
-
After cooling, quench the reaction with water. The resulting N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide will precipitate as a solid and can be collected by filtration.
Expert Insights: The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. The use of a strong base like NaOH is crucial for the deprotonation of the amide, which then acts as the nucleophile. The reaction is typically efficient and provides the desired anilide in good yield.
Part 2: Construction of the 4-Bromo-7-methoxyindole Scaffold
This section details the formation of the indole ring through a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.
Protocol 2.1: Sonogashira Coupling of the Anilide Precursor
This protocol outlines the palladium-catalyzed Sonogashira coupling of the N-(3-halo-2-iodophenyl) anilide with a suitable alkyne.[1][2]
Materials:
-
N-(3-Halo-2-iodophenyl)-2-hydroxy-2-methylpropanamide
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the anilide in an anhydrous solvent, add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and Et₃N under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2.2: Base-Mediated Cyclization to the Indole Ring
This protocol describes the intramolecular cyclization of the o-alkynylanilide to form the 4-halo-1H-indole.[1][2]
Materials:
-
N-(3-Halo-2-alkynylphenyl)-2-hydroxy-2-methylpropanamide
-
Sodium Hydroxide (NaOH)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the o-alkynylanilide in a suitable solvent and treat with an excess of NaOH.
-
Heat the reaction mixture at a high temperature (e.g., 100-120°C) until the cyclization is complete.
-
Cool the reaction mixture, neutralize with acid, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 4-halo-1H-indole.
Data Summary Table:
| Starting Anilide | Alkyne | Product | Yield (%) |
| N-(3-Chloro-2-iodophenyl)-... | Phenylacetylene | 4-Chloro-2-phenyl-1H-indole | 79 |
| N-(3-Bromo-2-iodophenyl)-... | 1-Hexyne | 4-Bromo-2-butyl-1H-indole | 80 |
| N-(3-Bromo-2-iodophenyl)-... | Trimethylsilylacetylene | 4-Bromo-1H-indole | 75[2] |
Part 3: Final Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether at the 7-position to yield the desired this compound.
Protocol 3.1: Boron Tribromide Mediated Demethylation
Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.
Materials:
-
4-Bromo-7-methoxy-1H-indole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve the 4-bromo-7-methoxy-1H-indole in anhydrous DCM and cool the solution to -78°C under a nitrogen atmosphere.
-
Slowly add a solution of BBr₃ in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of methanol.
-
Wash the reaction mixture with saturated NaHCO₃ solution and water.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Expert Insights: The demethylation with BBr₃ is a standard and effective method. It is important to perform the reaction at low temperatures to control the reactivity of BBr₃ and to quench the reaction carefully with methanol to decompose the boron complexes.
Conclusion
The synthetic protocols detailed in this guide provide a comprehensive and practical approach for the preparation of this compound derivatives. By leveraging a strategic combination of a Smiles rearrangement, a palladium-catalyzed Sonogashira coupling, and a final demethylation step, researchers can efficiently access this valuable building block for drug discovery and development. The provided step-by-step procedures, coupled with expert insights, are intended to empower scientists to confidently synthesize these important compounds in their laboratories.
References
Application Notes & Protocols: 4-Bromo-1H-indol-7-ol as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Trifunctional Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone of drug design. Within this class, 4-bromo-1H-indol-7-ol emerges as a particularly valuable and versatile building block for synthetic chemists. Its strategic trifunctionality—comprising the indole core, a C4-bromine atom, and a C7-hydroxyl group—offers three distinct points for chemical modification, enabling the rapid construction of complex molecular architectures.
The C4-bromine serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl substituents. The C7-hydroxyl group provides a nucleophilic site for ether or ester formation and can electronically influence the reactivity of the indole ring. Finally, the indole N-H can be protected or functionalized to further tune the molecule's properties. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and expert insights for its application in research and development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1167056-91-8 | [3] |
| Molecular Formula | C₈H₆BrNO | [3] |
| Molecular Weight | 212.04 g/mol | [3] |
| Appearance | Solid (typical) | |
| Storage | Store at 4°C | [3] |
| SMILES | OC1=CC=C(Br)C2=C1NC=C2 | [3] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous bromoindoles dictates stringent safety measures.[4][5][6][7]
-
General Handling : Always handle this compound in a well-ventilated chemical fume hood.[4][5] Avoid inhalation of dust and contact with skin and eyes.[6][8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][7]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[6]
-
Inhalation : Move the person to fresh air.[6]
-
Ingestion : Rinse mouth and seek immediate medical attention.[6]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]
Core Reactivity & Synthetic Strategy
The synthetic utility of this compound is best understood by considering the reactivity of its three key functional groups. The interplay between these sites allows for a modular and highly adaptable approach to library synthesis.
Caption: Synthetic pathways from this compound.
The C4-Bromo Position: Gateway to Molecular Diversity
The carbon-bromine bond at the C4 position is the primary enabler of molecular complexity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern synthesis.
-
Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming carbon-carbon bonds.[9][10] By coupling this compound with a wide variety of aryl or heteroaryl boronic acids, diverse biaryl scaffolds can be synthesized efficiently. The choice of catalyst, base, and solvent system is critical for achieving high yields.[11][12]
-
Buchwald-Hartwig Amination : For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[13][14] This reaction couples the aryl bromide with primary or secondary amines, amides, or N-heterocycles.[15][16] The development of sterically hindered phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation.[17]
The C7-Hydroxyl and N1-Indole Positions: Fine-Tuning and Protection
The hydroxyl and indole N-H groups provide secondary sites for modification. The phenolic -OH group can undergo O-alkylation or O-acylation. The indole N-H is often protected (e.g., with a tosyl or BOC group) to prevent unwanted side reactions during cross-coupling, although some modern protocols tolerate the free N-H.[18] This protecting group can be removed later in the synthetic sequence.
Experimental Protocols: A Practical Guide
The following protocols are presented as robust starting points for the synthetic utilization of this compound. Researchers should note that optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Principle: This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C4-arylated indole derivative. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.
Caption: Experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[9]
-
Solvent Addition : Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M with respect to the limiting reagent.
-
Reaction : Heat the mixture to 80–100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expert Insights & Causality:
-
Catalyst Choice : Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many Suzuki couplings. For more challenging substrates, catalyst systems like PdCl₂(dppf) or those with specialized biarylphosphine ligands may offer superior performance.[10]
-
Base Selection : The base is crucial for activating the boronic acid in the transmetalation step.[9] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used, but phosphates (K₃PO₄) can be more effective for less reactive substrates.
-
Solvent System : A mixture of an organic solvent (like dioxane or DMF) and water is standard. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the reactants.[11]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | DMF | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 95 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination of this compound
Principle: This protocol describes the formation of a C-N bond by coupling this compound with an amine. The catalytic cycle is similar to the Suzuki reaction but involves coordination and deprotonation of the amine to form a palladium-amido complex prior to reductive elimination.[13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP, 2–4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.4–2.0 equiv)[15]
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox environment
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under a robust stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition : Add this compound to the tube. Seal the tube, remove it from the glovebox (if used), and add the anhydrous solvent and the amine (if liquid) via syringe.
-
Reaction : Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6–24 hours).
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
Expert Insights & Causality:
-
Ligand is Key : The choice of ligand is critical for success. Sterically hindered, electron-rich biarylphosphine ligands like XPhos are highly effective for a broad range of amines.[17] RuPhos is often preferred for secondary amines.[15]
-
Strong Base Required : A strong, non-nucleophilic base is needed to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, though it is incompatible with base-sensitive functional groups.[15]
-
Anhydrous Conditions : The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Using anhydrous solvents and maintaining a strict inert atmosphere is crucial for reproducibility and high yields.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 80-95 |
| Aniline | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS (1.5) | Toluene | 90 | 24 | 70-85 |
Conclusion
This compound is a powerful and versatile building block that provides synthetic chemists with a reliable platform for the construction of novel, highly functionalized indole derivatives. Its capacity to undergo selective transformations at the C4-bromo and C7-hydroxyl positions makes it an invaluable tool in the fields of medicinal chemistry, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this strategic intermediate.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. research.rug.nl [research.rug.nl]
- 18. actascientific.com [actascientific.com]
Application Notes and Protocols for 4-bromo-1H-indol-7-ol in Kinase Inhibitor Design
Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, making the design of potent and selective kinase inhibitors a cornerstone of modern drug discovery.[2] Within the medicinal chemist's toolkit, the indole nucleus is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to form key interactions with biological targets.[1][3] The indole framework serves as a versatile template for the development of ATP-competitive kinase inhibitors, which function by occupying the ATP-binding site of the kinase.[3] This guide focuses on a specific, promising, yet underexplored indole derivative: 4-bromo-1H-indol-7-ol . We will explore its potential applications in kinase inhibitor design, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of analogous compounds.
The Rationale for this compound as a Kinase Inhibitor Scaffold
The unique substitution pattern of this compound offers a compelling combination of features for interaction with the kinase active site. This scaffold is strategically designed to engage with key regions of the ATP-binding pocket, potentially leading to high-potency and selective inhibitors.
The Role of the 7-Hydroxy Group: A Hinge-Binding Motif
A critical feature of many successful kinase inhibitors is their ability to form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The 7-azaindole scaffold, a well-established bioisostere of 7-hydroxyindole, is a prime example of an effective hinge-binder, forming two crucial hydrogen bonds with the backbone of the hinge residues.[4][5][6] The nitrogen at the 7-position of the azaindole acts as a hydrogen bond acceptor, while the indole N-H acts as a hydrogen bond donor.
By analogy, the 7-hydroxy group of this compound is poised to act as a potent hydrogen bond donor, mimicking the interaction of the 7-azaindole nitrogen. This interaction can anchor the inhibitor in the active site, contributing significantly to its binding affinity. Furthermore, the presence of a hydroxyl group can enhance solubility and provide a vector for further chemical modification to optimize pharmacokinetic properties.
The 4-Bromo Substituent: Modulating Potency and Selectivity
The bromine atom at the 4-position of the indole ring serves multiple strategic purposes in kinase inhibitor design:
-
Hydrophobic Interactions: The bromine atom can occupy hydrophobic pockets within the kinase active site, contributing to the overall binding affinity of the inhibitor.
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the electronic distribution of the indole ring, potentially modulating the pKa of the indole N-H and the hydrogen bonding capacity of the 7-hydroxy group.
-
A Handle for Further Functionalization: The bromine atom provides a reactive handle for synthetic chemists to introduce additional functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
Potential Kinase Targets for this compound-Based Inhibitors
Given the structural features of this compound, several kinase families represent promising targets for inhibitors derived from this scaffold.
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7] Numerous indole-based compounds have been developed as potent VEGFR-2 inhibitors.[8][9] The design of novel VEGFR-2 inhibitors based on the this compound scaffold is a promising avenue for the development of new anti-angiogenic cancer therapies.
-
Other Tyrosine Kinases: The broader family of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), are also attractive targets.[1] The versatility of the indole scaffold allows for its adaptation to the specific structural features of different kinase active sites.
-
Serine/Threonine Kinases: While tyrosine kinases are prominent targets, the this compound scaffold also holds potential for the design of inhibitors against serine/threonine kinases, such as those involved in cell cycle regulation (e.g., CDKs) and signal transduction (e.g., Akt).[2]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles.[10][11] The following protocol outlines a potential multi-step synthesis.
dot
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of a suitable starting material: Begin with a commercially available substituted benzene ring, for instance, a di-halogenated nitrobenzene. Protect one of the positions that will ultimately become the 7-hydroxy group.
-
Introduction of the indole nitrogen precursor: Reduce the nitro group to an aniline.
-
Indole ring formation: Cyclize the aniline derivative to form the indole ring system. The choice of cyclization strategy (e.g., Fischer, Bartoli, or Larock indole synthesis) will depend on the specific substituents and desired regioselectivity.
-
Deprotection: Remove the protecting group from the hydroxyl function to yield the final product, this compound.
-
Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity using NMR, mass spectrometry, and HPLC.
In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of newly synthesized this compound derivatives, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
dot
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Biochemical Assays Using 4-Bromo-1H-indol-7-ol
Introduction: Unlocking the Potential of a Novel Indole Derivative
The indole scaffold is a cornerstone in drug discovery and chemical biology, forming the structural basis for a multitude of bioactive compounds.[1][2] 4-Bromo-1H-indol-7-ol is a unique derivative, possessing a hydroxyl group that offers a reactive handle for creating innovative biochemical assay reagents. While specific applications for this compound are not yet widely documented, its inherent chemical properties, particularly the potential for fluorescence and colorimetric reactions, make it an exciting candidate for the development of novel enzyme assays.
This guide provides a comprehensive framework for utilizing this compound as a Pro-Fluorogenic or Pro-Chromogenic substrate, primarily focusing on the development of a robust, continuous assay for phosphatase activity. A secondary application for oxidase enzymes is also discussed. These protocols are designed for researchers in drug discovery, biochemistry, and molecular biology who are seeking to develop novel, sensitive, and high-throughput screening (HTS) compatible assays.[3][4][5][6]
Core Application: A Fluorogenic Assay for Phosphatase Activity
The most promising application for this compound is as a fluorogenic reporter for hydrolytic enzymes, particularly phosphatases. The core principle is based on the common strategy of masking a fluorophore's signal with a phosphate group. Enzymatic cleavage of this phosphate group liberates the free hydroxyl, restoring fluorescence and providing a direct measure of enzyme activity.[7][8][9][10]
Scientific Principle and Rationale
Substituted indoles are known to exhibit fluorescence, with their spectral properties being highly dependent on the nature and position of substituents.[11][12][13][14] The hydroxyl group at the 7-position of this compound is critical. In its free form, the compound is predicted to be fluorescent upon excitation at an appropriate wavelength.
By chemically attaching a phosphate group to this hydroxyl moiety, we create a non-fluorescent substrate, 4-bromo-1H-indol-7-yl phosphate . In the presence of a phosphatase, such as alkaline phosphatase (ALP) or a protein tyrosine phosphatase (PTP), the phosphate group is hydrolyzed. This enzymatic reaction releases the parent this compound, which is fluorescent. The rate of increase in fluorescence intensity is directly proportional to the phosphatase activity.
This "turn-on" fluorescence mechanism is ideal for sensitive, real-time monitoring of enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.[15]
Visualizing the Phosphatase Assay Workflow
Caption: Workflow for the fluorogenic phosphatase assay.
Protocol 1: Development of a Fluorogenic Phosphatase Assay
This protocol is a template and requires optimization for specific enzymes and applications.
Part A: Synthesis of the Fluorogenic Substrate (Hypothetical)
The necessary substrate, 4-bromo-1H-indol-7-yl phosphate, is not commercially available and requires chemical synthesis. A plausible route involves the phosphorylation of this compound using a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base.
Disclaimer: This synthesis should be performed by a qualified synthetic organic chemist in a properly equipped laboratory, following all safety precautions.
Part B: Characterization of this compound
Before developing the assay, it is crucial to characterize the spectral properties of the reporter molecule.
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Determine Optimal Excitation and Emission:
-
Dilute the stock solution into a relevant aqueous assay buffer (e.g., 50 mM Tris, pH 8.0) to a final concentration of 1-10 µM.
-
Using a scanning spectrofluorometer, measure the excitation and emission spectra to determine the optimal wavelengths (λ_ex and λ_em). Based on similar hydroxyindoles, excitation may be in the UV range (e.g., 280-320 nm) and emission in the blue-green range (e.g., 320-450 nm).[14]
-
-
Assess pH Sensitivity: Measure the fluorescence intensity of a fixed concentration of the compound across a range of pH values (e.g., pH 4-10) to understand its stability and signal consistency under different potential assay conditions.
Part C: Enzyme Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the phosphatase of interest (e.g., for Alkaline Phosphatase: 100 mM Tris, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).
-
Enzyme Stock: Prepare a concentrated stock of the phosphatase in assay buffer.
-
Substrate Stock: Dissolve the synthesized 4-bromo-1H-indol-7-yl phosphate in DMSO to make a 10-50 mM stock solution.
-
Inhibitor Stock (for HTS): Dissolve test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 20 µL of Assay Buffer to each well.
-
Add 1 µL of test compound (or DMSO for control wells).
-
Add 10 µL of enzyme solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to these wells instead.
-
Incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of the substrate solution. The final substrate concentration should be at or below the K_m value, which needs to be determined experimentally.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at the predetermined λ_ex and λ_em.
-
Data Analysis and Self-Validation
-
Enzyme Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
Inhibitor Screening: Compare the reaction rates in the presence of test compounds to the DMSO control. Calculate the percent inhibition.
-
Assay Quality (Z'-factor): Determine the Z'-factor to assess the robustness of the assay for HTS. This requires running positive (no inhibitor) and negative (a known potent inhibitor) controls. A Z' > 0.5 is generally considered excellent for HTS.
| Parameter | Recommended Starting Point | Rationale |
| Plate Format | 384- or 1536-well | Suitable for high-throughput screening and conserves reagents. |
| Final Volume | 20-50 µL | Reduces reagent costs and allows for automation. |
| Substrate Conc. | 0.5 - 1.0 x K_m | Ensures the reaction rate is sensitive to inhibitors. |
| Enzyme Conc. | Titrate for linear kinetics | Should provide a robust signal within a reasonable timeframe (e.g., 15-60 min). |
| DMSO Tolerance | < 1% final concentration | High concentrations of DMSO can inhibit enzyme activity. |
| Readout Mode | Kinetic | Provides more information on reaction kinetics than a single endpoint read. |
Secondary Application: A Colorimetric Assay for Oxidoreductases
Phenolic compounds can serve as substrates for oxidoreductase enzymes like tyrosinase or laccase, producing colored quinone-type products.[16][17] This provides an alternative, albeit likely less sensitive, application for this compound.
Scientific Principle
Enzymes such as tyrosinase can catalyze the oxidation of the hydroxyl group on the indole ring. The resulting product may be colored, or it could undergo further non-enzymatic reactions to form a colored polymer. The change in absorbance at a specific wavelength can be monitored spectrophotometrically.
Protocol 2: Development of a Colorimetric Oxidase Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (50 mM, pH 6.5) is a common starting point.
-
Enzyme Stock: Prepare a stock of tyrosinase or laccase.
-
Substrate Stock: 10 mM this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of the substrate solution.
-
Initiate the reaction by adding 40 µL of the enzyme solution.
-
Monitor the increase in absorbance over time using a spectrophotometric plate reader. A wavelength scan (e.g., 300-700 nm) should be performed initially to identify the λ_max of the product.
-
Conclusion and Future Directions
This compound represents a versatile, yet underexplored, chemical tool. The protocols outlined here provide a robust starting point for developing sensitive and reliable biochemical assays. The proposed fluorogenic phosphatase assay, in particular, aligns with the needs of modern drug discovery for continuous, HTS-compatible methodologies.[18][19] Further work should focus on the efficient synthesis of the phosphorylated substrate and detailed characterization of its enzymatic turnover with a panel of phosphatases to establish its specificity and utility as a research tool.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved fluorogenic substrate for the detection of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence properties of electropolymerised 5-substituted indoles in solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A806721J [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 16. Colorimetric paper bioassay for the detection of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fs.usda.gov [fs.usda.gov]
- 18. openaccessgovernment.org [openaccessgovernment.org]
- 19. High-Throughput Screening & Assay Development [chemicalbiology.emory.edu]
large-scale synthesis methods for 4-bromo-1H-indol-7-ol
An Application Note for the Scalable Synthesis of 4-bromo-1H-indol-7-ol
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs). Its substituted indole scaffold is a common feature in numerous biologically active molecules. This application note provides a detailed, two-stage protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, focusing on commercially viable starting materials and robust reaction conditions suitable for kilogram-scale production in a research or drug development setting. The described synthesis proceeds through the formation of a protected methoxy intermediate, 4-bromo-7-methoxy-1H-indole, followed by a stringent deprotection step to yield the target phenol. This guide emphasizes the underlying chemical principles, safety considerations, and process optimization to ensure high yield and purity.
Introduction: The Strategic Importance of this compound
The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1][2] Functionalization at specific positions of the indole ring allows for the fine-tuning of pharmacological properties. The 4-bromo and 7-hydroxy substituents on the indole core of the target molecule offer two distinct points for further chemical modification. The bromine atom is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.[3] Concurrently, the 7-hydroxyl group provides a handle for etherification, esterification, or other modifications to modulate solubility and biological interactions.
Given its utility, a reliable and scalable synthesis is paramount. Direct synthesis of 4-hydroxyindoles can be challenging due to the reactivity of the phenol group under many indole-forming conditions.[4] Therefore, a common and effective strategy involves a "protect-and-modify" approach. This guide details a robust synthesis commencing from 4-bromo-2-nitroanisole, proceeding through a 4-bromo-7-methoxy-1H-indole intermediate, and culminating in a final demethylation to furnish the desired this compound.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed to protect the reactive hydroxyl group as a methyl ether until the indole core is successfully constructed.
Diagram 1: Two-stage synthesis workflow for this compound.
Stage 1: Large-Scale Synthesis of 4-bromo-7-methoxy-1H-indole
This stage employs a modified Bartoli indole synthesis, which involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent.[5] The choice of 4-bromo-2-nitroanisole as the starting material is strategic; it is commercially available and contains the requisite bromine and protected hydroxyl (methoxy) groups in the correct orientation.
Causality and Experimental Rationale
The reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide is a powerful method for constructing the indole ring.[6] The vinyl Grignard reagent adds to the nitro group, initiating a cascade of reactions that ultimately lead to the formation of the pyrrole ring fused to the benzene ring.
Mechanism Insight: The reaction proceeds through a complex mechanism involving the initial formation of a nitronate adduct, which then undergoes rearrangement and cyclization. The low reaction temperature (-60°C to -40°C) is critical to control the exothermicity of the Grignard addition and to prevent undesired side reactions, thereby maximizing the yield of the desired indole product.
Experimental Protocol: 4-bromo-7-methoxy-1H-indole
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry reaction vessel equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with 4-bromo-2-nitroanisole (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 40 mL per gram of starting material) to the vessel and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to -60°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 3.0-3.5 eq) via the dropping funnel, ensuring the internal temperature does not rise above -40°C. The addition rate should be carefully controlled over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to stir while gradually warming to -40°C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at a low temperature.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 4-bromo-7-methoxy-1H-indole.[6]
Data Summary: Stage 1
| Parameter | Value / Condition | Rationale |
| Starting Material | 4-bromo-2-nitroanisole | Commercially available with correct substitution pattern. |
| Key Reagent | Vinylmagnesium bromide (1M in THF) | Provides the C2-C3 unit of the indole ring. |
| Stoichiometry | ~3.0-3.5 eq. Grignard reagent | Excess is required to drive the reaction to completion. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for Grignard reactions. |
| Temperature | -60°C to -40°C | Critical for controlling exothermicity and selectivity.[6] |
| Reaction Time | 2-4 hours | Monitored by TLC for completion. |
| Workup | Saturated NH₄Cl quench | Mildly acidic quench to destroy excess Grignard reagent. |
| Typical Yield | Variable, reported as low as 8% in one example, but can be optimized.[6] | Optimization of conditions is key for large-scale viability. |
Stage 2: Demethylation to this compound
The final step is the cleavage of the robust aryl methyl ether to unmask the hydroxyl group. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation, particularly when other functional groups that are sensitive to harsher acidic conditions (like HBr) are present.
Causality and Experimental Rationale
BBr₃ is a strong Lewis acid that coordinates powerfully to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, facilitating nucleophilic attack by the bromide ion (from BBr₃) on the methyl group via an Sₙ2 mechanism. The resulting bromomethane is volatile, and the intermediate boron-oxygen bond is readily hydrolyzed during aqueous workup to yield the desired phenol.
Safety Imperative: Boron tribromide is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.
Experimental Protocol: this compound
Materials:
-
4-bromo-7-methoxy-1H-indole
-
Boron tribromide (BBr₃, 1.0 M solution in Dichloromethane (DCM) or neat)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 4-bromo-7-methoxy-1H-indole (1.0 eq) in anhydrous DCM in a dry reaction vessel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add BBr₃ (1.2-1.5 eq) dropwise, maintaining the internal temperature below -70°C.
-
Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction back down to -20°C. Very slowly and carefully, add methanol to quench the excess BBr₃. This is a highly exothermic step.
-
Hydrolysis & Neutralization: Slowly add water, followed by saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to afford pure this compound.
Data Summary: Stage 2
| Parameter | Value / Condition | Rationale |
| Starting Material | 4-bromo-7-methoxy-1H-indole | Product from Stage 1. |
| Key Reagent | Boron tribromide (BBr₃) | Powerful Lewis acid for efficient ether cleavage. |
| Stoichiometry | 1.2-1.5 eq. BBr₃ | A slight excess ensures complete demethylation. |
| Solvent | Anhydrous DCM | Aprotic and inert to BBr₃, good solubility for substrate. |
| Temperature | -78°C to 0°C | Controls the highly reactive nature of BBr₃. |
| Reaction Time | 3-5 hours | Monitored by TLC for completion. |
| Workup | Methanol quench, followed by NaHCO₃ | Safely neutralizes excess BBr₃ and acidic byproducts. |
| Typical Yield | High (>85-95%) | This transformation is typically very efficient. |
Conclusion
The two-stage synthesis presented provides a robust and scalable pathway to the valuable pharmaceutical intermediate, this compound. By employing a protective group strategy, this method circumvents the challenges associated with direct synthesis. The protocols have been detailed with an emphasis on the chemical reasoning behind the chosen conditions, providing researchers and drug development professionals with a solid foundation for process optimization and scale-up. Careful control of reaction parameters, particularly temperature, and adherence to safety protocols are essential for successful and safe execution.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
Application Notes and Protocols for Employing 4-bromo-1H-indol-7-ol in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-bromo-1H-indol-7-ol in fragment-based drug discovery (FBDD). Indole-based scaffolds are a cornerstone in medicinal chemistry due to their structural versatility and broad pharmacological relevance.[1][2] This guide details the unique advantages of the this compound fragment, including the critical role of the bromine atom in facilitating hit identification and subsequent optimization. We present detailed protocols for primary biophysical screening, hit validation, and strategies for fragment elaboration, underpinned by the principles of scientific integrity and field-proven insights.
Introduction: The Strategic Advantage of this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[3][4][5] FBDD utilizes small, low molecular weight molecules (typically <300 Da) to probe the binding sites of biological targets.[3][6] These "fragments" often exhibit weak binding affinities (μM to mM range), necessitating the use of sensitive biophysical techniques for their detection.[4][7]
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][8] Its bicyclic aromatic system provides a rigid framework capable of engaging in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.
This compound , with a molecular weight of 212.04 g/mol , is an exemplary fragment that embodies several key attributes for a successful FBDD campaign:[9]
-
Optimal Size and Complexity: It adheres to the "Rule of Three," a guideline for fragment design, ensuring it has ample vectors for chemical elaboration without being overly complex.
-
Privileged Scaffold: The indole core is well-established in medicinal chemistry for its favorable interactions with a wide range of protein targets.[1][2][8][10][11]
-
Strategic Bromination: The bromine atom offers multiple advantages:
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and sulfur, which can significantly contribute to binding affinity.[12][13][14]
-
Vector for Elaboration: The carbon-bromine bond provides a reactive handle for synthetic chemists to elaborate the fragment into more potent compounds through various cross-coupling reactions.[2]
-
Phasing Tool in X-ray Crystallography: The high electron density of bromine makes it a powerful tool for solving the phase problem in X-ray crystallography, facilitating the determination of the fragment's binding mode.[12]
-
This guide will walk you through the practical steps of leveraging these advantages in your FBDD projects.
The FBDD Workflow Using this compound
A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The following diagram illustrates a standard workflow tailored for the use of this compound.
Caption: FBDD workflow from fragment screening to lead candidate.
Experimental Protocols
Fragment Library Preparation
A well-designed fragment library is crucial for the success of an FBDD campaign.[5] While this compound is a key component, it should be part of a diverse library of fragments.
Protocol for Quality Control of this compound:
-
Source a high-purity sample of this compound (≥97% purity).[9]
-
Confirm Identity and Purity:
-
LC-MS/GC-MS: To confirm the molecular weight (212.04 g/mol ) and assess purity.[15]
-
¹H and ¹³C NMR: To verify the chemical structure.
-
-
Solubility Assessment:
-
Prepare a stock solution in 100% DMSO (e.g., 100 mM).
-
Determine the maximum solubility in the aqueous buffer to be used for screening. Fragments need to be highly soluble for screening at high concentrations.[16]
-
-
Storage: Store the DMSO stock solution at -20°C to prevent degradation.
Primary Biophysical Screening
Due to the weak binding affinity of fragments, sensitive biophysical techniques are required for primary screening.[7][17] Commonly used methods include Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Fluorimetry (DSF).[18]
Protocol for Primary Screening using Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time detection of binding events.[19]
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for a low immobilization density to minimize mass transport limitations.
-
-
Assay Development:
-
Optimize buffer conditions (pH, salt concentration) to ensure protein stability and minimize non-specific binding.
-
Include a small percentage of DMSO in the running buffer to match the fragment stock solutions.
-
-
Screening:
-
Inject a high concentration of this compound (e.g., 200 µM) over the sensor surface.
-
Include a reference flow cell (without immobilized protein) to subtract bulk refractive index changes.
-
Monitor the binding response. A significant increase in response units (RU) compared to the reference cell indicates a potential binding event.
-
-
Data Analysis:
-
Identify initial hits based on a predefined response threshold.
-
Prioritize hits based on ligand efficiency (LE), a metric that relates binding affinity to the size of the molecule.[19]
-
| Parameter | Typical Value for Fragments | Significance |
| Molecular Weight | < 300 Da | Adheres to "Rule of Three" for optimal starting points. |
| Binding Affinity (KD) | 10 µM - 10 mM | Weak binding is expected and requires sensitive detection. |
| Ligand Efficiency (LE) | > 0.3 | Indicates efficient binding per heavy atom. |
| Solubility | > 100 µM in aqueous buffer | Essential for reliable screening at high concentrations. |
Hit Validation and Characterization
It is critical to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives.[16]
Protocol for Hit Validation using NMR Spectroscopy:
NMR spectroscopy is a powerful tool for detecting weak binding and can provide structural information about the interaction.[17][20]
-
Protein-Observed NMR (¹H-¹⁵N HSQC):
-
Requires a uniformly ¹⁵N-labeled protein.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein in the absence of the fragment.
-
Titrate in this compound and acquire subsequent spectra.
-
Chemical shift perturbations (CSPs) of specific amino acid residues upon fragment binding confirm the interaction and can map the binding site.[20]
-
-
Ligand-Observed NMR (Saturation Transfer Difference - STD):
-
Does not require an isotopically labeled protein.
-
Acquire a spectrum with on-resonance saturation of the protein and a reference spectrum with off-resonance saturation.
-
Subtraction of the two spectra reveals signals from the fragment that are in close contact with the protein, confirming binding.[18]
-
Protocol for Determining Binding Affinity (KD) using Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare the protein and this compound in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
Titration:
-
Fill the sample cell with the target protein.
-
Titrate in the fragment solution in a series of small injections.
-
-
Data Analysis:
-
Integrate the heat changes for each injection.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Structural Biology and Fragment Elaboration
Obtaining a high-resolution crystal structure of the target protein in complex with this compound is a pivotal step in FBDD.[20] The bromine atom is particularly advantageous here, as it can be used for single-wavelength anomalous dispersion (SAD) phasing.[12]
Caption: Strategies for elaborating fragment hits.[21]
Fragment Growing
Once the binding mode of this compound is determined, the bromine atom serves as a key vector for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to introduce new substituents that can interact with adjacent pockets on the protein surface, thereby increasing potency.
Example Synthetic Elaboration via Suzuki Coupling:
-
Reactants: this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent: A suitable solvent system, such as a mixture of dioxane and water.
-
Reaction: The mixture is heated to drive the cross-coupling reaction, replacing the bromine atom with the organic group from the boronic acid.
-
Purification: The resulting product is purified using standard chromatographic techniques.
This iterative process of structure-guided design, synthesis, and biological evaluation is the cornerstone of successful hit-to-lead optimization in FBDD.[22]
Conclusion
This compound is a highly valuable fragment for FBDD campaigns. Its privileged indole scaffold provides a solid foundation for binding to a variety of biological targets, while the strategically placed bromine atom offers significant advantages for hit identification, validation, and subsequent elaboration. By following the detailed protocols and strategic guidance outlined in this document, researchers can effectively employ this compound to accelerate their drug discovery efforts and uncover novel therapeutic candidates.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 9. chemscene.com [chemscene.com]
- 10. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications | MDPI [mdpi.com]
- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. massbio.org [massbio.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-1H-indol-7-ol
Introduction: The 4-bromo-1H-indol-7-ol scaffold is a privileged starting material in medicinal chemistry and drug development. Its inherent structure, featuring a reactive aryl bromide at the C4-position and a nucleophilic hydroxyl group at the C7-position, offers a rich platform for constructing a diverse array of complex heterocyclic systems. The indole core itself is a ubiquitous motif in pharmacologically active compounds and natural products.[1] This guide provides an in-depth exploration of synthetic strategies to leverage the unique reactivity of this building block, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling and cyclization reactions.
The strategic placement of the bromine atom and the hydroxyl group allows for sequential or tandem functionalization, enabling the synthesis of C-C, C-N, and C-O bonded derivatives, as well as the formation of fused ring systems such as benzofuroindoles and carbazoles. These resulting structures are of significant interest for their potential biological activities.[1][2] This document outlines field-proven methodologies, explains the rationale behind catalyst and reagent selection, and provides detailed protocols for researchers engaged in the synthesis of novel chemical entities.
Part 1: Functionalization of the C4-Position via Palladium-Catalyzed Cross-Coupling
The C4-bromo moiety is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4] The choice of catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high yields and broad substrate scope.[5][6]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most efficient methods for forming C(sp²)–C(sp²) bonds, pairing the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[3][7] The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-containing byproducts.[8]
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][8] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[9]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or DMF)
-
Nitrogen or Argon source
-
Schlenk flask or microwave vial
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.[6]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-1H-indol-7-ol.
-
| Catalyst | Ligand Type | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | 5-10 | Commercially available, good for simple substrates. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 2-5 | High activity, good for a broad range of boronic acids.[5][9] |
| Buchwald Precatalysts | Bulky Biarylphosphine | 1-3 | High efficiency for challenging substrates, lower catalyst loading.[6] |
| Table 1: Comparison of Common Palladium Catalysts for Suzuki-Miyaura Coupling. |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative method for synthesizing aryl amines from aryl halides.[10] This reaction has largely replaced harsher classical methods, offering exceptional functional group tolerance and a wide scope for both the amine and aryl halide coupling partners.[10][11]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile. Key steps include: (1) Oxidative addition of the aryl bromide to Pd(0), (2) Coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions like β-hydride elimination.[13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst, 1-4 mol% Pd)
-
Ligand (e.g., XPhos, RuPhos, or tBuDavePhos, 1.2-1.5 equiv relative to Pd)[11][14]
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon source (glovebox recommended for base handling)
-
-
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound.
-
Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-amino-1H-indol-7-ol.
-
Part 2: Synthesis of Fused Heterocycles via Cyclization
The C7-hydroxyl group is a versatile handle for constructing fused heterocyclic systems. Through intramolecular reactions, often preceded by functionalization at the C4 or other positions, complex polycyclic scaffolds can be accessed. A prime example is the synthesis of benzofuro[x,y-b]indoles.
A. Synthesis of Benzofuro[3,2-b]indoles via Tandem Coupling/Cyclization
A powerful strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization (alkynylation/annulation cascade). This approach builds a new five-membered furan ring fused to the indole core.
Caption: Workflow for synthesis of a fused benzofuroindole derivative.
Protocol 3: Synthesis of a Benzofuro[4,5-b]indole Derivative
This protocol outlines a plausible two-step sequence involving an initial C-C bond formation followed by an intramolecular cyclization utilizing the hydroxyl group.
-
Reagents & Materials:
-
Product from Suzuki coupling (Protocol 1, e.g., 4-(2-bromophenyl)-1H-indol-7-ol) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., SPhos or P(o-tol)₃, 10-20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or xylene)
-
Nitrogen or Argon source
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the 4-(2-bromophenyl)-1H-indol-7-ol, palladium catalyst, ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-130 °C for 12-24 hours. The high temperature is often required to drive the intramolecular C-O bond formation.
-
Monitor the reaction by LC-MS for the consumption of starting material and formation of the product (mass loss corresponding to HBr).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired fused carbazole-like structure.
-
Part 3: Synthesis of Carbazoles
Carbazoles are a critical class of nitrogen-containing heterocycles found in numerous natural products and functional materials.[2] Synthesizing carbazoles from indoles is an attractive strategy.[2][15] A potential route from this compound could involve a palladium-catalyzed C-H activation/annulation reaction with a suitable coupling partner, ultimately forming the third six-membered ring.
Protocol 4: Hypothetical Annulation to Form a Carbazole Derivative
This protocol is based on modern indole-to-carbazole strategies which may be adapted for this specific substrate.[15][16]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Diene or alkyne coupling partner (e.g., a 1,3-diene, 2.0 equiv)
-
Transition metal catalyst (e.g., [RhCp*Cl₂]₂ or Pd(OAc)₂, 2-5 mol%)
-
Oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃, 2.0 equiv)
-
Solvent (e.g., DCE or Toluene)
-
-
Procedure:
-
To a sealed tube, add this compound, the catalyst, oxidant, and the coupling partner.
-
Add the solvent and seal the tube tightly.
-
Heat the mixture to 120-150 °C for 24 hours.
-
Cool the reaction, dilute with dichloromethane, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to isolate the carbazole product. This reaction would likely yield a complex mixture, and extensive optimization would be required.
-
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 16. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-1H-indol-7-ol
Welcome to the technical support guide for the purification of 4-bromo-1H-indol-7-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. The unique structure of this compound, featuring a phenolic hydroxyl group and an indole N-H, presents specific purification hurdles, including product instability on acidic media and the separation of closely related impurities. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My product appears to be degrading or streaking extensively on my silica gel TLC plate and column. What is happening and how can I prevent it?
Answer: This is a classic issue when purifying indole derivatives, especially those containing a phenolic hydroxyl group. The problem stems from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze degradation or bind strongly to your polar compound, leading to streaking and low recovery.[1][2]
Causality: The lone pairs on the indole nitrogen and the phenolic oxygen can interact strongly with the acidic protons of the silanol groups. This interaction can lead to irreversible adsorption or on-column decomposition.
Recommended Solutions:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase (eluent). A concentration of 0.5-1% Et₃N is typically sufficient to neutralize the acidic sites on the silica gel, dramatically improving peak shape and recovery.[1][2]
-
Switch to a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[2]
-
Minimize Contact Time: Run your column as quickly as possible without sacrificing separation (i.e., "flash" chromatography). Prolonged exposure to the stationary phase increases the opportunity for degradation.[2]
Question 2: I am having difficulty separating the desired this compound from what I suspect are regioisomers (e.g., 6-bromo-1H-indol-7-ol) or over-brominated byproducts (e.g., 4,6-dibromo-1H-indol-7-ol). How can I improve this separation?
Answer: Separating isomers and over-halogenated products is a common challenge because their polarities are often very similar. This requires optimizing your chromatographic conditions for maximum resolution.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Use a Shallow Gradient: If using automated flash chromatography, a very shallow gradient (e.g., increasing from 10% to 40% ethyl acetate in hexane over 20-30 column volumes) can effectively resolve compounds with close Rf values.
-
Test Different Solvent Systems: The standard hexane/ethyl acetate system may not be optimal. Experiment with alternative solvent systems on TLC plates to find one that maximizes the difference in Rf (ΔRf) between your product and the impurity. Dichloromethane/methanol or toluene/acetone are powerful alternatives.
-
-
Employ High-Performance Liquid Chromatography (HPLC): For exceptionally difficult separations or when very high purity (>99%) is required, preparative reverse-phase HPLC is the most powerful tool.[3][4] A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[3] Adding 0.1% formic acid to the mobile phase can improve peak shape for phenolic compounds.[3][5]
Question 3: My crude product is a dark, oily residue. How should I approach purification?
Answer: Dark, non-crystalline crude materials often contain polymeric impurities or baseline "gunk" that can complicate purification. A pre-purification step is highly recommended.
Recommended Solutions:
-
Plug Filtration: Before attempting a full chromatographic separation, perform a plug filtration. Dissolve the crude oil in a minimum amount of dichloromethane or ethyl acetate. Pass this solution through a short "plug" of silica gel (about 2-3 inches in a sintered glass funnel or a disposable syringe barrel). Elute with a solvent of moderate polarity (e.g., 30-50% ethyl acetate/hexane). This will retain the highly polar, dark impurities at the top of the silica, yielding a cleaner, lighter-colored filtrate that is much more suitable for fine purification by column chromatography.
-
Liquid-Liquid Extraction: Perform an aqueous workup before concentrating the crude reaction mixture. Washing the organic layer with a mild acid (e.g., 1M HCl) followed by brine can remove basic impurities, while a wash with saturated sodium bicarbonate can remove acidic residues.[2]
Question 4: I've purified my compound by column chromatography, but I'm struggling to induce crystallization. What should I do?
Answer: The hydrogen-bonding capabilities of the -OH and N-H groups in this compound can make it highly soluble in polar solvents, complicating crystallization.
Recommended Solutions:
-
Use a Solvent/Anti-Solvent System: This is the most effective technique for compounds that are too soluble in one solvent and insoluble in another.
-
Dissolve your compound in a minimal amount of a hot, polar solvent in which it is very soluble (e.g., ethyl acetate, acetone, or methanol).
-
Slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexane, heptane, or petroleum ether) dropwise until you observe persistent turbidity (cloudiness).
-
Add a few drops of the polar solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in a refrigerator or freezer.
-
-
Trituration: If the product oils out, remove the solvent in vacuo and add a single solvent in which the desired compound is poorly soluble but the impurities are. Stir or sonicate the mixture. The impurities will dissolve, while your product should solidify. This process can often "crash out" the product as a solid powder, which can then be used for a proper recrystallization.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose purification workflow for this compound? A: A two-stage approach is most robust. First, perform flash column chromatography on silica gel using a hexane/ethyl acetate eluent system (potentially with 0.5% triethylamine added) to remove the bulk of impurities.[1][6] Then, combine the pure fractions, concentrate the solvent, and perform a final recrystallization from an ethyl acetate/hexane or dichloromethane/hexane mixture to obtain a highly pure, crystalline solid.[2]
Q: How should I store the purified this compound to ensure its long-term stability? A: Indoles, particularly those with electron-donating hydroxyl groups, can be sensitive to air and light. For long-term storage, it is best to keep the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon), protected from light, and stored in a freezer (-20°C).[1]
Q: What analytical techniques are essential for monitoring the purification process? A: Thin-Layer Chromatography (TLC) is indispensable for monitoring the reaction progress and for identifying the correct fractions to combine after column chromatography.[1] ¹H NMR spectroscopy is crucial for analyzing the crude material to identify impurities and for confirming the structure and purity of the final product.
Visualized Workflows and Data
General Purification Workflow
The following diagram outlines the logical steps for purifying crude this compound.
Caption: A decision-based workflow for purifying this compound.
Data Tables for Method Development
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Stationary Phase | Mobile Phase System (Eluent) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) | Standard choice. Start with 10% EtOAc and gradually increase polarity. Good for separating non-polar impurities.[6][7] |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | A more polar system. Useful if the compound has low mobility in Hex/EtOAc. Start with 1-2% MeOH in DCM. |
| Silica Gel (+1% Et₃N) | Hexane / Ethyl Acetate | Highly Recommended. Prevents streaking and degradation of the acid-sensitive indole. Improves recovery and peak shape significantly.[1][2] |
| Neutral Alumina | Hexane / Ethyl Acetate | An alternative to neutralized silica for very acid-sensitive compounds. May require re-optimization of the solvent gradient.[2] |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent (for dissolving) | Anti-Solvent (for precipitating) | Procedure Notes |
| Ethyl Acetate | Hexane or Heptane | A very common and effective combination. Dissolve in minimal hot EtOAc, add Hexane until cloudy, then cool slowly. |
| Acetone | Water or Hexane | Acetone is a strong solvent. Use water as an anti-solvent if your compound is not water-sensitive. |
| Dichloromethane (DCM) | Hexane or Pentane | Good for less polar impurities. Be aware of the high volatility of DCM and pentane. |
| Methanol | Water | Effective but may lead to smaller crystals. Ensure the product is fully dry of water afterward. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
-
Slurry Preparation: In a beaker, add silica gel to a solution of your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) containing 0.5-1% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry powder ("dry loading"). This technique generally provides superior separation compared to loading the sample as a liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the mobile phase, starting with low polarity and gradually increasing it based on TLC analysis.[1]
-
Fraction Collection: Collect the eluate in fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine using a rotary evaporator to yield the purified compound.[1]
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
-
Dissolution: Place the semi-purified solid into an Erlenmeyer flask. Add a minimal volume of a hot solvent (e.g., ethyl acetate) while stirring or swirling until the solid is completely dissolved.
-
Precipitation: While the solution is still warm, slowly add a non-polar anti-solvent (e.g., hexane) dropwise. Continue adding until the solution becomes persistently cloudy.
-
Clarification & Cooling: Add 1-2 drops of the hot solvent to just redissolve the cloudiness, creating a saturated solution. Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
troubleshooting common issues in 4-bromo-1H-indol-7-ol synthesis
Welcome to the technical support center for the synthesis of 4-bromo-1H-indol-7-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important indole derivative. Our approach is grounded in mechanistic principles and practical, field-tested solutions to help you navigate the complexities of this multi-step synthesis.
Proposed Synthetic Pathway Overview
A direct, single-pot synthesis of this compound is challenging due to the reactivity of the indole core. A robust and logical approach involves a multi-step pathway that protects reactive sites to ensure regioselectivity. The pathway we will be troubleshooting is as follows:
-
Formation of 7-methoxyindole via a Fischer indole synthesis.
-
N-Protection of the indole nitrogen to prevent side reactions at the C3 position.
-
Regioselective Bromination at the C4 position.
-
Simultaneous or sequential Deprotection of the N-protecting group and the C7-methoxy group to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Fischer Indole Synthesis of 7-Methoxyindole Precursor
The Fischer indole synthesis is a reliable method for creating the indole core from a phenylhydrazine and a ketone or aldehyde.[1][2]
Q1: My Fischer indole synthesis is giving a low yield or a complex mixture of products. What could be the cause?
A1: This is a common issue often related to the acid catalyst, temperature, or the stability of the hydrazone intermediate.
-
Causality: The Fischer indole synthesis proceeds through a[3][3]-sigmatropic rearrangement of a protonated phenylhydrazone.[2][4] If the acid is too strong or the temperature too high, it can lead to decomposition of the starting materials or the product. An insufficient amount of acid will result in a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Optimize the Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[5] If you are observing significant charring or decomposition, consider a milder Lewis acid catalyst like zinc chloride.[2]
-
Temperature Control: The reaction is often exothermic. Maintain a consistent temperature, typically between 80-100°C. Run small-scale trials to find the optimal temperature for your specific substrates.
-
In Situ Hydrazone Formation: Instead of isolating the phenylhydrazone, try forming it in situ by reacting the phenylhydrazine and the carbonyl compound directly in the cyclization medium.[4] This can prevent the degradation of a potentially unstable hydrazone.
-
Q2: I am observing the formation of an unexpected regioisomer. Why is this happening?
A2: With unsymmetrical ketones, the formation of two different enamines can lead to regioisomeric indole products.
-
Causality: The regioselectivity of the Fischer indole synthesis is determined by the direction of enamine formation from the hydrazone intermediate.
-
Troubleshooting Steps:
-
Choice of Carbonyl Compound: To avoid ambiguity, use a symmetrical ketone or an aldehyde. Pyruvic acid is a good choice as it leads to the formation of an indole-2-carboxylic acid, which can be useful for purification and can be removed later.
-
Use of Pre-formed Enamines: While more synthetically demanding, using a pre-formed enamine of your ketone can direct the cyclization to the desired isomer.
-
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Polyphosphoric Acid (PPA) or ZnCl2 | PPA is effective for many substrates; ZnCl2 is a milder alternative.[2] |
| Temperature | 80-110 °C | Balances reaction rate with minimizing decomposition. |
| Solvent | Acetic Acid or high-boiling point inert solvent | Acetic acid can act as both solvent and co-catalyst.[4] |
Part 2: N-Protection of the Indole Ring
Q3: Why is N-protection necessary before bromination?
A3: The indole ring is highly electron-rich, and the C3 position is particularly nucleophilic. Direct bromination of an N-unprotected indole will almost certainly lead to substitution at C3, and potentially multiple brominations.
-
Causality: An electron-withdrawing protecting group on the indole nitrogen reduces the nucleophilicity of the pyrrole ring, thereby allowing electrophilic substitution to occur preferentially on the benzene ring. A tosyl (Ts) group is a common and effective choice.
-
Troubleshooting Steps:
-
Ensure Complete Protection: Monitor the protection reaction by TLC or LC-MS to ensure all the starting material is consumed. Incomplete protection will lead to a mixture of brominated products that are difficult to separate.
-
Choice of Base: Use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF to deprotonate the indole nitrogen before adding the tosyl chloride.
-
Part 3: Regioselective Bromination
Q4: My bromination is not selective for the C4 position. What can I do?
A4: Achieving regioselectivity in the electrophilic substitution of indoles can be challenging. The directing effects of the existing substituents play a crucial role.
-
Causality: In a 7-methoxyindole system, both the C4 and C6 positions are activated. The outcome of the bromination will depend on a balance of electronic and steric factors. The N-protecting group also influences the regioselectivity.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for controlled bromination. Using 1.05-1.1 equivalents can help minimize over-bromination.
-
Solvent and Temperature: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to enhance selectivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are often used.
-
Consider a Directed Metalation Approach: If electrophilic bromination remains non-selective, an alternative is a directed ortho-metalation. This would involve using a directing group at C7 (like a removable ether) and a strong base (like n-BuLi) to selectively deprotonate the C4 position, followed by quenching with an electrophilic bromine source.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine. |
| Equivalents of NBS | 1.05 - 1.1 | Minimizes the risk of di-bromination. |
| Solvent | Acetonitrile or DCM | Aprotic solvents that are unreactive towards NBS. |
| Temperature | 0 °C to RT | Lower temperatures generally favor higher selectivity. |
Part 4: Deprotection
Q5: I am having trouble removing the N-tosyl group and/or cleaving the C7-methyl ether without decomposing the molecule.
A5: The deprotection steps can be harsh and need to be carefully controlled to avoid degradation of the electron-rich and potentially sensitive indole core.
-
Causality: The N-tosyl group is typically removed under basic conditions (e.g., NaOH or KOH in methanol/water), while the methyl ether is cleaved with strong Lewis acids like boron tribromide (BBr3). The order of these steps can be critical.
-
Troubleshooting Steps:
-
Ether Cleavage First: It is often advantageous to cleave the methyl ether first with BBr3 at low temperatures (-78°C to 0°C) in an inert solvent like DCM. This will yield the N-tosyl-4-bromo-7-hydroxyindole.
-
Mild Detosylation: Following ether cleavage, the tosyl group can be removed. If strong basic conditions are causing decomposition, consider milder methods. For example, magnesium in methanol or sodium amalgam have been used for tosyl deprotection.
-
One-Pot vs. Stepwise: While a one-pot deprotection is appealing, a stepwise approach with purification of the intermediate often provides a cleaner final product and higher overall yield.
-
Caption: Recommended two-step deprotection workflow.
Experimental Protocols
Protocol 1: General Procedure for N-Tosylation of 7-Methoxyindole
-
To a solution of 7-methoxyindole (1.0 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Demethylation using BBr3
-
Dissolve the N-tosyl-4-bromo-7-methoxyindole (1.0 eq) in anhydrous DCM and cool the solution to -78°C under a nitrogen atmosphere.
-
Slowly add a 1.0 M solution of boron tribromide (BBr3) in DCM (1.5-2.0 eq) dropwise.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be carried forward to the next step or purified by column chromatography.
References
- 1. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
optimization of reaction conditions for 4-bromo-1H-indol-7-ol
Introduction: The synthesis of 4-bromo-1H-indol-7-ol, a key heterocyclic building block, presents several challenges related to regioselectivity, functional group compatibility, and product stability. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve common issues encountered during this multi-step synthesis.
Proposed Synthetic Workflow
The following workflow represents a robust and logical pathway to the target molecule, starting from commercially available 2-bromo-5-methoxyaniline. Each stage is a critical control point where optimization is key.
identifying side products in 4-bromo-1H-indol-7-ol reactions
Welcome to the technical support center for 4-bromo-1H-indol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but reactive building block. Here, we address common challenges and provide expert-driven troubleshooting strategies to help you navigate the complexities of its chemistry, minimize side product formation, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products I should anticipate when reacting this compound?
A: The structure of this compound contains three primary reactive sites: the indole nitrogen (N1), the phenolic hydroxyl group (O7), and the electron-rich carbon at the C3 position. Consequently, the most prevalent side products arise from a lack of regioselectivity in substitution reactions. You will commonly encounter:
-
Isomeric Mixtures: In reactions like alkylations or acylations, you can expect mixtures of N-substituted, O-substituted, and sometimes C3-substituted products.
-
Dimeric and Oligomeric Species: Indoles are susceptible to both acid-catalyzed and oxidative dimerization, leading to complex, often colored, impurities that can be difficult to separate.[1][2][3]
-
Oxidation Products: The phenol and indole moieties are sensitive to air and light, which can lead to auto-oxidation, resulting in resinous, dark-colored materials and a general degradation of the sample.[4]
Q2: My reaction mixture is turning dark brown or black. What is causing this degradation?
A: This is a classic sign of oxidation and/or polymerization.[4] Both the indole and phenol functional groups are electron-rich and highly susceptible to oxidation, especially in the presence of air, trace metals, or strong acids. This process often generates radical species that can initiate polymerization, leading to insoluble, high-molecular-weight materials that appear as a dark tar or precipitate.
Q3: I'm attempting an N-alkylation, but my analysis shows at least two products with the same mass. Why is this happening?
A: You are observing a lack of regioselectivity, a common challenge with this substrate. The N-H and O-H protons have similar acidities, and their corresponding conjugate bases (the indolide and phenoxide anions) are both potent nucleophiles. The use of different bases and solvents can favor one over the other, but achieving perfect selectivity is difficult. The primary competition is between N-alkylation and O-alkylation.[5][6] In some cases, particularly with reactive alkylating agents, you may even see some alkylation at the C3 position.[7]
Q4: How can I selectively protect the indole nitrogen versus the phenolic hydroxyl group?
A: Selective protection is key to controlling downstream reactions.
-
For Selective N-Protection: Use a strong, non-nucleophilic base in a polar aprotic solvent. For example, deprotonating with sodium hydride (NaH) in anhydrous THF or DMF at a low temperature (0 °C) will preferentially form the N-anion.[8] This can then be trapped with an appropriate protecting group electrophile like Boc-anhydride (Boc₂O) or 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[8][9]
-
For Selective O-Protection: This is more challenging without first protecting the nitrogen. A common strategy is to first protect the nitrogen (e.g., as N-Boc), then protect the hydroxyl group under standard conditions (e.g., as a silyl ether like TBDMS or a benzyl ether), followed by selective removal of the N-protecting group if required.
Q5: What are the most effective analytical techniques for identifying and quantifying these side products?
A: A multi-technique approach is most effective:
-
TLC (Thin-Layer Chromatography): Essential for initial reaction monitoring to visualize the formation of new spots. Staining with an oxidizing agent like potassium permanganate can help identify reactive species.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying isomeric byproducts (which will have the same mass) and oligomers. The retention time differences will separate the isomers, while the mass spectrometer confirms their molecular weight.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are indispensable for unambiguous structure elucidation. 2D NMR techniques like HMBC and HSQC can definitively distinguish between N-, O-, and C-substituted isomers by looking at correlations between the newly introduced group and the indole core.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkylation & Acylation Reactions
Symptoms:
-
TLC plate shows multiple spots with similar Rf values.
-
LC-MS analysis reveals multiple peaks with the identical parent mass.
-
1H NMR spectrum is complex, with duplicate sets of signals for the indole and substituent protons.
Causality Analysis: The outcome of alkylation or acylation is a delicate balance between kinetic and thermodynamic control, governed by the choice of base, solvent, and temperature. The N-anion is generally considered the "softer" nucleophile and the O-anion the "harder" one.
-
N-Substitution (Kinetic Product): Favored by strong bases that fully deprotonate the N-H, in polar aprotic solvents (e.g., THF, DMF) which solvate the counter-ion (like Na⁺) but not the nucleophile itself.[5][8]
-
O-Substitution (Thermodynamic Product): Favored by weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar protic solvents (e.g., ethanol) or polar aprotic solvents like acetone. The phenoxide is more stable than the indolide anion.
-
C3-Substitution: Can occur under neutral or mildly acidic conditions, or with highly reactive electrophiles, as the indole π-system is inherently nucleophilic at C3.[10][11]
Workflow for Diagnosing Regioselectivity Issues
Caption: Diagnostic workflow for identifying isomeric products.
Solutions & Protocols:
| Goal | Base | Solvent | Temperature | Rationale |
| N-Alkylation | NaH, KHMDS | Anhydrous THF, DMF | 0 °C to RT | Strong, non-nucleophilic base in a polar aprotic solvent favors the formation of the N-anion.[5][8] |
| O-Alkylation | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | RT to Reflux | Weaker base and solvent system favors formation of the more stable phenoxide anion. |
| C3-Alkylation | (No Base) or Lewis Acid | Dichloromethane (DCM) | RT | Electrophilic addition to the indole ring is favored under neutral or acidic conditions.[12] |
Protocol: Selective N-Protection with SEM-Cl
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution may become cloudy.
-
Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry with Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography (silica gel) to isolate the N-SEM protected product.
Problem 2: Formation of Dimeric and Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes intensely colored (yellow, brown, black).
-
A significant amount of insoluble, tar-like material forms.
-
TLC shows a streak from the baseline.
-
Product recovery after purification is very low.
Causality Analysis: Indoles can undergo oxidative dimerization to form 3,3'-biindoles or other coupled products, a reaction often catalyzed by transition metals or oxidants.[13] Under acidic conditions, the C3 position of one indole molecule can attack the protonated C2 or C3 position of another, initiating polymerization.[3]
Reaction Pathway: Oxidative Dimerization
Caption: Simplified pathway for oxidative dimerization of indoles.
Solutions & Preventative Measures:
-
Inert Atmosphere: Always run reactions involving indoles under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Avoid Strong Acids: If possible, avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest one possible and maintain the lowest effective temperature.[14]
-
Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) can suppress oxidative side reactions.
-
Purification: If dimerization occurs, purification can be challenging. Trituration with a non-polar solvent (like hexane or ether) can sometimes precipitate the desired monomeric product from the soluble oligomeric impurities, or vice-versa.
Problem 3: Unintended Debromination or Side Reactions at C4
Symptoms:
-
Mass spectrometry shows a peak corresponding to the product minus bromine (M-Br+H).
-
The reaction fails to proceed, and starting material is recovered, but with the bromine atom removed.
Causality Analysis: The C-Br bond can be labile under certain conditions:
-
Reductive Cleavage: Catalytic hydrogenation (e.g., H₂/Pd-C) or the use of strong reducing agents can lead to hydrodehalogenation.
-
Organometallic Reactions: In attempted cross-coupling reactions (e.g., Suzuki, Sonogashira), if the indole N-H is not protected, it can interfere with the catalytic cycle. Lithiation with strong bases like n-BuLi can lead to lithium-halogen exchange at the C4 position if not carefully controlled.
Solutions:
-
Protecting Groups: Prior to reactions that may affect the C-Br bond (especially reductions or organometallic chemistry), protect the indole nitrogen. Electron-withdrawing protecting groups like tosyl (Ts) or Boc can slightly deactivate the ring system and improve stability.[8][15]
-
Catalyst Choice: For cross-coupling reactions, carefully screen palladium catalysts and ligands. Some systems are more prone to causing hydrodehalogenation than others.
-
Temperature Control: For reactions involving organolithium reagents, maintain very low temperatures (e.g., -78 °C) to favor desired reactivity (e.g., deprotonation at N1) over lithium-halogen exchange.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
how to improve the yield of 4-bromo-1H-indol-7-ol synthesis
. ## 4-Bromo-1H-indol-7-ol Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound. The typical synthetic route involves the bromination of 7-methoxy-1H-indole followed by demethylation.
Issue 1: Low Yield During the Bromination of 7-Methoxy-1H-indole
Question: We are experiencing a low yield of 4-bromo-7-methoxy-1H-indole. What are the potential causes and how can we optimize this step?
Answer: A low yield in the bromination of 7-methoxy-1H-indole is a frequent challenge. The primary causes often revolve around the choice of brominating agent, reaction conditions, and the formation of byproducts.
Potential Causes & Solutions:
-
Suboptimal Brominating Agent: The reactivity of the brominating agent is critical.
-
N-Bromosuccinimide (NBS): This is a commonly used reagent for selective bromination. However, its effectiveness can be highly dependent on the solvent and reaction temperature. In some cases, partial conversion or the formation of di-brominated analogs can occur if the stoichiometry is not carefully controlled.[1] Increasing the equivalents of NBS (e.g., to 1.5 equivalents) can drive the reaction to completion and improve the yield of the desired monobrominated product.[1]
-
Copper(II) Bromide (CuBr₂): This reagent can be an effective alternative, particularly when microwave irradiation is employed to accelerate the reaction.[2]
-
-
Reaction Conditions:
-
Temperature: For NBS bromination, reactions are often carried out at low temperatures (e.g., -78°C to 0°C) to control selectivity and minimize side reactions.[3] Allowing the reaction to warm prematurely can lead to a mixture of products.
-
Solvent: The choice of solvent is crucial. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Acetonitrile has also been reported as a suitable solvent.[4] The polarity of the solvent can influence the reactivity of the brominating agent.
-
Light: Bromination reactions, especially those involving NBS, should be conducted in the dark to prevent radical side reactions that can consume the reagent and generate impurities.
-
-
Byproduct Formation:
-
Di-bromination: The indole ring is electron-rich and susceptible to further bromination. Careful control of the stoichiometry of the brominating agent is essential. Adding the brominating agent portion-wise can help maintain a low concentration and favor mono-bromination.
-
Oxidation: The indole nucleus can be sensitive to oxidation, especially under harsh reaction conditions. Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Optimization Workflow:
Caption: Troubleshooting workflow for bromination.
Issue 2: Incomplete Demethylation of 4-Bromo-7-methoxy-1H-indole
Question: Our demethylation of 4-bromo-7-methoxy-1H-indole to this compound is sluggish and often incomplete. How can we improve the efficiency of this step?
Answer: Incomplete demethylation is a common hurdle. The strength of the demethylating agent and the reaction conditions are paramount for a successful conversion.
Potential Causes & Solutions:
-
Weak Demethylating Agent: The methoxy group at the 7-position of the indole is relatively stable.
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers. It is often the reagent of choice for this transformation. Ensure that a sufficient excess (e.g., 3-5 equivalents) is used to drive the reaction to completion.
-
Other Reagents: While other reagents like hydrobromic acid (HBr) or trimethylsilyl iodide (TMSI) can be used for demethylation, they may require harsher conditions (higher temperatures, longer reaction times) which can lead to degradation of the indole core.
-
-
Reaction Conditions:
-
Temperature: BBr₃ reactions are typically initiated at low temperatures (e.g., -78°C) to control the initial exothermic reaction, and then allowed to warm to room temperature. For challenging substrates, gentle heating may be necessary.
-
Solvent: Anhydrous dichloromethane (DCM) is the most common solvent for BBr₃ demethylations. It is crucial that the solvent is free of water, as BBr₃ reacts violently with water.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Insufficient reaction time is a simple but common reason for incomplete conversion.
-
-
Work-up Procedure:
-
Quenching: The reaction must be carefully quenched at low temperature by the slow addition of a proton source, such as methanol or water. A vigorous reaction will occur.
-
pH Adjustment: After quenching, the pH should be carefully adjusted to isolate the phenolic product. Extraction with a suitable organic solvent at the appropriate pH is critical for maximizing recovery.
-
Data Summary for Demethylation Reagents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, -78°C to RT | High efficiency, reliable | Moisture sensitive, corrosive |
| HBr | Acetic acid, reflux | Less expensive | Harsh conditions, potential for side reactions |
| TMSI | Acetonitrile, reflux | Milder than BBr₃ | Can be expensive, may require inert atmosphere |
Frequently Asked Questions (FAQs)
Q1: Can this compound be synthesized through a different route?
A1: Yes, alternative synthetic strategies exist. One approach is the direct bromination of 1H-indol-7-ol. However, this can be challenging due to the high reactivity of the phenol and the indole nucleus, potentially leading to a mixture of products and over-bromination. The use of a protecting group on the indole nitrogen, such as a tosyl group, can help direct the bromination before deprotection.
Q2: What are the best practices for the purification of this compound?
A2: The final product is often purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. It is important to note that indole derivatives can be sensitive to prolonged exposure to silica gel, so the chromatography should be performed as efficiently as possible. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q3: How can we minimize the formation of impurities during the synthesis?
A3: To minimize impurities:
-
Use high-purity starting materials and reagents.
-
Maintain an inert atmosphere (nitrogen or argon) throughout the reaction, especially when handling air-sensitive reagents or intermediates.
-
Carefully control the reaction temperature at all stages.
-
Monitor the reaction progress closely to avoid over-running the reaction, which can lead to byproduct formation.
-
Employ an efficient work-up and purification strategy.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-7-methoxy-1H-indole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Dissolve 7-methoxy-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in anhydrous DCM to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 4-bromo-7-methoxy-1H-indole.
Protocol 2: Synthesis of this compound
-
Dissolve 4-bromo-7-methoxy-1H-indole (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Slowly add boron tribromide (3 equivalents, 1M solution in DCM) to the cooled solution.
-
Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to -78°C and quench by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.
Synthetic Pathway Overview:
References
degradation and stability issues of 4-bromo-1H-indol-7-ol
Welcome to the technical support center for 4-bromo-1H-indol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling, storage, and stability of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound, a compound susceptible to degradation if not handled properly. The indole scaffold, particularly with a hydroxyl substituent, is prone to oxidation.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dark, and dry environment. The recommended long-term storage temperature is -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. For short-term storage, refrigeration at 4°C is acceptable.[2] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[3]
| Storage Condition | Temperature | Atmosphere | Duration | Rationale |
| Long-Term | -20°C | Inert (Argon/Nitrogen) | > 6 months | Minimizes oxidative and thermal degradation. |
| Short-Term | 4°C | Tightly Sealed | < 6 months | Suitable for frequently used aliquots. |
| Working Solution | -20°C or -80°C | Tightly Sealed | < 1 month | Solvent-dependent; minimize freeze-thaw cycles. |
Q2: How should I handle this compound upon receiving it and during experimental use?
A2: Upon receipt, it is crucial to allow the container to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the compound. Handle the compound in a well-ventilated area or a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust when handling the solid material.[5]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation. The electron-rich indole ring system, further activated by the electron-donating hydroxyl group at the 7-position, is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities, such as quinone-like structures. Exposure to light can also promote photo-oxidation.
Visualizing Degradation: A Potential Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound, leading to the formation of an unstable indoloquinone intermediate, which can further polymerize.
References
Technical Support Center: Characterization of Impurities in 4-bromo-1H-indol-7-ol
Welcome to the technical support center for the analysis of 4-bromo-1H-indol-7-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the characterization of impurities in samples of this compound. The information is presented in a practical question-and-answer format to directly address specific experimental challenges.
Section 1: Frequently Asked Questions - Initial Observations & Strategy
Q1: I'm seeing unexpected peaks in my initial HPLC analysis of a new batch of this compound. Where do I start?
A1: The appearance of unexpected peaks is a common challenge. A systematic approach is crucial to efficiently identify the source and nature of these impurities. The origin of impurities in a synthetic compound like this compound can typically be traced to three main sources:
-
Synthesis-Related Impurities: These include residual starting materials, unreacted intermediates, and by-products from side reactions. For instance, synthetic routes starting from functionalized phenols could leave residual precursors.[1]
-
Degradation Products: The indole scaffold, particularly with hydroxyl substitution, can be susceptible to degradation under certain conditions (e.g., oxidation, light exposure, or extreme pH).
-
Contaminants: These can be introduced from solvents, reagents, or equipment during synthesis and work-up.
Your initial strategy should be to profile the impurity and gather preliminary data.
Workflow: Initial Impurity Investigation
Below is a generalized workflow to guide your investigation from initial detection to preliminary characterization.
Caption: General workflow for impurity identification and characterization.
Section 2: Troubleshooting Chromatographic Analysis (HPLC/LC-MS)
Q2: My this compound peak is tailing in my reverse-phase HPLC method. What is the cause and how can I fix it?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The indole nitrogen and phenolic hydroxyl group in your molecule can interact with residual, acidic silanol groups on the C18 column surface.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to add a small amount of acid to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.
-
Action: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your water and acetonitrile mobile phases. Formic acid is generally preferred for LC-MS compatibility.[2]
-
Causality: By maintaining a low pH, the analyte and silanol groups are in a consistent protonation state, leading to more symmetrical peak shapes.
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols.
-
Action: Ensure you are using a high-purity, base-deactivated, or "end-capped" C18 column.
-
Causality: End-capping masks the silanol groups with a less reactive functional group (e.g., trimethylsilyl), preventing unwanted interactions.
-
-
Lower Sample Concentration: Overloading the column can lead to peak asymmetry.
-
Action: Dilute your sample and reinject. If the peak shape improves, you may be experiencing mass overload.
-
Table 1: Recommended Starting HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and suitable for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| UV Detection | 220 nm and 280 nm | Indole scaffolds typically have strong absorbance at these wavelengths.[2] |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |
Q3: I have detected an unknown impurity using LC-MS. How can I confirm if it is related to my brominated compound?
A3: This is a perfect application for mass spectrometry, specifically by analyzing the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Any molecule containing a single bromine atom will exhibit a characteristic "doublet" in its mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the M+ and M+2 peaks).[3][4]
Experimental Protocol: Verifying a Bromine-Containing Impurity
-
Acquire High-Resolution Mass Spectrum: Use an LC-MS system capable of high resolution and accurate mass (e.g., Q-TOF or Orbitrap) to analyze the sample.
-
Examine the Isotopic Pattern: Locate the molecular ion peak for the suspected impurity. Zoom in on this peak.
-
Look for the Bromine Signature:
-
If you see a pair of peaks of nearly equal height separated by ~2 m/z units, the impurity contains one bromine atom.
-
If the impurity contained two bromine atoms, you would expect to see a 1:2:1 pattern (M+, M+2, M+4).
-
Data Interpretation Example:
| Ion | Theoretical m/z | Relative Abundance | Observation |
| [M+H]⁺ | X.XXXX | ~100% | Contains the ⁷⁹Br isotope. |
| [M+2+H]⁺ | X.XXXX + 1.998 | ~98% | Contains the ⁸¹Br isotope. |
This isotopic signature is a powerful diagnostic tool that allows you to selectively filter MS data to find all halogenated compounds in your sample.[3][4]
Section 3: Structural Elucidation using NMR
Q4: I've isolated an impurity, but the ¹H NMR spectrum is complex. How can I confidently assign the structure?
A4: While ¹H NMR provides initial information, complex or overlapping signals require more advanced techniques for unambiguous structure elucidation. For indole derivatives, a combination of 1D and 2D NMR experiments is the gold standard.[5]
Troubleshooting & Optimization Workflow for NMR
Caption: A systematic NMR workflow for structure elucidation.
Key Experiments Explained:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). This is excellent for mapping out spin systems within the aromatic rings or any side chains.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is the fastest way to assign carbon signals based on known proton assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing together the molecular skeleton, as it connects different spin systems across quaternary carbons (carbons with no attached protons).[5]
By combining the information from these experiments, you can systematically build the structure of the unknown impurity with a high degree of confidence.
Section 4: Forced Degradation Studies
Q5: How can I proactively identify potential degradation products of this compound?
A5: Forced degradation (or stress testing) studies are essential. They involve subjecting the compound to harsh conditions to accelerate the formation of degradation products, which can then be identified. This helps in developing stability-indicating analytical methods and understanding the compound's stability profile.
Protocol: Forced Degradation of this compound
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose to Stress Conditions: Aliquot the stock solution into separate vials for each condition.
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Add 0.1 M HCl and heat at 60 °C for 24 hours. | Potential for reactions involving the indole ring under strong acid. |
| Base Hydrolysis | Add 0.1 M NaOH and keep at room temperature for 24 hours. | Deprotonation of the phenol and indole NH, may catalyze reactions. |
| Oxidation | Add 3% H₂O₂ and keep at room temperature for 24 hours. | The electron-rich indole and phenol moieties are susceptible to oxidation. |
| Photolytic | Expose the solution to high-intensity UV light (e.g., 254 nm) for 24 hours. | Can induce radical reactions or rearrangements. |
| Thermal | Heat the solid compound or a solution at 80 °C for 48 hours. | Tests for inherent thermal lability. |
-
Analysis: After the designated time, quench the reactions (e.g., neutralize acid/base) and dilute all samples to the same concentration. Analyze by HPLC-UV and LC-MS alongside a non-stressed control sample.
-
Identify Degradants: Compare the chromatograms to identify new peaks. Use the LC-MS data (accurate mass and isotopic patterns) to propose structures for the major degradants.
By proactively identifying these potential impurities, you can ensure your routine analytical methods are capable of detecting them, a critical requirement for quality control in drug development.[6]
References
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
challenges in the analytical detection of 4-bromo-1H-indol-7-ol
Welcome to the dedicated technical support resource for the analytical detection of 4-bromo-1H-indol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this unique brominated indole. Here, we synthesize our in-field experience with established scientific principles to provide you with robust troubleshooting strategies and detailed protocols.
Introduction to the Analyte
This compound is a halogenated indole derivative with a molecular formula of C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol .[1] The presence of both a hydroxyl (-OH) and a bromo (-Br) group on the indole scaffold presents distinct analytical challenges, including potential for oxidation, thermal instability, and complex chromatographic behavior. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Sample Handling and Stability
Q1: My this compound standard solution appears to be degrading over time, showing multiple peaks in my chromatogram. What is happening and how can I prevent this?
A1: Indole compounds, particularly those with hydroxyl substitutions, are susceptible to oxidation. The appearance of multiple peaks likely indicates the formation of degradation products.
-
Causality: The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to light, air (oxygen), and elevated temperatures. The hydroxyl group at the 7-position can further enhance this reactivity.
-
Preventative Measures:
-
Storage: Store the solid compound and solutions at low temperatures (4°C is recommended) and protected from light.[1]
-
Solvent Choice: Use de-gassed, high-purity solvents for sample preparation. Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%) to your standard solutions and mobile phases.
-
Fresh Preparation: Prepare solutions fresh daily and analyze them promptly.
-
Q2: I'm having trouble dissolving this compound in common HPLC mobile phase components like water and acetonitrile. What are the recommended solvents?
A2: Solubility can be a significant hurdle. Based on its structure, this compound is expected to have moderate polarity.
-
Recommended Solvents:
-
Start with organic solvents such as methanol, ethanol, or acetone for preparing stock solutions.
-
For reverse-phase HPLC, dimethyl sulfoxide (DMSO) is often a good choice for initial dissolution, followed by dilution with the mobile phase. Be mindful of the potential for DMSO to interfere with the analysis at high concentrations.
-
Always filter your sample solution through a 0.22 µm syringe filter before injection to remove any undissolved particulates.[2]
-
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Potential Cause 1: Secondary Interactions with the Stationary Phase. The nitrogen in the indole ring can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Use a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the indole nitrogen and minimize these interactions.[2]
-
Employ an end-capped HPLC column specifically designed to shield residual silanols.
-
-
-
Potential Cause 2: Overloading of the Column. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
Issue 2: Inconsistent retention times.
-
Potential Cause 1: Mobile Phase Instability. Changes in the mobile phase composition, even minor ones, can affect retention times.
-
Solution:
-
Ensure your mobile phase is well-mixed and degassed.
-
Use a bottle cap that minimizes solvent evaporation.
-
Prepare fresh mobile phase daily.
-
-
-
Potential Cause 2: Column Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant temperature throughout your analytical run.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 3: No peak or a very small peak observed for this compound.
-
Potential Cause 1: Thermal Instability. The compound may be degrading in the hot GC inlet.
-
Solution:
-
Lower the inlet temperature.
-
Use a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot inlet.
-
-
-
Potential Cause 2: Poor Volatility. The hydroxyl group can lead to low volatility.
-
Solution: Derivatization. Convert the hydroxyl group to a less polar, more volatile derivative. A common method for hydroxyl groups is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3] This approach has been successfully used for the GC-MS analysis of other indole derivatives.[3]
-
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Dilute the stock solution with the initial mobile phase to the desired concentration.
- Filter the final solution through a 0.22 µm syringe filter.[2]
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
3. Workflow Diagram:
References
Validation & Comparative
A Comparative Analysis of 4-bromo-1H-indol-7-ol and Other Halogenated Indoles for Drug Discovery
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a framework that has given rise to a multitude of therapeutic agents.[1][2] The strategic addition of halogen atoms to this core has been a time-tested method to modulate physicochemical properties and enhance biological activity.[3][4] This guide offers an in-depth technical comparison of 4-bromo-1H-indol-7-ol with other halogenated indoles, providing researchers, scientists, and drug development professionals with a comprehensive analysis supported by available experimental data to inform their research and development endeavors.
The Significance of Halogenation and Positional Isomerism
Halogenation, particularly bromination, significantly influences a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] The position of the halogen atom on the indole ring is not a trivial matter; it dictates the electronic distribution and steric profile of the molecule, leading to profound differences in biological activity. This phenomenon, known as positional isomerism, is a critical consideration in structure-activity relationship (SAR) studies.
While direct comparative data for this compound is limited in publicly accessible literature, we can infer its potential performance by examining related structures and established SAR trends among halogenated indoles.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are foundational to its pharmacokinetic and pharmacodynamic profile. Here, we compare the calculated properties of this compound with other representative halogenated indoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |
| This compound | C₈H₆BrNO | 212.04 | 2.636 | 36.02 |
| 4-Bromo-1H-indole | C₈H₆BrN | 196.04 | 3.4 | 15.8 |
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | - | - |
| 6-Bromo-1H-indole | C₈H₆BrN | 196.04 | - | - |
| 7-Bromo-1H-indole | C₈H₆BrN | 196.04 | - | - |
| 4-Chloro-1H-indole | C₈H₆ClN | 151.60 | - | - |
| 7-Hydroxy-1H-indole | C₈H₇NO | 133.15 | - | - |
The introduction of a hydroxyl group at the 7-position in this compound, when compared to 4-bromoindole, is expected to decrease its lipophilicity (LogP) and increase its polar surface area (TPSA). These changes can significantly impact cell permeability and solubility, which are critical factors for drug development.
Synthesis of this compound and Related Analogs
The synthesis of functionalized indoles is a well-established field in organic chemistry. While a specific detailed protocol for this compound is not widely published, its synthesis can be approached through multi-step sequences involving the construction of the indole core followed by or preceded by halogenation and hydroxylation.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
General methods for the synthesis of 4-halo-1H-indoles often start from 2,3-dihalophenols.[5] The synthesis of 7-hydroxyindoles can be achieved from indoline in multiple steps.[6]
Experimental Protocol: General Synthesis of 4-Halo-1H-indoles from 2,3-Dihalophenols
The following protocol is a generalized procedure adapted from the literature for the synthesis of 4-halo-1H-indoles and serves as a foundational method that could be adapted for this compound.[5]
Step 1: Alkylation of 2,3-Dihalophenol
-
Dissolve the starting 2,3-dihalophenol in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium hydride (NaOH) (3 equivalents) to the mixture and stir for 1 hour at room temperature.
-
Add 2-bromo-2-methylpropanamide (3 equivalents) and continue stirring for 2 hours at room temperature.
-
Monitor the reaction for the complete alkylation to the corresponding 2-(2,3-dihalophenoxy)-2-methylpropanamide using GC-MS.
Step 2: Cyclization to form the Indole Ring
-
To the reaction mixture from Step 1, add NaOH (9 equivalents).
-
Heat the mixture to 60°C for 2 hours.
-
After cooling, quench the reaction with water.
-
The resulting N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide can be recovered by filtration.
-
The subsequent steps involve the formation of a 2-alkynyl-3-haloanilide intermediate, followed by a final base-mediated cyclization to yield the 4-halo-1H-indole.[5]
Comparative Biological Activity
The true measure of a compound's potential lies in its biological activity. Here, we analyze the available data on the anti-inflammatory and anticancer properties of halogenated indoles to draw inferences about this compound.
Anti-Inflammatory Activity
A key study on brominated indoles from marine molluscs has shed light on the structure-activity relationships for anti-inflammatory effects. The study, which focused on the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2), found that the position of the bromine atom on the isatin (indole-2,3-dione) ring significantly impacted activity, with the following trend observed: 5-Bromo > 6-Bromo > 7-Bromo.[3][6][7][8][9]
While this compound was not directly tested, this provides a valuable starting point for hypothesis generation. The study also revealed that the anti-inflammatory effects of active brominated indoles were mediated, at least in part, through the inhibition of NF-κB translocation.[3][6][7][8][9]
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc [mdpi.com]
- 7. Research Portal [researchportal.scu.edu.au]
- 8. research.monash.edu [research.monash.edu]
- 9. Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc : University of Southern Queensland Repository [research.usq.edu.au]
A Comparative Biological Analysis of 4-Bromo-1H-indol-7-ol Derivatives: A Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of biologically active compounds.[1][2] Its inherent versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles. This guide delves into a specific, yet underexplored, class of indole derivatives: 4-bromo-1H-indol-7-ols. By dissecting the known biological activities of structurally related compounds, we aim to provide a predictive framework for the therapeutic potential of this scaffold and to guide future research endeavors.
The strategic placement of a bromine atom at the C4-position and a hydroxyl group at the C7-position of the indole ring presents a unique combination of electronic and steric properties. Bromination can enhance lipophilicity and metabolic stability, and in some cases, modulate binding affinity to biological targets. The 7-hydroxy group, on the other hand, can act as a crucial hydrogen bond donor and/or acceptor, significantly influencing ligand-receptor interactions. This guide will synthesize data from disparate studies to build a cohesive understanding of the potential of 4-bromo-1H-indol-7-ol derivatives in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.
Comparative Biological Analysis: Unveiling Therapeutic Potential
While a direct comparative study of a series of this compound derivatives is not yet available in the public domain, a robust analysis can be constructed by examining the biological activities of closely related analogs. This approach allows us to infer the likely contributions of the 4-bromo and 7-hydroxy moieties to the overall pharmacological profile.
Anti-inflammatory Activity: The Critical Role of Bromine Substitution
A seminal study on brominated indoles isolated from the marine mollusc Dicathais orbita provides a compelling framework for understanding the structure-activity relationships (SAR) of bromination in the context of anti-inflammatory activity.[3] This research demonstrated that simple brominated indoles and isatins possess significant inhibitory activity against key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[3]
The position of the bromine atom on the indole ring was found to be a critical determinant of activity. For instance, in the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the potency of bromoisatins followed the order: 6-bromo > 5-bromo > 7-bromo.[3] This suggests that substitution at the C6-position is optimal for this particular activity, while substitution at C7 is detrimental. Although 4-bromoindole was not explicitly tested in this comparative series, this data strongly implies that the position of the bromine atom significantly influences the anti-inflammatory potential.
Based on these findings, it is plausible that this compound derivatives may exhibit anti-inflammatory properties, but their potency will be highly dependent on the interplay between the C4-bromo and C7-hydroxyl groups. The 7-hydroxy group could potentially alter the electronic and steric environment compared to an unsubstituted C7-position, thereby influencing the overall activity.
Table 1: Comparative Anti-inflammatory Activity of Brominated Indoles and Isatins [3]
| Compound | Target | IC50 (µg/mL) |
| D. orbita Hypobranchial Gland Extract | NO | 30.8 |
| D. orbita Hypobranchial Gland Extract | TNF-α | 43.03 |
| D. orbita Hypobranchial Gland Extract | PGE2 | 34.24 |
| 5-Bromoisatin | NO | 34.3 (predicted) |
| 6-Bromoisatin | NO | >50 (most active) |
| 7-Bromoisatin | NO | Inactive |
| 6-Bromoindole | NO | Active |
Antimicrobial and Antibiofilm Activity: The Contribution of the 7-Hydroxy Moiety
Recent research has highlighted the potent antimicrobial and antibiofilm activities of 7-hydroxyindole against extensively drug-resistant Acinetobacter baumannii (XDRAB).[4][5] In a screening of 46 indole derivatives, 7-hydroxyindole was identified as one of the most effective agents, demonstrating both the ability to inhibit biofilm formation at sub-inhibitory concentrations and to eradicate mature biofilms.[4][5] Mechanistically, 7-hydroxyindole was found to downregulate the expression of quorum sensing and biofilm-associated genes.[4]
This finding is of paramount importance when considering the potential of this compound derivatives. The presence of the 7-hydroxy group suggests that this scaffold is likely to possess inherent antimicrobial and, crucially, antibiofilm properties. The addition of a bromine atom at the C4-position could further modulate this activity. Bromination often increases lipophilicity, which may enhance membrane permeability and intracellular accumulation of the compound, potentially leading to increased potency.
Therefore, a comparative analysis of a series of this compound derivatives with varying substituents would be a highly valuable endeavor to explore their potential as novel antimicrobial agents, particularly against drug-resistant pathogens.
Anticancer Activity: Insights from Structurally Related Scaffolds
The indole scaffold is prevalent in a multitude of anticancer agents.[1] While direct evidence for the anticancer activity of this compound is lacking, the known activities of related brominated indoles and azaindoles provide a strong rationale for investigating this potential. For instance, various synthetic 7-azaindole derivatives have shown cytotoxic activity against human myeloblastic leukemia (HL-60) cells.[6] Furthermore, a novel 7-azaindole derivative was designed and synthesized as a potent inhibitor of the DEAD-box helicase DDX3, a protein implicated in tumorigenesis, exhibiting effective inhibitory concentrations against cervical and breast cancer cell lines.[7]
The synthesis of (4-bromophenyl)(1H-indol-7-yl)methanone, a precursor to the analgesic bromofenac, also points to the chemical tractability of the 7-substituted indole core.[8] Although the primary application of this compound is not in oncology, its structure highlights the feasibility of introducing substituents at the C7-position, which is crucial for exploring structure-activity relationships in anticancer drug design.
A comparative analysis of this compound derivatives should, therefore, include screening against a panel of cancer cell lines to ascertain their antiproliferative and cytotoxic effects. The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group could lead to novel mechanisms of action or enhanced potency against specific cancer types.
Experimental Protocols
To facilitate further research into the biological activities of this compound derivatives, the following experimental protocols, adapted from the cited literature, are provided.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW264.7 Macrophages[3]
-
Cell Culture: Maintain RAW264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination[4]
-
Bacterial Strains: Use clinically relevant bacterial strains, such as extensively drug-resistant Acinetobacter baumannii (XDRAB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with MHB.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives.
Postulated Signaling Pathway Inhibition
Caption: Potential anti-inflammatory mechanism of this compound derivatives.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By synthesizing the available data on structurally related compounds, this guide provides a strong rationale for the investigation of its derivatives as potential anti-inflammatory, antimicrobial, and anticancer agents. The interplay between the C4-bromo and C7-hydroxy substituents is likely to yield novel pharmacological profiles. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in the biological assays outlined herein. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-inflammatory Activity of 4-bromo-1H-indol-7-ol: A Comparative Guide
In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Brominated indoles, in particular, have garnered substantial interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive framework for validating the in vitro anti-inflammatory activity of a specific novel compound, 4-bromo-1H-indol-7-ol. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach for researchers in drug development.
While direct studies on this compound are not extensively documented, the known activities of structurally related brominated indoles provide a strong rationale for investigating its potential as an anti-inflammatory agent.[4][5] This guide will focus on a series of well-established in vitro assays to characterize its activity profile and compare its performance against established benchmarks.
Conceptual Framework for In Vitro Validation
The validation process is designed as a tiered approach, starting with broad screening for anti-inflammatory effects and progressing to more specific mechanistic assays. This strategy allows for an efficient allocation of resources and a logical, evidence-based evaluation of the compound's potential.
Caption: Tiered approach for in vitro validation of this compound.
Comparative Compounds
For a rigorous evaluation, this compound will be compared against a panel of control compounds:
-
Positive Control (Anti-inflammatory): Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[6][7]
-
Negative Control: 1H-Indole, the parent indole structure lacking the bromo and hydroxyl substitutions. This will help determine the contribution of these functional groups to the observed activity.
-
Vehicle Control: Dimethyl sulfoxide (DMSO), the solvent used to dissolve the test compounds. This control is essential to ensure that the solvent itself does not exert any biological effects.
Experimental Protocols
Cell Culture
The RAW 264.7 murine macrophage cell line is a widely used and well-validated model for studying inflammation in vitro. These cells are robust and respond to inflammatory stimuli, such as lipopolysaccharide (LPS), by producing a range of inflammatory mediators.
Part 1: Primary Screening
1. Cytotoxicity Assessment (MTT Assay)
-
Rationale: Before evaluating the anti-inflammatory activity of a compound, it is crucial to determine its cytotoxic concentration. The observed reduction in inflammatory markers should not be a result of cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and control compounds for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Nitric Oxide (NO) Inhibition Assay (Griess Test)
-
Rationale: Nitric oxide is a key signaling molecule in inflammation, and its overproduction is associated with various inflammatory diseases. Many anti-inflammatory agents act by inhibiting NO production.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of this compound and control compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Part 2: Mechanistic Elucidation
1. Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that mediate and amplify the inflammatory response. Measuring the inhibition of these cytokines provides further evidence of anti-inflammatory activity.
-
Protocol:
-
Treat and stimulate RAW 264.7 cells with LPS as described for the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
2. Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)
-
Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Many NSAIDs, like indomethacin, exert their effects by inhibiting COX enzymes.[6] Examining the effect of this compound on COX-2 expression can provide insights into its mechanism of action.
-
Protocol:
-
Treat and stimulate RAW 264.7 cells with LPS as described previously.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Part 3: Pathway Analysis
1. NF-κB Translocation Assay (Immunofluorescence)
-
Rationale: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for NO synthase (iNOS), COX-2, TNF-α, and IL-6.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with LPS, it translocates to the nucleus to activate gene transcription.[4] Inhibiting NF-κB translocation is a key mechanism of many anti-inflammatory compounds.
-
Protocol:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound or control compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and assess the nuclear translocation of NF-κB.
-
Caption: Simplified NF-κB signaling pathway in macrophages.
Data Presentation and Interpretation
The quantitative data from the MTT, Griess, and ELISA assays should be presented in clear, well-structured tables. The results should be expressed as the mean ± standard deviation (SD) from at least three independent experiments. The IC50 values (the concentration of a compound that causes 50% inhibition) should be calculated for each assay to facilitate a direct comparison of the potency of this compound with the control compounds.
Table 1: Cytotoxicity and Anti-inflammatory Activity of Test Compounds
| Compound | CC50 (µM) (MTT Assay) | IC50 (µM) for NO Inhibition | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| This compound | ||||
| Indomethacin | ||||
| 1H-Indole |
CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.
The results from the Western blot and immunofluorescence assays should be presented as representative images, with quantitative analysis where possible (e.g., densitometry for Western blots).
Conclusion
This comprehensive guide provides a robust framework for the in vitro validation of this compound as a potential anti-inflammatory agent. By employing a tiered approach with well-established assays and appropriate controls, researchers can obtain reliable and reproducible data to support further development. The inclusion of mechanistic studies will not only confirm the compound's activity but also provide valuable insights into its mode of action, which is critical for its progression as a therapeutic candidate. The indole scaffold continues to be a rich source of novel therapeutic agents, and a systematic evaluation as outlined here is essential to unlock its full potential.
References
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
Comparative Analysis of Structure-Activity Relationships in 4-Bromo-1H-indol-7-ol Analogs for Drug Discovery
A Foray into the Therapeutic Potential of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] Among the myriad of substituted indoles, the 4-bromo-1H-indol-7-ol core presents a unique combination of functionalities—a halogen bond donor at position 4 and a hydrogen bond donor/acceptor at position 7—suggesting a high potential for targeted biological interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing insights from related indole derivatives to elucidate the therapeutic promise of this compound class. While direct and extensive SAR studies on this compound itself are not abundant in publicly available literature, by examining analogs with substitutions at the 4- and 7-positions, we can construct a predictive framework for designing novel therapeutic agents.
The Strategic Importance of the 4-Bromo and 7-Hydroxy Substituents
The specific placement of a bromine atom at the C4 position and a hydroxyl group at the C7 position of the indole ring is not arbitrary. These substitutions are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and, most importantly, its interaction with biological targets.
The 4-bromo substituent can engage in halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design for its directionality and strength, which can be comparable to hydrogen bonds. This allows for specific interactions with electron-rich pockets in target proteins. Furthermore, the bromine atom can influence the metabolic stability of the compound.
The 7-hydroxy group is a classic hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in enzyme active sites or receptors. Its presence can also enhance aqueous solubility, a crucial factor for drug bioavailability. Studies on 7-hydroxyindole have highlighted its potent antimicrobial and antibiofilm activities, particularly against drug-resistant bacteria like Acinetobacter baumannii.[3][4]
Comparative SAR Analysis of Analogs
To understand the therapeutic potential of this compound analogs, we will explore the impact of structural modifications at key positions on the indole scaffold, primarily focusing on anticancer and antimicrobial activities, which are common endpoints for indole derivatives.
Impact of Substitutions at the 4- and 7-Positions
Systematic modifications at the 4- and 7-positions of the indole ring have been shown to have a profound impact on biological activity. For instance, in a study of 6,7-annulated-4-substituted indoles, it was observed that compounds with an amine at the C4 position, introduced via Buchwald-Hartwig cross-coupling, exhibited potent antiproliferative effects in the low micromolar range against L1210 leukemia cells.[5] This suggests that replacing the bromine at C4 with various amino groups could be a fruitful avenue for developing anticancer agents.
Conversely, another study on indole-modified natural products indicated that introducing a substituent at the C7 position can significantly reduce antiproliferative activity, whereas substitution at the C5 position tends to enhance it.[6] This underscores the critical role of the 7-position and suggests that while the hydroxyl group may be beneficial, other larger substituents could be detrimental.
In the context of neuroactive compounds, the synthesis and evaluation of 4-fluoro- and 7-fluoro-5,6-dihydroxytryptamines revealed that fluorine substitution at these positions increased the affinity for the serotonergic uptake system compared to the non-fluorinated parent compound.[7] This highlights that halogen substitution at both the 4- and 7-positions can modulate interactions with specific biological targets.
The Role of the Indole Nitrogen (N1)
Modification of the indole nitrogen (N1) is a common strategy in indole-based drug discovery. N-alkylation or N-arylation can influence the compound's lipophilicity, metabolic stability, and binding orientation. However, in some series of anticancer indole derivatives, the introduction of substituents at the N1 position has been found to reduce or even abolish activity, suggesting that the N-H proton may be crucial for hydrogen bonding interactions with the target.[6]
Modifications at Other Positions (C2, C3, C5, C6)
While our focus is on the 4- and 7-positions, substitutions at other points on the indole ring can also significantly tune the biological activity.
-
C2 and C3 Positions: These positions are often modified to introduce side chains that can interact with specific pockets of a target protein. For example, indole-2-carboxamides have been designed as multi-target antiproliferative agents.
-
C5 and C6 Positions: Substitutions on the benzene ring of the indole nucleus can modulate the electronic properties and overall shape of the molecule. In one study, it was found that a 6-methoxy group on the indole nucleus played an important role in the inhibition of cell growth.[8] Another SAR analysis revealed a preference for certain substituents at the C6 position for antiproliferative activity, with the order of activity being 6-OCH3 > 6-F > 6-Br > 5-OCH3 > 6-Cl > 5-Cl > 5-H.[6]
Data Summary: Comparative Activities of Substituted Indole Analogs
The following table summarizes the structure-activity relationships of various indole derivatives, providing a basis for predicting the potential of this compound analogs.
| Indole Scaffold | Key Substitutions | Biological Activity | Key Findings |
| 6,7-Annulated Indole | Amine at C4 | Anticancer (L1210 cells) | Buchwald-Hartwig products with C4-amine showed potent antiproliferative effects in the low µM range.[5] |
| Indole-Modified Natural Product | Varied substitutions | Anticancer | Substitution at C7 greatly reduced antiproliferative activity, while C5 substitution enhanced it.[6] |
| 5,6-Dihydroxytryptamine | Fluoro at C4 and C7 | Neuroactivity | Fluorine substitution at C4 and C7 increased affinity for the serotonergic uptake system.[7] |
| 7-Hydroxyindole | - | Antimicrobial/Antibiofilm | Potent activity against extensively drug-resistant Acinetobacter baumannii.[3][4] |
| Indole Derivatives | Methoxy at C6 | Anticancer | A C6-methoxy group was important for inhibiting cell growth.[8] |
Experimental Protocols
To facilitate further research and comparison, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antibiofilm Assays
These assays are crucial for evaluating the potential of indole derivatives against pathogenic bacteria.
Antimicrobial Susceptibility Testing (Broth Microdilution): [3]
-
Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Compound Preparation: Prepare serial dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it. Add the bacterial suspension to the wells containing the compounds.
-
Incubation: Incubate the plates at 37°C for 20-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antibiofilm Assay (Crystal Violet Staining): [12]
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of the test compounds for 24-48 hours to allow biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes.
-
Destaining: Wash the wells with water to remove excess stain and then add 30% acetic acid to dissolve the bound stain.
-
Quantification: Measure the absorbance at 590 nm to quantify the biofilm biomass.
Visualizing Experimental Workflows
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of SAR for related indole derivatives, researchers can strategically design analogs with enhanced potency and selectivity. The key takeaways for future drug design include the careful consideration of substituents at the C4 and C7 positions, the potential importance of an unsubstituted indole nitrogen for certain targets, and the opportunity to fine-tune activity through modifications at other positions on the indole ring. The provided experimental protocols offer a standardized framework for the biological evaluation of these novel compounds, paving the way for the discovery of new and effective treatments for a range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research status of indole-modified natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-bromo-1H-indol-7-ol
Introduction
4-bromo-1H-indol-7-ol is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted indole scaffold is a privileged structure found in a wide array of biologically active molecules. The presence of both a bromine atom and a hydroxyl group on the benzenoid ring offers versatile handles for further chemical modifications, such as cross-coupling reactions and etherifications, making it a valuable intermediate for the synthesis of complex molecular targets. This guide provides a comparative analysis of different synthetic strategies to access this important molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a summary of their respective advantages and disadvantages.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of merits and challenges:
-
Route A: Leimgruber-Batcho Indole Synthesis from a Pre-functionalized Nitro-aromatic. This classical approach involves the construction of the indole ring from a suitably substituted nitroanisole derivative.
-
Route B: Directed C-H Hydroxylation. A more modern approach that leverages the direct functionalization of a C-H bond on a pre-formed 4-bromoindole scaffold.
-
Route C: Fischer Indole Synthesis. This venerable method relies on the acid-catalyzed cyclization of a substituted phenylhydrazone to construct the indole core.
This guide will delve into the experimental details of each route, providing a comprehensive comparison to aid researchers in selecting the most suitable pathway for their specific needs.
Route A: Leimgruber-Batcho Indole Synthesis
This strategy builds the indole core from an ortho-nitrotoluene derivative. For the synthesis of this compound, the key intermediate is 4-bromo-7-methoxy-1H-indole, which is then demethylated to afford the final product.
Causality Behind Experimental Choices
The Leimgruber-Batcho synthesis is a reliable method for constructing indoles that may not be easily accessible through other means. The choice of a methoxy group as a protected form of the hydroxyl group is strategic, as it is relatively stable under the conditions of indole formation and can be cleaved in a subsequent step. The reaction of the nitro-aromatic compound with vinylmagnesium bromide is a key step that introduces the two-carbon unit required for the pyrrole ring.
Experimental Protocol
Step 1: Synthesis of 4-bromo-7-methoxy-1H-indole
A solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in tetrahydrofuran (THF, 300 ml) is cooled to -60°C. To this solution, vinylmagnesium bromide (1 M in THF) is added slowly, ensuring the temperature does not exceed -40°C. The reaction mixture is stirred and allowed to warm to -40°C over 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (100 ml). The aqueous layer is extracted with diethyl ether (200 ml), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield 4-bromo-7-methoxy-1H-indole.[1]
Step 2: Demethylation to this compound
The demethylation of the resulting 4-bromo-7-methoxy-1H-indole can be achieved using strong Lewis acids like boron tribromide (BBr₃) or magnesium iodide. For instance, the indole intermediate is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM), and treated with BBr₃ at a low temperature (e.g., -78°C to 0°C). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is carefully quenched with water or methanol, and the product is extracted, purified, and characterized.
Workflow Diagram
Caption: Leimgruber-Batcho synthesis of this compound.
Route B: Directed C-H Hydroxylation
This contemporary approach introduces the hydroxyl group at the C7 position of a pre-existing 4-bromoindole core through a regioselective C-H activation/hydroxylation sequence.
Causality Behind Experimental Choices
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy. For indoles, the C7 position is not the most electronically favored for electrophilic attack. This challenge is overcome by installing a directing group on the indole nitrogen, which positions a reagent in close proximity to the C7-H bond. The N-pivaloyl group is an effective directing group for this transformation. The use of boron tribromide (BBr₃) facilitates a directed C-H borylation, which is then oxidized to the hydroxyl group.[2][3][4][5]
Experimental Protocol
Step 1: N-Pivaloylation of 4-bromoindole
4-bromoindole is dissolved in an appropriate solvent, and a base (e.g., sodium hydride or potassium carbonate) is added, followed by pivaloyl chloride. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then worked up to yield N-pivaloyl-4-bromoindole.
Step 2: Boron-mediated C7-Hydroxylation
N-pivaloyl-4-bromoindole (0.20 mmol) is dissolved in anhydrous dichloromethane (0.5 mL) under an argon atmosphere. Boron tribromide (0.22 mmol) is added, and the mixture is stirred at room temperature for 1 hour. Subsequently, a solution of sodium perborate tetrahydrate (NaBO₃·4H₂O, 0.60 mmol) in a mixture of THF (0.5 mL) and aqueous potassium carbonate is added. The reaction is stirred at room temperature for another hour. The N-pivaloyl group is often cleaved during the aqueous work-up, directly affording this compound after purification.[2][4]
Workflow Diagram
Caption: Directed C-H hydroxylation route to this compound.
Route C: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds. For the synthesis of this compound, a suitably substituted phenylhydrazine is required.
Causality Behind Experimental Choices
The success of the Fischer indole synthesis hinges on the availability of the appropriately substituted phenylhydrazine. To obtain the 4-bromo-7-hydroxy substitution pattern, one would ideally start with (5-bromo-2-hydroxyphenyl)hydrazine. However, the free hydroxyl group can interfere with the reaction. Therefore, a protected hydroxyl group, such as a methoxy or benzyloxy group, is typically employed on the phenylhydrazine precursor. The subsequent cyclization with a carbonyl compound (e.g., pyruvic acid or an equivalent) followed by deprotection yields the target molecule. This method allows for the early introduction of the required substitution pattern on the aromatic ring.
Experimental Protocol
Step 1: Synthesis of (5-bromo-2-methoxyphenyl)hydrazine
This key intermediate can be prepared from 4-bromo-2-methoxyaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis
(5-bromo-2-methoxyphenyl)hydrazine is reacted with an appropriate carbonyl partner, such as ethyl pyruvate, in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in ethanol). The resulting phenylhydrazone undergoes a[6][6]-sigmatropic rearrangement and cyclization to form the indole ring. This would yield ethyl 4-bromo-7-methoxy-1H-indole-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by decarboxylation, which can often be achieved by heating the carboxylic acid in a high-boiling solvent.
Step 4: Demethylation
The resulting 4-bromo-7-methoxy-1H-indole is then demethylated as described in Route A to give the final product.
Workflow Diagram
Caption: Fischer indole synthesis route to this compound.
Comparative Analysis
| Feature | Route A: Leimgruber-Batcho | Route B: Directed C-H Hydroxylation | Route C: Fischer Indole |
| Starting Materials | Readily available nitro-aromatics. | Commercially available 4-bromoindole. | Requires synthesis of a substituted phenylhydrazine. |
| Number of Steps | Typically 2 steps from the nitro-aromatic. | 2 steps from 4-bromoindole. | Multi-step (hydrazine synthesis, cyclization, deprotection). |
| Regioselectivity | Excellent, defined by the starting material. | Excellent, controlled by the directing group. | Excellent, determined by the hydrazine precursor. |
| Yields | Can be low in the indole formation step.[1] | Generally good to excellent.[2][4] | Can be variable depending on the substrate and conditions. |
| Scalability | Can be challenging due to the use of organometallics. | Potentially scalable, though directing group chemistry can add cost. | Well-established and often scalable. |
| Key Advantages | Convergent and reliable. | Atom-economical and modern. | Versatile and well-understood. |
| Key Disadvantages | Low yield in key step, use of sensitive reagents. | Requires installation and potential removal of a directing group. | Substituted hydrazine may not be readily available. |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and the chemist's familiarity with particular techniques.
-
Route A (Leimgruber-Batcho) offers a direct, albeit potentially low-yielding, entry point if the corresponding nitro-aromatic is accessible.
-
Route B (Directed C-H Hydroxylation) represents a modern and elegant solution that is highly regioselective and proceeds in good yield from a simple bromoindole. This is an excellent choice for rapid access to the target molecule on a laboratory scale.
-
Route C (Fischer Indole Synthesis) is a classic and powerful method, particularly if the required substituted phenylhydrazine can be synthesized efficiently. Its multi-step nature is a drawback, but it is a robust and well-established pathway.
Ultimately, each route provides a viable pathway to the valuable this compound intermediate, and the comparative data herein should serve as a useful guide for researchers in the field.
References
- 1. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Comparative Analysis of 4-bromo-1H-indol-7-ol: A Novel Investigational Compound for Neurodegenerative Disorders
An Objective Evaluation Against Established Therapeutic Agents
Introduction: The Pressing Need for Novel Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1] Current therapeutic strategies for these conditions often provide symptomatic relief but fail to halt the underlying progressive neuronal loss.[1][2][3] This therapeutic gap underscores the urgent need for innovative small molecules that can target the fundamental mechanisms of neurodegeneration.[1][4]
Indole-based compounds have emerged as a promising class of molecules in medicinal chemistry, with various derivatives exhibiting potent biological activities, including anticancer and neuroprotective effects.[5][6] This guide provides a detailed comparative analysis of a novel investigational compound, 4-bromo-1H-indol-7-ol, against established therapeutic agents in the context of neurodegenerative disease. While direct clinical data on this compound is not yet available, this document will explore its therapeutic potential based on the known activities of related indole structures and outline a rigorous experimental framework for its evaluation.
Understanding the Therapeutic Landscape: Current Standards of Care
The current treatment landscape for neurodegenerative diseases is largely focused on managing symptoms. For instance, in Alzheimer's disease, cholinesterase inhibitors like donepezil are used to enhance cognitive function, while levodopa remains the gold standard for managing motor symptoms in Parkinson's disease by replenishing dopamine levels.[2][3][7] More recent advancements have seen the advent of monoclonal antibodies targeting amyloid-beta plaques in Alzheimer's disease.[2] However, these treatments often have limitations, including waning efficacy over time and significant side effects.[2]
| Therapeutic Agent | Mechanism of Action | Primary Indication | Limitations |
| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease | Symptomatic relief, does not halt disease progression |
| Levodopa/Carbidopa | Dopamine Precursor | Parkinson's Disease | Efficacy decreases over time, motor fluctuations |
| Riluzole | Glutamate Release Inhibitor | ALS | Modest survival benefit |
| Aducanumab/Lecanemab | Amyloid-beta targeting monoclonal antibody | Alzheimer's Disease | High cost, potential for side effects (ARIA) |
This compound: A Profile of a Potential Neuroprotective Agent
While specific efficacy data for this compound is not yet published, its indole scaffold suggests several plausible mechanisms of action relevant to neuroprotection. The indole nucleus is a key feature in many biologically active compounds and is known to interact with various enzymes and receptors in the central nervous system. The bromo- and hydroxyl- substitutions on the indole ring can further modulate its physicochemical properties and biological activity.
Hypothesized Mechanisms of Action:
-
Antioxidant and Radical Scavenging: The phenol-like hydroxyl group at the 7-position could impart potent antioxidant properties, enabling the molecule to neutralize reactive oxygen species (ROS) that contribute to oxidative stress, a key pathological feature of many neurodegenerative diseases.
-
Enzyme Inhibition: Substituted indoles have been shown to inhibit various enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or glycogen synthase kinase 3 beta (GSK-3β).
-
Modulation of Inflammatory Pathways: Chronic neuroinflammation is another hallmark of neurodegenerative conditions. This compound may possess anti-inflammatory properties by modulating pro-inflammatory signaling pathways.
A Proposed Experimental Framework for Efficacy Comparison
To rigorously evaluate the therapeutic potential of this compound, a multi-tiered experimental approach is necessary. This framework will allow for a direct comparison against established therapeutic agents.
In Vitro Assays: Mechanistic Insights and Target Validation
The initial phase of testing will involve a battery of in vitro assays to elucidate the primary mechanism of action and to quantify the potency of this compound.
Experimental Workflow for In Vitro Analysis
Caption: In vitro workflow for mechanistic evaluation.
Detailed Protocols:
-
Antioxidant Capacity Assays:
-
Objective: To quantify the radical scavenging ability of this compound.
-
Method: Oxygen Radical Absorbance Capacity (ORAC) assay and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay will be performed.
-
Comparison: Results will be compared to Trolox, a potent antioxidant standard.
-
-
Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory potential against key neurodegenerative targets.
-
Method: Recombinant human MAO-A, MAO-B, and GSK-3β enzymes will be used in commercially available assay kits.
-
Comparison: IC50 values will be compared to known inhibitors (e.g., Selegiline for MAO-B, CHIR-99021 for GSK-3β).
-
-
Cell-Based Neuroprotection and Anti-inflammatory Assays:
-
Objective: To assess the ability to protect neurons from toxic insults and to reduce inflammation.
-
Method:
-
SH-SY5Y neuroblastoma cells will be treated with an oxidative stressor (e.g., H₂O₂) or a neurotoxin (e.g., MPP⁺) in the presence or absence of this compound. Cell viability will be assessed using the MTT assay.
-
BV-2 microglial cells will be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium will be quantified.
-
-
Comparison: The protective and anti-inflammatory effects will be compared to an established neuroprotective agent (e.g., Edaravone) and an anti-inflammatory drug (e.g., Dexamethasone).
-
In Vivo Studies: Efficacy in Animal Models
Promising results from in vitro studies will warrant progression to in vivo efficacy testing in relevant animal models of neurodegenerative disease.
Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy evaluation.
Detailed Protocols:
-
Animal Model Selection:
-
Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mouse models.
-
Parkinson's Disease: MPTP-induced or 6-OHDA-induced rodent models.
-
ALS: SOD1-G93A transgenic mouse model.
-
-
Pharmacokinetic (PK) and Brain Penetration Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.
-
Method: The compound will be administered to rodents via relevant routes (e.g., oral, intraperitoneal). Blood and brain tissue samples will be collected at various time points and analyzed by LC-MS/MS.
-
-
Behavioral Assessments:
-
Objective: To evaluate the impact of treatment on cognitive and motor functions.
-
Methods:
-
Cognition: Morris water maze, Y-maze, novel object recognition test.
-
Motor Function: Rotarod test, open field test, grip strength test.
-
-
Comparison: The performance of animals treated with this compound will be compared to vehicle-treated and positive control groups (treated with a standard-of-care drug).
-
-
Post-mortem Histopathological and Biochemical Analysis:
-
Objective: To assess the neuroprotective effects at the cellular and molecular level.
-
Methods:
-
Immunohistochemistry: Staining for neuronal markers (e.g., NeuN), markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and disease-specific pathologies (e.g., amyloid-beta plaques, alpha-synuclein aggregates).
-
Biochemical Assays: Measurement of neurotransmitter levels, oxidative stress markers, and inflammatory cytokine levels in brain tissue homogenates.
-
-
Conclusion and Future Directions
While in its nascent stages of investigation, this compound represents a promising chemical scaffold for the development of novel neurotherapeutics. Its potential for multi-target engagement, including antioxidant, anti-inflammatory, and enzyme inhibitory activities, aligns with the complex and multifactorial nature of neurodegenerative diseases. The proposed experimental framework provides a robust and systematic approach to validate its efficacy and mechanism of action in direct comparison to established therapeutic agents.
The successful completion of these preclinical studies will be crucial in determining the translational potential of this compound and its advancement into clinical development. Further derivatization and structure-activity relationship (SAR) studies could also be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. news-medical.net [news-medical.net]
- 3. New strategies of neurodegenerative disease treatment with extracellular vesicles (EVs) derived from mesenchymal stem cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel therapeutic approaches to target neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Bromophenyl)(1H-indol-7-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Comparative Spectroscopic Guide to Positional Isomers of Bromo-1H-indol-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of substituents, such as a bromine atom and a hydroxyl group, onto the indole ring can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. Positional isomerism, in particular, can lead to vastly different pharmacological profiles. Therefore, the unambiguous identification and characterization of these isomers are critical in drug discovery and development. This guide provides a comprehensive spectroscopic comparison of the positional isomers of bromo-1H-indol-7-ol, focusing on how the placement of the bromine atom on the benzene ring (positions 4, 5, and 6) influences their spectral signatures.
Due to the limited availability of direct experimental data for all isomers of bromo-1H-indol-7-ol, this guide will leverage data from closely related analogs, such as bromo- and methoxy-substituted indoles, to provide a scientifically grounded predictive comparison. This approach allows for a detailed exploration of the expected spectroscopic nuances between the isomers.
The Isomers in Focus
The three positional isomers of bromo-1H-indol-7-ol that are the subject of this guide are:
-
4-Bromo-1H-indol-7-ol
-
5-Bromo-1H-indol-7-ol
-
6-Bromo-1H-indol-7-ol
The structural differences between these isomers are illustrated below.
Caption: Structures of the positional isomers of bromo-1H-indol-7-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The position of the bromine atom on the benzene ring of 7-hydroxyindole will have a distinct effect on the chemical shifts and coupling patterns of the aromatic protons. The hydroxyl group at C-7 and the indole nitrogen will also influence the electronic environment.
Expected ¹H NMR Chemical Shift Ranges (δ, ppm) in a polar solvent (e.g., DMSO-d₆):
| Proton | This compound (Predicted) | 5-Bromo-1H-indol-7-ol (Predicted) | 6-Bromo-1H-indol-7-ol (Predicted) | Rationale for Predicted Differences |
| N-H | ~11.0 (broad s) | ~11.0 (broad s) | ~11.0 (broad s) | The N-H proton chemical shift is highly dependent on solvent and concentration. Positional isomerism on the benzene ring is expected to have a minor effect. |
| O-H | ~9.5 (broad s) | ~9.5 (broad s) | ~9.5 (broad s) | Similar to the N-H proton, the hydroxyl proton's chemical shift is solvent-dependent and less affected by the remote bromine substituent. |
| H-2 | ~7.2 (t) | ~7.3 (t) | ~7.3 (t) | The chemical shift of H-2 is primarily influenced by the pyrrole ring electronics and is expected to show minimal variation between these isomers. |
| H-3 | ~6.4 (t) | ~6.4 (t) | ~6.4 (t) | Similar to H-2, H-3 is largely unaffected by the bromine's position on the benzene ring. |
| H-4 | - | ~7.2 (d) | ~7.4 (d) | In the 5- and 6-bromo isomers, H-4 will be a doublet coupled to H-5 or H-6, respectively. The deshielding effect of the adjacent bromine in the 5-bromo isomer may result in a slightly downfield shift compared to the 6-bromo isomer. |
| H-5 | ~7.0 (d) | - | ~7.1 (dd) | In the 4-bromo isomer, H-5 is a doublet coupled to H-6. In the 6-bromo isomer, H-5 is a doublet of doublets, coupled to H-4 and H-7. |
| H-6 | ~6.8 (d) | ~7.0 (dd) | - | In the 4-bromo isomer, H-6 is a doublet coupled to H-5. In the 5-bromo isomer, H-6 is a doublet of doublets, coupled to H-4 and H-7. |
Note: Predicted chemical shifts are based on data from related substituted indoles and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy
The carbon chemical shifts will also be indicative of the bromine's position. The carbon directly attached to the bromine will experience a significant downfield shift, while the other carbons will be affected to a lesser extent.
Expected ¹³C NMR Chemical Shift Ranges (δ, ppm) in a polar solvent (e.g., DMSO-d₆):
| Carbon | This compound (Predicted) | 5-Bromo-1H-indol-7-ol (Predicted) | 6-Bromo-1H-indol-7-ol (Predicted) | Rationale for Predicted Differences |
| C-2 | ~124 | ~125 | ~125 | Minimal expected variation. |
| C-3 | ~101 | ~102 | ~102 | Minimal expected variation. |
| C-3a | ~128 | ~129 | ~129 | Slight variations due to changes in the overall electron distribution of the benzene ring. |
| C-4 | ~115 (C-Br) | ~113 | ~114 | The C-Br bond will cause a significant downfield shift for C-4 in the 4-bromo isomer. In the other isomers, C-4's shift will be influenced by the hydroxyl group at C-7. |
| C-5 | ~123 | ~114 (C-Br) | ~125 | The C-Br bond will cause a downfield shift for C-5 in the 5-bromo isomer. |
| C-6 | ~112 | ~124 | ~115 (C-Br) | The C-Br bond will cause a downfield shift for C-6 in the 6-bromo isomer. |
| C-7 | ~145 (C-OH) | ~144 (C-OH) | ~143 (C-OH) | The chemical shift of the carbon bearing the hydroxyl group will be influenced by the relative position of the electron-withdrawing bromine atom. |
| C-7a | ~129 | ~130 | ~130 | Slight variations are expected. |
Note: Predicted chemical shifts are based on data from related substituted indoles and general principles of NMR spectroscopy.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectra of the three isomers are expected to be broadly similar, with key characteristic peaks for the O-H, N-H, and aromatic C-H and C=C bonds. However, the substitution pattern on the benzene ring will influence the "fingerprint" region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations.
Characteristic IR Absorption Bands (cm⁻¹):
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance |
| O-H stretch | 3500-3200 | Broad |
| N-H stretch | 3400-3300 | Sharp to moderately broad |
| Aromatic C-H stretch | 3100-3000 | Sharp |
| Aromatic C=C stretch | 1620-1450 | Multiple sharp bands |
| C-O stretch (phenol) | 1260-1180 | Strong |
| C-Br stretch | 680-515 | Medium to strong |
| Aromatic C-H out-of-plane bending | 900-675 | Varies with substitution pattern, can help distinguish isomers |
The out-of-plane C-H bending vibrations are particularly useful for distinguishing substitution patterns on a benzene ring. For a 1,2,4-trisubstituted ring (as in 5- and 6-bromo-1H-indol-7-ol) and a 1,2,3-trisubstituted ring (as in this compound), different patterns of absorption bands are expected in the 900-800 cm⁻¹ region.
III. UV-Vis Spectroscopy
The UV-Vis absorption spectra of indoles are characterized by two main absorption bands, the ¹Lₐ and ¹Lₐ bands, which arise from π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.
Substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. Both the hydroxyl and bromo groups are auxochromes that can cause a bathochromic shift. The extent of this shift will depend on the position of the bromine atom relative to the hydroxyl group and the rest of the indole system.
Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Methanol:
| Isomer | Predicted λₘₐₓ (nm) | Rationale |
| This compound | ~280-290 | The proximity of the bromo and hydroxyl groups may lead to intramolecular interactions that influence the electronic transitions. |
| 5-Bromo-1H-indol-7-ol | ~285-295 | The bromine at the 5-position is expected to cause a significant bathochromic shift. |
| 6-Bromo-1H-indol-7-ol | ~282-292 | The shift is expected to be slightly less pronounced compared to the 5-bromo isomer due to the different substitution pattern. |
Note: These predictions are based on general trends observed for substituted indoles.[1][2]
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For the bromo-1H-indol-7-ol isomers, the most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Expected Mass Spectrometry Data:
| Feature | Expected Observation | Rationale |
| Molecular Ion (M⁺) | A pair of peaks at m/z 211 and 213 with approximately 1:1 intensity ratio. | This is the characteristic isotopic signature of a compound containing one bromine atom.[3] |
| Key Fragmentation Pathways | Loss of H, CO, Br, and HCN. | Fragmentation will likely involve initial loss of a hydrogen radical, followed by loss of carbon monoxide from the hydroxylated ring. Cleavage of the C-Br bond and fragmentation of the pyrrole ring are also expected. The relative intensities of fragment ions may differ slightly between isomers, but the primary fragmentation pathways will be similar.[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of bromo-1H-indol-7-ol isomers.
NMR Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λₘₐₓ).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
-
Data Analysis: Analyze the molecular ion and fragmentation pattern to confirm the structure.
Conclusion
References
Performance Benchmark of Bromo-Indole Derivatives in Cystathionine γ-Lyase Functional Assays: A Comparative Guide
Introduction: The Therapeutic Potential of Targeting Cystathionine γ-Lyase
Cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a key player in sulfur metabolism, catalyzing the conversion of cystathionine to cysteine.[1] Crucially, CSE is a major endogenous producer of hydrogen sulfide (H₂S), a gasotransmitter with significant roles in both physiological and pathological processes.[2] Dysregulation of CSE activity and H₂S production has been implicated in a range of conditions, including cardiovascular diseases and inflammation, making it an attractive therapeutic target.[1][2]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[3] This has spurred the development of indole-based compounds as potent and selective enzyme inhibitors. This guide provides a comprehensive performance benchmark of a representative bromo-indole derivative, NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), in functional assays targeting CSE. We will objectively compare its performance with established, non-indole-based CSE inhibitors, providing supporting experimental data and detailed protocols to enable researchers to make informed decisions in their drug discovery endeavors.
Comparative Analysis of CSE Inhibitor Potency
The potency of an inhibitor is a critical performance metric, typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. In this guide, we compare the in vitro potency of our bromo-indole compound of interest with three well-characterized, structurally distinct CSE inhibitors: Propargylglycine (PAG), β-cyano-L-alanine (BCA), and Aminooxyacetic acid (AOAA).
| Compound | Chemical Structure | Target Enzyme | IC50 (µM) | Citation(s) |
| Bromo-Indole Derivative (NL1) | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Bacterial CSE (bCSE) | Micromolar to submicromolar activity reported | [1][3] |
| Propargylglycine (PAG) | 2-amino-4-pentynoic acid | Human CSE | ~40 | [2] |
| β-cyano-L-alanine (BCA) | 3-cyano-L-alanine | Human CSE | ~14 | [2] |
| Aminooxyacetic acid (AOAA) | 2-(aminooxy)acetic acid | Human CSE | ~1.1 | [2] |
Key Insights: The data presented here, based on in vitro enzyme inhibition assays, highlight that the bromo-indole derivative NL1 exhibits potent inhibitory activity against CSE, with reported efficacy in the micromolar to submicromolar range.[1][3] When compared to the established inhibitors, NL1's potency is in a similar range to that of BCA and PAG. Notably, AOAA demonstrates the highest potency among the comparators with an IC50 of approximately 1.1 µM against human CSE.[2] The structural diversity among these compounds provides a valuable toolkit for researchers investigating the therapeutic potential of CSE inhibition.
Experimental Design: A Validated Functional Assay for CSE Inhibition
To ensure the scientific integrity of our comparative data, we employ a well-established and robust functional assay: the Methylene Blue Assay for H₂S production. This colorimetric assay provides a reliable method for quantifying the enzymatic activity of CSE and, consequently, the inhibitory potential of test compounds.
Principle of the Methylene Blue Assay
The assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, a stable blue-colored compound. The intensity of the blue color, which can be measured spectrophotometrically at a wavelength of 670 nm, is directly proportional to the concentration of H₂S produced by CSE. A decrease in color formation in the presence of an inhibitor indicates a reduction in CSE activity.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
L-cysteine Solution (Substrate): 10 mM L-cysteine in reaction buffer. Prepare fresh daily.
-
Pyridoxal-5'-phosphate (PLP) Solution (Cofactor): 2 mM PLP in reaction buffer. Store protected from light.
-
Recombinant Human CSE Enzyme: Dilute to a working concentration of 1 mg/mL in reaction buffer. Store on ice.
-
Test Compounds (Inhibitors): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the reaction buffer.
-
Zinc Acetate Solution: 1% (w/v) zinc acetate.
-
N,N-dimethyl-p-phenylenediamine sulfate Solution: 20 mM in 7.2 M HCl.
-
Ferric Chloride (FeCl₃) Solution: 30 mM in 1.2 M HCl.
2. Assay Procedure:
-
In a 96-well microplate, add 5 µL of the test compound at various concentrations (or vehicle control).
-
Add 75 µL of a master mix containing:
-
50 µL of reaction buffer
-
10 µL of 10 mM L-cysteine
-
5 µL of 2 mM PLP
-
10 µL of recombinant human CSE enzyme (1 mg/mL)
-
-
Incubate the plate at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 25 µL of 1% zinc acetate to each well.
-
Add 25 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate solution to each well.
-
Add 25 µL of 30 mM FeCl₃ solution to each well.
-
Incubate the plate at room temperature for 20 minutes, protected from light, to allow for color development.
-
Measure the absorbance at 670 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of vehicle control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
Caption: Workflow for the Methylene Blue-based CSE inhibition assay.
Understanding the Mechanism of CSE and its Inhibition
A deeper understanding of the enzymatic mechanism of CSE is crucial for interpreting inhibition data and for the rational design of novel inhibitors.
The Catalytic Cycle of Cystathionine γ-Lyase
CSE belongs to the fold-type I family of PLP-dependent enzymes. Its catalytic cycle involves the formation of a Schiff base between the aldehyde group of PLP and a lysine residue in the enzyme's active site. The substrate, L-cysteine, then displaces the lysine to form an external aldimine. Through a series of PLP-facilitated electronic rearrangements, the enzyme catalyzes the α,β-elimination of H₂S from L-cysteine, producing aminoacrylate, which is subsequently hydrolyzed to pyruvate and ammonia.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of CSE and its inhibition.
Conclusion and Future Directions
This guide provides a comparative benchmark of a bromo-indole derivative, NL1, against established inhibitors of cystathionine γ-lyase. The data and protocols presented herein offer a robust framework for researchers engaged in the discovery and development of novel CSE inhibitors. While the bromo-indole scaffold shows significant promise, further studies are warranted to fully elucidate its mechanism of action, selectivity profile against other PLP-dependent enzymes, and in vivo efficacy. The detailed experimental procedures provided will facilitate the standardized evaluation of new chemical entities, ultimately accelerating the translation of promising CSE inhibitors into novel therapeutics.
References
A Cross-Validation Framework for Evaluating 4-bromo-1H-indol-7-ol in Kinase Inhibition Assays
This guide provides a comprehensive framework for the experimental evaluation and cross-validation of 4-bromo-1H-indol-7-ol, a substituted indole with potential therapeutic applications. Given the broad spectrum of biological activities associated with bromoindole derivatives, including their roles as potent kinase inhibitors, this document outlines a systematic approach for researchers, scientists, and drug development professionals to rigorously assess the compound's efficacy and validate its performance against established standards.[1][2][3][4]
Introduction: The Therapeutic Potential of Bromoindoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[5][6][7][8] The introduction of a bromine atom to the indole ring can significantly modulate a molecule's physicochemical properties, often enhancing its biological activity by improving metabolic stability and membrane permeability.[1] Bromoindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][9] Notably, several bromo-substituted heterocyclic compounds have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[10]
While direct biological studies on this compound are not extensively published, its structural similarity to known kinase inhibitors warrants a thorough investigation into this potential mechanism of action. This guide, therefore, proposes a series of cross-validation studies to characterize its inhibitory effects on a relevant cancer-associated kinase, such as Pim-1 kinase, which has been a target for other brominated heterocyclic compounds.[11]
PART 1: Experimental Design for Kinase Inhibition Profile
A robust evaluation of a novel inhibitor requires a multi-faceted experimental approach. The following section details a proposed workflow for characterizing the inhibitory activity of this compound against a target kinase, using a well-characterized inhibitor as a comparator for cross-validation.
Diagram of the Proposed Experimental Workflow
Caption: Proposed experimental workflow for the evaluation and cross-validation of this compound as a kinase inhibitor.
PART 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and a known comparator.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Objective: To quantify the potency of this compound in inhibiting the target kinase activity.
Materials:
-
This compound
-
Known comparator kinase inhibitor (e.g., a known Pim-1 inhibitor)
-
Recombinant active kinase (e.g., Pim-1)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only (negative control) and the comparator inhibitor (positive control).
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 20 µL of this mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 50 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics for Mechanism of Action Determination
This protocol outlines how to perform enzyme kinetics studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[12][13]
Objective: To determine the mode of inhibition of this compound.
Procedure:
-
Perform the kinase assay as described in Protocol 1, but with the following modifications:
-
Use a fixed, sub-saturating concentration of this compound (e.g., at its IC50 concentration).
-
Vary the concentration of ATP across a wide range (e.g., 0.1x to 10x the Km of ATP for the kinase).
-
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) in the presence and absence of the inhibitor.
-
Create a Lineweaver-Burk plot (the double reciprocal of the Michaelis-Menten plot) to visualize the changes in Vmax and Km.
-
Competitive inhibition: Vmax remains unchanged, but Km increases.
-
Non-competitive inhibition: Vmax decreases, but Km remains unchanged.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
Protocol 3: Cellular Phosphorylation Assay
This protocol uses Western blotting to assess the ability of this compound to inhibit the target kinase in a cellular context.
Objective: To validate the in vitro findings in a relevant cell line.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one known to overexpress the target kinase) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and detect using an appropriate chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate and loading control.
PART 3: Cross-Validation and Data Comparison
Cross-validation is crucial to ensure the reliability and reproducibility of the experimental findings.[14][15][16]
Data Comparison Table
The following table provides a template for comparing the performance of this compound with a known comparator inhibitor.
| Parameter | This compound | Comparator Inhibitor | Acceptance Criteria |
| In Vitro IC50 (µM) | Experimental Value | Known Value | Consistent results across multiple runs (e.g., <2-fold difference) |
| Mechanism of Action | Determined Mechanism | Known Mechanism | Agreement in the mode of inhibition |
| Cellular EC50 (µM) | Experimental Value | Known Value | Potency in cells should correlate with in vitro potency |
| Cytotoxicity (CC50 in µM) | Experimental Value | Known Value | A significant window between cellular efficacy and cytotoxicity is desirable |
Principles of Cross-Validation
-
Intra-assay and Inter-assay Precision: Each experiment should be performed with technical replicates (intra-assay) and repeated on different days (inter-assay) to assess reproducibility.
-
Orthogonal Assays: Employing different assay formats (e.g., a luminescence-based assay and a fluorescence-based assay) to measure the same endpoint can help to rule out assay-specific artifacts.
-
Head-to-Head Comparison: Always include a well-characterized comparator compound in every experiment. This provides a constant reference point for evaluating the performance of the test compound.
Conclusion
This guide provides a structured and scientifically rigorous approach for the initial characterization and cross-validation of this compound as a potential kinase inhibitor. By following these detailed protocols and principles of cross-validation, researchers can generate reliable and reproducible data to support further drug development efforts. The multifaceted nature of indole derivatives suggests that while this guide focuses on kinase inhibition, similar validation frameworks can be adapted for other potential biological activities.[5][6][7][8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
- 6. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 7. chemijournal.com [chemijournal.com]
- 8. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 9. rjpn.org [rjpn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cross-validation: An essential tool for biomedical researchers | Editage Insights [editage.com]
- 16. Cross validation in bioanalysis: Why, when and how? | Semantic Scholar [semanticscholar.org]
In the landscape of modern drug discovery, particularly within oncology, the principle of selectivity is a cornerstone of developing safer and more effective therapeutics. An investigational compound's ability to potently inhibit its intended target while sparing off-targets is a critical determinant of its clinical potential. This guide provides a comprehensive framework for assessing the selectivity of 4-bromo-1H-indol-7-ol, a novel small molecule with a privileged indole scaffold, against a panel of rationally selected kinase targets. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear interpretation of potential outcomes, equipping researchers with the necessary tools to rigorously evaluate this compound's selectivity profile.
Introduction: The Rationale for Targeting the Nek Kinase Family
The indole nucleus is a recurring motif in a multitude of biologically active compounds, including a significant number of protein kinase inhibitors.[1][2] While the specific biological target of this compound is not yet extensively documented in publicly available literature, its structural similarity to known oxindole-based inhibitors, such as SU11652, points towards a potential interaction with the NIMA-related kinase (Nek) family.[3]
The Nek family, comprising 11 serine/threonine kinases in humans, plays pivotal roles in the regulation of the cell cycle, particularly mitosis.[4] Nek2, the most studied member, is crucial for centrosome separation and the formation of the bipolar spindle, making it an attractive target for anti-cancer therapies.[5] Overexpression of Nek2 has been implicated in various cancers, correlating with aneuploidy and poor prognosis.[3][6]
Given the high degree of conservation within the ATP-binding sites of kinase families, achieving selectivity among the Nek kinases, and against other cell cycle-regulating kinases, presents a significant challenge and a critical hurdle in the development of Nek-targeted therapies.[7][8] This guide, therefore, proposes a focused investigation into the selectivity of this compound against Nek2 as the primary target and a panel of closely related Nek family members and other key mitotic kinases as the off-target panel.
The Selectivity Profiling Workflow
A systematic approach is essential to build a comprehensive selectivity profile. Our proposed workflow is designed to move from broad, initial assessments to more detailed, quantitative characterization.
Figure 1: A phased approach to assessing the selectivity of this compound.
Experimental Methodologies
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. The rationale behind the chosen methods is to ensure data robustness and reproducibility.
Biochemical Kinase Assays
Principle: The primary method for assessing kinase inhibition is to measure the reduction in the phosphorylation of a substrate in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9]
Target & Selectivity Panel:
| Target Class | Kinase | Rationale |
| Primary Target | Nek2 | Structural similarity of the compound to known Nek2 inhibitors.[3] |
| Nek Family | Nek1 | Involved in DNA damage response.[4] |
| Nek6 | Cooperates with Nek9 and Nek7 in spindle assembly.[4] | |
| Nek7 | Structurally similar to Nek6; involved in spindle assembly.[4][7] | |
| Nek9 | Upstream activator of Nek6 and Nek7.[4] | |
| Key Mitotic Kinases | Cdk1 | A master regulator of mitosis; often an off-target for mitotic kinase inhibitors.[2] |
| Aurora B | Key component of the chromosomal passenger complex; crucial for chromosome segregation.[2] | |
| Plk1 | A key regulator of multiple mitotic events.[2] |
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase enzyme (e.g., Nek2) and substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) in the kinase buffer to their respective working concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare an ATP solution at a concentration that is at or near the Km of the kinase for ATP. This is critical for accurately comparing IC50 values.[9]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the appropriate wells.
-
Add 5 µL of the kinase solution to all wells.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assays
Principle: To bridge the gap between biochemical activity and cellular effects, it is crucial to confirm that the compound engages its target within a cellular context. The NanoBRET™ Target Engagement Assay is a proximity-based assay that can quantitatively measure compound binding to a specific protein in live cells.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation:
-
Generate a stable cell line expressing the kinase of interest (e.g., Nek2) fused to a NanoLuc® luciferase.
-
Culture the cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ Tracer, a fluorescently labeled ATP-competitive ligand, to the cell suspension.
-
Dispense the cell-tracer mixture into a 384-well plate.
-
Add a serial dilution of this compound or vehicle control to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.
-
Data Interpretation and Presentation
The primary output of this investigation will be a quantitative comparison of the potency of this compound against the primary target and the selectivity panel.
Table 1: Illustrative Selectivity Profile of this compound
| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Ratio (Biochemical) |
| Nek2 | 15 | 85 | 1 |
| Nek1 | >10,000 | >10,000 | >667 |
| Nek6 | 250 | 1,200 | 16.7 |
| Nek7 | 310 | 1,500 | 20.7 |
| Nek9 | 1,500 | >10,000 | 100 |
| Cdk1 | 8,000 | >10,000 | >533 |
| Aurora B | >10,000 | >10,000 | >667 |
| Plk1 | 5,500 | >10,000 | 367 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A highly selective compound would exhibit a low IC50 value for Nek2 and significantly higher IC50 values for the other kinases, resulting in large selectivity ratios.
Figure 2: Logical flow for interpreting the selectivity data.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the comprehensive assessment of the selectivity of this compound. By focusing on the Nek kinase family as a plausible target class, we have outlined a series of experiments, from initial biochemical screens to cellular target engagement assays, that will generate a clear and quantitative selectivity profile.
The data generated from these studies will be instrumental in making informed decisions about the future development of this compound. A highly selective profile against Nek2 would warrant further investigation into its cellular mechanism of action, its effects on centrosome biology, and its potential as a novel anti-cancer agent. Conversely, significant off-target activity would necessitate further medicinal chemistry efforts to improve selectivity or a re-evaluation of its primary therapeutic indication.
References
- 1. scbt.com [scbt.com]
- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]
- 9. promega.com [promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-indol-7-ol
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of 4-bromo-1H-indol-7-ol is the first step in managing its disposal. While comprehensive toxicological data for this specific compound may be limited, its structure—a brominated indole—allows us to infer its hazard profile from similar halogenated organic molecules.
The presence of a bromine atom classifies this compound as a halogenated organic compound .[1] Such compounds are subject to specific disposal regulations because their incineration can produce acidic gases (like hydrogen bromide) that require specialized scrubbers in the disposal facility.[2] Safety Data Sheets (SDS) for analogous compounds, such as 7-bromo-1H-indole and other brominated heterocycles, indicate that this class of chemical should be handled as harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[3][4]
| Property | Classification / Guideline | Source |
| Chemical Class | Halogenated Organic Compound | [1] |
| Anticipated Hazards | Harmful (Oral, Dermal, Inhalation); Irritant (Skin, Eye, Respiratory) | [3][5] |
| Waste Category | Hazardous Chemical Waste (Likely EPA F-Listed or U-Listed) | [6] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2][7] |
The Regulatory Imperative: Compliance with EPA Standards
In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] As the generator of the waste, your laboratory is legally responsible for its proper identification, segregation, storage, and disposal.[8] Disposing of hazardous chemicals down the drain or in the regular trash is strictly prohibited and can lead to significant environmental contamination and legal penalties.[6][9]
The core principle of RCRA is "cradle-to-grave" management, meaning the waste must be tracked from the point of generation to its final, environmentally sound disposal.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound from the moment it is declared waste.
Step 1: Point-of-Generation Segregation
The most critical step is to correctly segregate the waste as it is generated. Never mix incompatible waste streams.[10] This prevents dangerous reactions and simplifies the disposal process.
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: this compound, due to its bromine atom, must be kept separate from non-halogenated organic solvents.[1] Halogenated wastes require high-temperature incineration with specialized equipment to neutralize the resulting acidic gases.[7] Mixing this waste with non-halogenated solvents contaminates the entire volume, forcing it all to be treated by the more expensive and specialized disposal route.
Step 2: Waste Container Selection and Labeling
Proper containment is essential for safety within the laboratory and during transport.
-
Action 1: Choose the Right Container. Use a container made of a material compatible with the waste. For solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[9] Ensure the container is in good condition, free of cracks, and was not previously used for an incompatible chemical (e.g., strong oxidizing agents).[5]
-
Action 2: Label Immediately. As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag.[9] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Methanol," "this compound"). Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).[11]
-
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of lab personnel and waste handlers. It provides the necessary information for proper handling, storage, and disposal, preventing accidental mixing of incompatible chemicals. The accumulation start date is tracked because regulations limit how long waste can be stored on-site.[11]
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.
-
Action 1: Keep Containers Closed. Waste containers must be sealed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Action 2: Use Secondary Containment. Place the waste container in a larger, chemically resistant tub or tray (secondary containment).[9]
-
Causality: Secondary containment ensures that any potential leaks or spills from the primary container are captured, preventing a wider chemical exposure and simplifying cleanup. Keeping containers closed is a primary safety and regulatory requirement to protect air quality and prevent spills.[9]
Step 4: Preparing for Disposal
-
Action 1: Do Not Overfill. Leave at least 10% of headspace at the top of the container to allow for vapor expansion.[11]
-
Action 2: Arrange for Pickup. Once the container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not transport hazardous waste yourself.[12]
-
Causality: Overfilled containers can leak or burst due to temperature and pressure changes. Professional EHS staff are trained in the proper procedures for transporting hazardous materials, ensuring compliance with Department of Transportation (DOT) regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling chemical waste generated from experiments involving this compound.
Caption: Decision tree for proper segregation and handling of waste streams.
Managing Spills and Contaminated Materials
Accidents can happen. Being prepared is key to mitigating risks.
-
Small Spills of Solid Material: If a small amount of solid this compound is spilled, wear your personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Gently sweep it up, avoiding dust formation, and place it in your hazardous waste container.[2]
-
Contaminated PPE and Debris: Gloves, weigh boats, or paper towels contaminated with this compound must be disposed of as hazardous solid waste. Place them in a designated, labeled bag or container for "Contaminated Solid Waste." Do not dispose of them in the regular trash.[11]
-
Empty Containers: An "empty" container that held this compound must still be managed carefully. If the compound is classified as an acutely hazardous "P-listed" waste, the container must be triple-rinsed.[10] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[10] For non-acute hazardous waste, empty the container as much as possible, deface the label, and dispose of it according to your institutional policy, which may still require it to be handled as lab waste.[12]
By adhering to these procedures, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental responsibility.
References
- 1. bucknell.edu [bucknell.edu]
- 2. capotchem.com [capotchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. aksci.com [aksci.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Comprehensive Guide to Personal Protective Equipment for Handling 4-bromo-1H-indol-7-ol
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-bromo-1H-indol-7-ol. The information herein is synthesized from established safety data for analogous compounds and best practices in laboratory chemical handling, aiming to build a foundation of trust and safety in your experimental work.
Understanding the Risks: A Proactive Approach to Safety
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed and potentially toxic upon skin contact or inhalation.[1][2]
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[2][3]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[1]
-
Environmental Hazard: Likely to be toxic to aquatic life with long-lasting effects.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design.
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical safety.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents.[4] Double-gloving provides an extra layer of protection against tears and rapid permeation. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. |
| Eyes | Chemical splash goggles | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards provide a seal around the eyes, protecting against splashes, dust, and vapors.[5][6] |
| Face | Face shield (in addition to goggles) | A face shield should be worn over goggles, especially when handling larger quantities of the solid or its solutions, or when there is a significant risk of splashing.[5][7] |
| Body | Flame-resistant lab coat | A flame-resistant lab coat protects against splashes and prevents contamination of personal clothing. It should be fully buttoned. |
| Respiratory | Certified chemical fume hood or a respirator | All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust and vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[8][9] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills and falling objects.[5][6] |
Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is paramount to ensuring safety. The following protocol outlines the key steps for handling this compound, from preparation to disposal.
3.1. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, clearly marked with the hazards of the compound.[10]
-
Don PPE: Before handling the chemical, don all required PPE as outlined in the table above.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding the creation of dust.
-
Cleaning: After weighing, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the wipe in the designated halogenated waste container.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add the solvent to the container with the solid compound slowly and carefully to avoid splashing.
-
Mixing: If necessary, use a magnetic stirrer or gentle swirling to dissolve the compound. Keep the container covered as much as possible.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system or under a positive flow of inert gas within the fume hood.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any materials contaminated with it is essential to protect the environment and comply with regulations.
-
Waste Stream: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[11]
-
Container Labeling: The waste container must be clearly labeled with its contents and the associated hazards.
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[4]
-
Disposal: Arrange for the disposal of the waste through your institution's hazardous waste management program. Do not pour any waste containing this compound down the drain.[10]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for PPE selection when handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 7. hsa.ie [hsa.ie]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. uakron.edu [uakron.edu]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
